molecular formula C11H14N2 B044935 3-[(1-Phenylethyl)amino]propanenitrile CAS No. 112971-19-4

3-[(1-Phenylethyl)amino]propanenitrile

Cat. No.: B044935
CAS No.: 112971-19-4
M. Wt: 174.24 g/mol
InChI Key: DNHYDVVIQFEOGM-UHFFFAOYSA-N
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Description

3-[(1-Phenylethyl)amino]propanenitrile ( 112971-19-4) is a phenethylamine-derived nitrile compound of significant interest in medicinal chemistry and pharmacological research. With a molecular formula of C11H14N2 and a molecular weight of 174.24 g/mol, this compound serves as a valuable synthetic intermediate. Research Applications & Value: This compound is primarily utilized as a key building block in organic synthesis. Its structure, featuring a phenethylamino group and a nitrile moiety, makes it a versatile precursor for the development of more complex molecules. Researchers value it for exploring structure-activity relationships, particularly in the design of compounds with potential central nervous system activity. The nitrile group can be further functionalized into carboxylic acids or amides, expanding its utility in creating targeted chemical libraries. For Research Use Only: This product is intended for laboratory research purposes and is strictly not for human or veterinary diagnostic or therapeutic use. Researchers should handle this compound with appropriate safety precautions in a controlled laboratory environment.

Properties

IUPAC Name

3-(1-phenylethylamino)propanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2/c1-10(13-9-5-8-12)11-6-3-2-4-7-11/h2-4,6-7,10,13H,5,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNHYDVVIQFEOGM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)NCCC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20604862
Record name 3-[(1-Phenylethyl)amino]propanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20604862
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

112971-19-4
Record name 3-[(1-Phenylethyl)amino]propanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20604862
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Characterization of 3-[(1-Phenylethyl)amino]propanenitrile

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the synthesis and characterization of the chiral nitrile, 3-[(1-Phenylethyl)amino]propanenitrile. This compound holds significance as a versatile building block in medicinal chemistry and drug development, primarily due to the presence of a chiral secondary amine and a reactive nitrile functionality. The strategic combination of these features allows for its use in the construction of diverse molecular scaffolds with potential therapeutic applications. This document will delve into the practical and theoretical considerations of its synthesis via aza-Michael addition and detail the analytical techniques essential for its structural confirmation and purity assessment.

I. Strategic Approach to Synthesis: The Aza-Michael Addition

The most direct and efficient method for the synthesis of 3-[(1-Phenylethyl)amino]propanenitrile is the aza-Michael addition of 1-phenylethylamine to acrylonitrile. This reaction is a powerful tool in organic synthesis for the formation of carbon-nitrogen bonds.[1] The underlying principle involves the nucleophilic attack of the amine on the electron-deficient β-carbon of the α,β-unsaturated nitrile.

The choice of this synthetic route is underpinned by several key advantages:

  • Atom Economy: The reaction is an addition reaction, meaning all atoms from the starting materials are incorporated into the final product, leading to high atom economy.

  • High Regioselectivity: The nucleophilic amine will preferentially attack the β-position of the acrylonitrile due to the electron-withdrawing nature of the nitrile group.

  • Stereochemical Control: By using an enantiomerically pure form of 1-phenylethylamine (either (R) or (S)), the chirality can be directly transferred to the product, which is crucial for the synthesis of stereochemically defined drug candidates.

Michael_Addition_Mechanism Figure 1: Aza-Michael Addition Mechanism cluster_0 Step 1: Nucleophilic Attack cluster_1 Step 2: Protonation Amine 1-Phenylethylamine (Nucleophile) Acrylonitrile Acrylonitrile (Michael Acceptor) Amine->Acrylonitrile C-N bond formation Enolate Enolate Intermediate Acrylonitrile->Enolate Product 3-[(1-Phenylethyl)amino]propanenitrile Enolate->Product Proton transfer

Caption: Figure 1: Aza-Michael Addition Mechanism

Experimental Protocol: Synthesis of 3-[(1-Phenylethyl)amino]propanenitrile

This protocol is designed to be a self-validating system, with in-process checks to ensure the reaction is proceeding as expected.

Materials:

  • (R)-(+)-1-Phenylethylamine (or (S)-(-)-1-Phenylethylamine)

  • Acrylonitrile (stabilized with MEHQ)

  • Methanol (anhydrous)

  • Diethyl ether

  • Saturated sodium bicarbonate solution

  • Brine (saturated sodium chloride solution)

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 1-phenylethylamine (1.0 eq) in anhydrous methanol (20 mL).

  • Reagent Addition: Slowly add acrylonitrile (1.1 eq) to the stirred solution at room temperature. An exothermic reaction may be observed.

  • Reaction Monitoring: Heat the reaction mixture to reflux (approximately 65 °C) and monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 4-6 hours.

  • Work-up: After completion, cool the reaction mixture to room temperature and remove the methanol under reduced pressure using a rotary evaporator.

  • Extraction: Dissolve the resulting oil in diethyl ether (50 mL) and transfer to a separatory funnel. Wash the organic layer with saturated sodium bicarbonate solution (2 x 25 mL) and then with brine (25 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel to afford the pure 3-[(1-Phenylethyl)amino]propanenitrile.

II. Comprehensive Characterization of 3-[(1-Phenylethyl)amino]propanenitrile

Thorough characterization is paramount to confirm the identity, purity, and stereochemical integrity of the synthesized compound. A combination of spectroscopic techniques is employed for a comprehensive analysis.

Characterization_Workflow Figure 2: Characterization Workflow Synthesis Synthesized Product NMR NMR Spectroscopy (¹H and ¹³C) Synthesis->NMR IR FT-IR Spectroscopy Synthesis->IR MS Mass Spectrometry Synthesis->MS Purity Purity Assessment (e.g., HPLC) Synthesis->Purity Structure_Confirmation Structural Confirmation NMR->Structure_Confirmation IR->Structure_Confirmation MS->Structure_Confirmation Purity->Structure_Confirmation

Caption: Figure 2: Characterization Workflow

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules. Both ¹H and ¹³C NMR are essential for the characterization of 3-[(1-Phenylethyl)amino]propanenitrile.

¹H NMR Spectroscopy: The proton NMR spectrum will provide information on the number of different types of protons and their connectivity.

Predicted ¹H NMR Data Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
Phenyl Protons7.20 - 7.40Multiplet5HAr-H
Methine Proton3.80 - 3.90Quartet1HCH-Ph
Methylene Protons (adjacent to N)2.80 - 2.90Triplet2HN-CH₂
Methylene Protons (adjacent to CN)2.45 - 2.55Triplet2HCH₂-CN
Amine Proton1.80 - 2.00Singlet (broad)1HNH
Methyl Protons1.35 - 1.45Doublet3HCH₃

¹³C NMR Spectroscopy: The carbon NMR spectrum will indicate the number of unique carbon environments in the molecule.

Predicted ¹³C NMR Data Chemical Shift (δ, ppm)Assignment
Aromatic Carbons145.0, 128.5, 127.0, 126.5Ar-C
Nitrile Carbon118.0-C≡N
Methine Carbon58.0CH-Ph
Methylene Carbon (adjacent to N)45.0N-CH₂
Methylene Carbon (adjacent to CN)18.0CH₂-CN
Methyl Carbon24.0CH₃
Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in the molecule.

Characteristic IR Absorptions Wavenumber (cm⁻¹)IntensityFunctional Group
N-H Stretch3300 - 3500Medium, sharpSecondary Amine
C-H Stretch (aromatic)3000 - 3100MediumAr-H
C-H Stretch (aliphatic)2850 - 3000Medium to strongC-H
C≡N Stretch2240 - 2260Medium, sharpNitrile
C=C Stretch (aromatic)1450 - 1600MediumAromatic Ring
C-N Stretch1000 - 1250MediumAmine

The presence of a sharp peak around 2250 cm⁻¹ is a strong indicator of the nitrile group.[2]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, further confirming its structure. For 3-[(1-Phenylethyl)amino]propanenitrile (C₁₁H₁₄N₂), the expected molecular weight is approximately 174.24 g/mol .

Expected Fragmentation Pattern (Electron Ionization - EI):

  • Molecular Ion (M⁺): A peak at m/z = 174.

  • Benzylic Cleavage: A prominent peak at m/z = 105, corresponding to the [C₆H₅CHCH₃]⁺ fragment, is expected due to the stable benzylic carbocation.

  • Loss of Methyl Group: A peak at m/z = 159, corresponding to [M-CH₃]⁺.

  • Cleavage of the Propionitrile Chain: Fragments corresponding to the loss of parts of the propionitrile side chain may also be observed.

III. Purity Assessment

High-performance liquid chromatography (HPLC) is a standard method for assessing the purity of the synthesized compound. A reverse-phase C18 column with a mobile phase consisting of a mixture of acetonitrile and water with a modifier like formic acid is typically suitable for the analysis of such compounds.[3]

IV. Conclusion

The synthesis of 3-[(1-Phenylethyl)amino]propanenitrile via the aza-Michael addition of 1-phenylethylamine to acrylonitrile is a robust and efficient method. The successful synthesis and purification must be validated through a comprehensive suite of analytical techniques, including NMR, FT-IR, and mass spectrometry. This guide provides the foundational knowledge and detailed protocols necessary for researchers to confidently synthesize and characterize this valuable chiral building block for applications in drug discovery and development.

V. References

  • SIELC Technologies. (2018, February 16). 3-[Ethyl(phenyl)amino]propanenitrile. Retrieved from [Link]

  • NIST. Propanenitrile, 3-(phenylamino)-. In NIST Chemistry WebBook. Retrieved from [Link]

Sources

Technical Whitepaper: Physicochemical Profiling and Synthetic Utility of 3-[(1-Phenylethyl)amino]propanenitrile

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-[(1-Phenylethyl)amino]propanenitrile (CAS 112971-19-4) represents a critical class of chiral


-amino nitriles used as versatile building blocks in pharmaceutical synthesis. Distinguished by the presence of a chiral 

-methylbenzyl moiety, this compound serves as a strategic intermediate for introducing chirality into

-amino acids and 1,3-diamines—scaffolds frequently observed in bioactive molecules and resolving agents. This guide provides a comprehensive technical analysis of its physicochemical properties, validated synthetic protocols, and structural characterization data to support its application in drug development workflows.

Molecular Identification & Physicochemical Profile[1][2][3][4]

The utility of 3-[(1-Phenylethyl)amino]propanenitrile stems from its dual functionality: the reactive nitrile group and the secondary amine, anchored by a chiral phenylethyl auxiliary. This structure allows for diastereoselective transformations downstream.

Structural Identity
ParameterDetail
IUPAC Name 3-[(1-Phenylethyl)amino]propanenitrile
Common Name

-[(1-Phenylethyl)amino]propionitrile
CAS Registry Number 112971-19-4
Molecular Formula

Molecular Weight 174.24 g/mol
SMILES CC(C1=CC=CC=1)NCCC#N
Chiral Center C1 of the ethyl group (Structure allows for R or S enantiomers)
Physicochemical Properties

Data aggregated from experimental analogs and computational models.

PropertyValue / RangeRelevance to Process
Physical State Liquid (Viscous)Facilitates handling in flow chemistry; may require high-vac distillation.
Boiling Point ~280–300 °C (Est. at 760 mmHg)High boiling point necessitates vacuum distillation for purification.
Density ~1.02 g/mLSimilar to water; phase separation requires chlorinated solvents or esters.
LogP 1.8 – 2.2 (Predicted)Moderate lipophilicity; complies with Lipinski's rules for fragment-based design.
pKa (Base) ~9.0 – 9.5The secondary amine is basic; forms stable salts with mineral acids (HCl,

).
Solubility High: EtOH, DCM, EtOAc, DMSOLow: WaterExtraction protocols should utilize organic biphasic systems.

Synthetic Pathway & Reaction Kinetics

The synthesis of 3-[(1-Phenylethyl)amino]propanenitrile is classically achieved via an aza-Michael addition . This reaction is atom-economical, typically solvent-free or performed in high-concentration alcohols, and proceeds via the nucleophilic attack of the primary amine (1-phenylethylamine) onto the


-carbon of the electron-deficient acrylonitrile.
Reaction Mechanism

The 1-phenylethylamine acts as the nucleophile. The driving force is the conjugation of the nitrile group, which renders the


-position electrophilic. Unlike uncatalyzed additions, the use of a mild Lewis acid or protic solvent can accelerate the proton transfer steps, preventing retro-Michael reactions.
Synthetic Workflow Diagram

The following diagram outlines the critical path from raw materials to the purified intermediate, highlighting the decision points for purification.

G Start Raw Materials: 1-Phenylethylamine Acrylonitrile Reaction Aza-Michael Addition (MeOH, 0°C to RT, 12-24h) Start->Reaction Mix (Exothermic) Quench Concentration (Rotary Evaporation) Reaction->Quench Complete Conversion Decision Purity Check (TLC/NMR) Quench->Decision Distillation Vacuum Distillation (< 1 mmHg) Decision->Distillation Crude > 90% Chromatography Flash Chromatography (SiO2, Hex/EtOAc) Decision->Chromatography Crude < 90% Product Pure Product 3-[(1-Phenylethyl)amino] propanenitrile Distillation->Product Chromatography->Product

Figure 1: Synthetic workflow for the aza-Michael addition of 1-phenylethylamine to acrylonitrile.

Validated Experimental Protocol

Safety Warning: Acrylonitrile is highly toxic, carcinogenic, and volatile. All operations must be performed in a functioning fume hood.

  • Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and an addition funnel. Nitrogen atmosphere is recommended to prevent amine oxidation.

  • Charging: Add 1-phenylethylamine (1.0 equiv, 12.1 g, 100 mmol) to the flask. Dissolve in Methanol (30 mL) if temperature control is critical, though neat reactions are common.

  • Addition: Cool the flask to 0°C using an ice bath. Add acrylonitrile (1.1 equiv, 5.83 g, 110 mmol) dropwise over 30 minutes. Note: The reaction is exothermic.

  • Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 12–24 hours. Monitor via TLC (Mobile phase: 30% EtOAc in Hexanes; stain with Ninhydrin or KMnO4).

  • Work-up: Concentrate the mixture under reduced pressure to remove excess acrylonitrile and solvent.

  • Purification:

    • Preferred: High-vacuum distillation (approx. 130–140°C at 0.5 mmHg).

    • Alternative: Flash column chromatography using a gradient of Hexanes:Ethyl Acetate (8:2 to 1:1).

Structural Characterization

Verification of the product requires confirming the integrity of the chiral center and the formation of the secondary amine linkage.

NMR Spectroscopy (Expected Signals in )
  • 
     NMR (400 MHz): 
    
    • 
       7.20–7.40 (m, 5H, Ar-H ): Characteristic aromatic multiplet.
      
    • 
       3.80 (q, 1H, CH -Me): Quartet indicating the chiral methine proton.
      
    • 
       2.85 (t, 2H, N-CH2 -CH2-CN): Triplet for the methylene adjacent to the amine.
      
    • 
       2.45 (t, 2H, N-CH2-CH2 -CN): Triplet for the methylene adjacent to the nitrile (shifted upfield).
      
    • 
       1.35 (d, 3H, CH-Me ): Doublet corresponding to the methyl group of the phenylethyl moiety.
      
    • 
       1.50 (br s, 1H, NH ): Broad singlet, exchangeable with 
      
      
      
      .
Infrared Spectroscopy (FT-IR)
  • Nitrile Stretch (

    
    ):  Sharp, distinct band at 2240–2250 cm⁻¹ .
    
  • Amine Stretch (

    
    ):  Weak band around 3300–3350 cm⁻¹ .
    
  • Aromatic C-H: 3000–3100 cm⁻¹.

Applications in Drug Discovery

This compound is not merely a passive intermediate; it is a "chiral handle."

  • Chiral Resolution: The basic amine allows for the formation of diastereomeric salts with chiral acids (e.g., tartaric acid), enabling the resolution of racemic mixtures if the starting amine was not enantiopure.

  • 
    -Amino Acid Synthesis:  Hydrolysis of the nitrile group (Acidic: HCl/Reflux; Basic: NaOH/H2O2) yields 
    
    
    
    -substituted
    
    
    -amino acids. These are non-proteinogenic amino acids valuable for increasing the proteolytic stability of peptide drugs (peptidomimetics).
  • 1,3-Diamine Synthesis: Reduction of the nitrile (using

    
     or Raney Ni/H2) yields 1,3-diamines. These motifs are prevalent in ligands for transition metal catalysis and in CNS-active pharmaceutical agents.
    

Safety & Handling

  • Hazard Classification:

    • Acrylonitrile (reactant): Carcinogen (Cat 1B), Flammable Liquid (Cat 2), Acute Toxicity (Cat 3).

    • Product: Treat as Irritant (Skin/Eye) and potentially Toxic if swallowed.

  • Storage: Store in a cool, dry place under inert gas. The amine can absorb

    
     from the air over time.
    
  • Spill Response: Absorb with inert material (vermiculite). Do not flush into surface water.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 69656, 3-(Methylamino)propanenitrile (Analogous reactivity). Retrieved from [Link]

  • Organic Syntheses (1947).

    
    -Aminopropionitrile (General Michael Addition Protocol). Org.[1][2] Synth. 1947, 27, 3. DOI: 10.15227/orgsyn.027.0003. Retrieved from [Link]
    

Sources

Technical Whitepaper: Spectroscopic Characterization of 3-[(1-Phenylethyl)amino]propanenitrile

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide is structured to provide an authoritative, deep-dive analysis of 3-[(1-Phenylethyl)amino]propanenitrile , focusing on its spectroscopic signature and synthesis.

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9]

3-[(1-Phenylethyl)amino]propanenitrile is a critical chiral building block (if synthesized from enantiopure amines) used in the pharmaceutical industry for the synthesis of 1,3-diamines and pyrrolidine derivatives.[1] It is formed via the aza-Michael addition of 1-phenylethylamine to acrylonitrile.[1]

Understanding its spectroscopic data is vital for:

  • Process Monitoring: Tracking the consumption of the toxic acrylonitrile.

  • Chiral Purity Analysis: While the nitrile addition does not create a new stereocenter, the presence of the existing chiral center at the ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

    
    -methylbenzyl position influences the NMR environment of the methylene protons (diastereotopicity).
    
Chemical Identity
PropertyValue
IUPAC Name 3-[(1-Phenylethyl)amino]propanenitrile
Molecular Formula

Molecular Weight 174.24 g/mol
Physical State Colorless to pale yellow oil
Solubility Soluble in

, MeOH, DMSO; sparingly soluble in water

Synthesis & Sample Purity (The "Why" Behind the Spectra)

To interpret the spectra correctly, one must understand the sample's origin.[1] The synthesis relies on the nucleophilic attack of the amine on the ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">


-carbon of acrylonitrile.
Reaction Workflow (Graphviz)

G A 1-Phenylethylamine (Nucleophile) C Aza-Michael Addition (MeOH or Neat, 0-25°C) A->C B Acrylonitrile (Electrophile) B->C D Crude Adduct C->D Exothermic E Vacuum Distillation (Removal of excess Acrylonitrile) D->E F 3-[(1-Phenylethyl)amino]propanenitrile (Target) E->F Purification

Figure 1: Aza-Michael addition workflow. Note that unreacted acrylonitrile (toxic) must be monitored via NMR (vinyl protons at 5.6-6.2 ppm) to ensure complete removal.[1]

Mass Spectrometry (MS) Data[1][10][11]

The mass spectrum provides the molecular weight confirmation and a fragmentation fingerprint characteristic of the ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">


-methylbenzyl group.
Key Fragmentation Pathways[1]
  • Molecular Ion (ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

    
    ):  m/z 174 (Weak intensity, typical for aliphatic amines).
    
  • Base Peak: m/z 105.[1][2] This corresponds to the ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

    
    -cleavage of the bond between the nitrogen and the chiral carbon, generating the stable 1-phenylethyl cation  (
    
    
    
    ).
  • Tropylium Ion: m/z 91.[1][2] Rearrangement of the phenyl ring (benzyl cation).[1]

  • Loss of Cyanoethyl: m/z 134 (Loss of ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

    
    ).
    
Fragmentation Logic (Graphviz)[1]

MS M Molecular Ion (M+) m/z 174 F1 Base Peak (1-Phenylethyl Cation) m/z 105 M->F1 Alpha-Cleavage (Dominant) F3 Loss of CH2CN (C9H12N+) m/z 134 M->F3 C-N Bond Break F2 Tropylium Ion (C7H7+) m/z 91 F1->F2 - CH2

Figure 2: Primary fragmentation pathways observed in Electron Impact (EI) MS.

Infrared Spectroscopy (IR)[1][3][4]

IR is the primary tool for validating functional groups, specifically the conversion of the amine and the presence of the nitrile.[1]

Frequency (ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

)
IntensityAssignmentDiagnostic Value
3310 - 3350 Weak/Broad

Secondary amine stretch. confirms mono-alkylation.
3020 - 3080 Mediumngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

Aromatic C-H stretches.[3]
2850 - 2970 Medium

Methyl and methylene stretches.
2245 - 2255 Medium/Sharp

Critical Diagnostic. Confirms nitrile incorporation.
1600, 1495 Medium

Aromatic ring skeletal vibrations.
700, 760 Strong

Monosubstituted benzene (out-of-plane bending).

Scientist's Note: If you observe a broad band spanning 3200-3600 ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">


, your sample likely contains moisture. The ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

peak is often subtle in neat oils.

Nuclear Magnetic Resonance (NMR)[1][6][10][11]

This is the definitive method for structural characterization.[1] The values below are typical for the compound in


.
NMR Data (400 MHz, )

The chiral center at the methine position (ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">


) makes the protons on the adjacent methylene groups potentially diastereotopic , though in flexible chains like propanenitrile, they often appear as simple triplets unless analyzed at high field or low temperature.
Shift (

, ppm)
MultiplicityIntegrationAssignmentCoupling (

, Hz)
7.20 - 7.38 Multiplet5HAromatic Protons (

)
-
3.82 Quartet1HMethine (

)
6.6
2.88 Triplet (or m)2HAmino-methylene (

)
6.8
2.45 Triplet2HCyano-methylene (

)
6.8
1.60 Broad Singlet1HAmine Proton (

)
Exchangeable
1.38 Doublet3HMethyl Group (

)
6.6

Interpretation:

  • The quartet at 3.82 ppm and doublet at 1.38 ppm are the signature of the 1-phenylethyl moiety.[1]

  • The two triplets (2.88 and 2.45 ppm) confirm the ethylene bridge introduced by acrylonitrile.[1]

  • Impurity Alert: If you see multiplets at 5.8 - 6.4 ppm, unreacted acrylonitrile is present.[1]

NMR Data (100 MHz, )
Shift (

, ppm)
Carbon TypeAssignment
145.0 QuaternaryAromatic ipso-carbon
128.6, 127.2, 126.6 CHAromatic carbons
118.7 QuaternaryNitrile Carbon (

)
57.8 CHMethine (

)
42.5

Amino-methylene (

)
24.3

Methyl group
18.8

Cyano-methylene (

)

Experimental Protocols

Protocol A: NMR Sample Preparation

To ensure high-resolution spectra without concentration effects.[1]

  • Mass: Weigh 10-15 mg of the oil into a clean vial.

  • Solvent: Add 0.6 mL of

    
     (ensure TMS is present as reference).
    
  • Filtration: If the oil appears cloudy (salt formation), filter through a small plug of glass wool into the NMR tube.[1]

  • Acquisition: Run standard proton (16 scans) and carbon (256-512 scans) sequences.[1]

Protocol B: Rapid IR Screening (Neat)
  • Place 1 drop of the neat oil on the ATR (Attenuated Total Reflectance) crystal (Diamond or ZnSe).[1]

  • Acquire spectrum (4000 - 600 ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

    
    , 4 scans).
    
  • Clean-up: Wipe immediately with isopropanol; nitriles can be sticky and polymerize on the crystal over time.[1]

References

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 7408, 1-Phenylethylamine. Retrieved from [Link][1]

    • Context: Source of spectral data for the starting material and fragmentation p
    • Context: Comparative spectral data for the propionitrile chain segment.[1][4]

  • MDPI. (2022).[1] Michael Addition of 3-Oxo-3-phenylpropanenitrile. Retrieved from [Link][1]

    • Context: Mechanistic background on Michael additions involving nitrile-stabilized carbanions and amines.[1]

  • National Institute of Standards and Technology (NIST). (2023).[1] Mass Spectrum of related phenylethylamines. Retrieved from [Link][1]

    • Context: Reference for alpha-cleavage fragment

Sources

A Theoretical Investigation into the Conformational Landscape of 3-[(1-Phenylethyl)amino]propanenitrile: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

This in-depth technical guide provides a comprehensive framework for the theoretical study of the conformational preferences of 3-[(1-Phenylethyl)amino]propanenitrile. This molecule, possessing both a chiral center and significant rotational freedom, presents a compelling case for the application of modern computational chemistry techniques. Understanding its three-dimensional structure is paramount for elucidating its potential biological activity and physicochemical properties, which is of significant interest to researchers, scientists, and professionals in drug development and materials science.

Introduction: The Significance of Molecular Conformation

The biological activity and physical properties of a molecule are intrinsically linked to its three-dimensional shape. For flexible molecules such as 3-[(1-Phenylethyl)amino]propanenitrile, which contains multiple rotatable single bonds, a multitude of conformations can exist. Each of these conformers possesses a unique energy level, and the relative populations of these conformers at equilibrium dictate the overall properties of the substance. Chiral amines, in particular, are crucial building blocks in many pharmaceuticals, and their efficacy is often highly dependent on their specific stereochemistry and conformational presentation to biological targets.[1][2] The presence of the nitrile group in the target molecule further expands its potential applications, as acrylonitrile derivatives have shown a wide range of biological activities.[3]

This guide will delineate a robust, first-principles theoretical approach to thoroughly explore the conformational space of 3-[(1-Phenylethyl)amino]propanenitrile. By employing sophisticated computational methods, we can predict the most stable conformers, the energy barriers between them, and their relative populations. This information is invaluable for rational drug design, understanding reaction mechanisms, and predicting material properties.

Theoretical Methodology: A Quantum Mechanical Approach

To accurately model the subtle energetic differences between the various conformers of 3-[(1-Phenylethyl)amino]propanenitrile, a high-level quantum mechanical approach is necessary. Density Functional Theory (DFT) has emerged as a powerful and cost-effective method for studying the electronic structure and geometry of molecules.[4][5][6]

Selection of Computational Methods and Basis Sets

The choice of the exchange-correlation functional and the basis set is critical for obtaining reliable results. For flexible molecules, it is often advisable to employ hybrid functionals that incorporate a portion of the exact Hartree-Fock exchange. The B3LYP and M06 families of functionals have demonstrated excellent performance in conformational studies of organic molecules.[7][8]

For the basis set, a split-valence set augmented with polarization and diffuse functions is recommended to accurately describe the electron distribution, especially around the nitrogen and cyano groups. The 6-311+G(d,p) and aug-cc-pVDZ basis sets are well-suited for this purpose.[7][8] For even higher accuracy, especially for the relative energies of the most stable conformers, coupled-cluster methods such as CCSD with a similar quality basis set can be employed.[7][8]

Conformational Search Strategy

A systematic conformational search is essential to locate all significant low-energy minima on the potential energy surface. This typically involves a multi-step process:

  • Initial Exploration: A molecular mechanics-based conformational search can be initially performed to generate a large number of starting geometries.

  • Geometry Optimization: The promising low-energy conformers from the initial search are then subjected to full geometry optimization using the chosen DFT method and basis set.

  • Frequency Analysis: To confirm that the optimized geometries correspond to true energy minima, vibrational frequency calculations are performed. The absence of imaginary frequencies indicates a stable conformer. These calculations also provide the zero-point vibrational energy (ZPVE) and thermal corrections to the enthalpy and Gibbs free energy.

The following diagram illustrates the general workflow for a computational conformational analysis study.

Computational Conformational Analysis Workflow cluster_0 Initial Exploration cluster_1 Quantum Mechanical Refinement cluster_2 Analysis Initial Structure Initial Structure MM Conformational Search MM Conformational Search Initial Structure->MM Conformational Search DFT Geometry Optimization DFT Geometry Optimization MM Conformational Search->DFT Geometry Optimization Low-energy conformers Frequency Analysis Frequency Analysis DFT Geometry Optimization->Frequency Analysis Energy Minima Confirmation Energy Minima Confirmation Frequency Analysis->Energy Minima Confirmation Vibrational frequencies Thermodynamic Properties Thermodynamic Properties Energy Minima Confirmation->Thermodynamic Properties

Caption: Workflow for Computational Conformational Analysis.

Conformational Landscape of 3-[(1-Phenylethyl)amino]propanenitrile

The conformational flexibility of 3-[(1-Phenylethyl)amino]propanenitrile arises primarily from the rotation around several key single bonds. The most significant of these are the Cα-N, N-C, and C-C bonds of the propanenitrile backbone, as well as the rotation of the phenyl group.

The diagram below highlights the key dihedral angles that define the conformation of the molecule.

Caption: Key Dihedral Angles in 3-[(1-Phenylethyl)amino]propanenitrile.

Based on studies of the related molecule 3-aminopropionitrile, we can anticipate that the relative orientation of the amino and cyano groups will lead to both gauche and trans conformers.[7][8] The presence of the bulky 1-phenylethyl group will introduce further steric constraints, likely favoring conformations that minimize non-bonded interactions.

Relative Stabilities of Conformers

Following a thorough conformational search and geometry optimization, the relative energies of the identified stable conformers can be calculated. These energies, corrected for ZPVE, determine the relative stability of each conformer.

Table 1: Hypothetical Relative Energies and Population of 3-[(1-Phenylethyl)amino]propanenitrile Conformers

ConformerΔE (kcal/mol)ΔH (kcal/mol)ΔG (kcal/mol)Population (%)
Gauche-10.000.000.0045.0
Gauche-20.250.230.3030.0
Trans-10.800.750.9015.0
Gauche-31.501.451.6010.0

Note: This data is hypothetical and serves as an illustration of the expected results from a computational study. The actual values would be determined from the calculations.

The population of each conformer can be estimated using the Boltzmann distribution, which relates the relative Gibbs free energies to the population at a given temperature.

Geometric Parameters

The optimized geometries provide detailed information about the bond lengths, bond angles, and dihedral angles of each conformer. A comparison of these parameters can reveal the structural changes associated with different conformations.

Table 2: Hypothetical Key Dihedral Angles (degrees) for the Most Stable Conformers

Dihedral AngleGauche-1Gauche-2Trans-1
τ1 (C(phenyl)-Cα-N-Cβ)65-70175
τ2 (Cα-N-Cβ-Cγ)6075180
τ3 (N-Cβ-Cγ-N(nitrile))-1705560

Note: This data is hypothetical and serves as an illustration of the expected results from a computational study.

Advanced Analysis: Elucidating Structure-Property Relationships

Beyond identifying the most stable conformers, computational chemistry offers a suite of tools to understand the electronic properties of 3-[(1-Phenylethyl)amino]propanenitrile.

  • Natural Bond Orbital (NBO) Analysis: NBO analysis can provide insights into intramolecular interactions, such as hydrogen bonding and hyperconjugation, which contribute to the stability of certain conformers.

  • Molecular Electrostatic Potential (MEP): The MEP surface can identify the electron-rich and electron-poor regions of the molecule, which is crucial for understanding its reactivity and intermolecular interactions.[7][8]

  • Frontier Molecular Orbitals (HOMO-LUMO): The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) and their energy gap are important descriptors of chemical reactivity and electronic transitions.[7][8]

Conclusion and Future Directions

This technical guide has outlined a comprehensive theoretical framework for investigating the conformational landscape of 3-[(1-Phenylethyl)amino]propanenitrile. By employing high-level quantum mechanical calculations, it is possible to gain a detailed understanding of the molecule's three-dimensional structure and its relationship to its physicochemical properties.

The insights gained from such a study can be invaluable for:

  • Drug Discovery: Guiding the design of more potent and selective drug candidates by understanding the bioactive conformation.

  • Materials Science: Predicting the packing of molecules in the solid state and its influence on material properties.

  • Spectroscopic Analysis: Aiding in the interpretation of experimental spectra (e.g., NMR, IR) by assigning spectral features to specific conformers.

Future work could involve extending these gas-phase calculations to include the effects of a solvent, which can significantly influence conformational preferences. Additionally, molecular dynamics simulations could be employed to study the dynamic behavior of the molecule and the transitions between different conformational states.

References

  • Al-Msiedeen, F. M. (2024). Conformational Stability of 3-aminopropionitrile: DFT and Ab initio Calculations. Acta Chimica Slovenica, 71(1), 244-255. [Link]

  • PubMed. (2024). Conformational Stability of 3-aminopropionitrile: DFT and Ab initio Calculations. Retrieved from [Link]

  • Burke, K. (n.d.). Learning to Approximate Density Functionals. Burke Group. Retrieved from [Link]

  • Chemsrc. (2025). 3-[benzyl(phenacyl)amino]propanenitrile. Retrieved from [Link]

  • EurekAlert!. (2026). A new approach to chiral α-amino acid synthesis. Retrieved from [Link]

  • Google Patents. (n.d.). Preparation method of 3-amino-1,2-propanediol.
  • Google Patents. (n.d.). Synthesis of 3-aminomethyl-1-propanol, a fluoxetine precursor.
  • Journal of the American Chemical Society. (n.d.). Computational studies of the interactions of chiral molecules. Retrieved from [Link]

  • MDPI. (2024). Application of Density Functional Theory to Molecular Engineering of Pharmaceutical Formulations. Retrieved from [Link]

  • National Institutes of Health. (2024). Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization. Retrieved from [Link]

  • National Institutes of Health. (2024). Acrylonitrile derivatives: In vitro activity and mechanism of cell death induction against Trypanosoma cruzi and Leishmania amazonensis. Retrieved from [Link]

  • ORBilu. (2019). Advances in Density-Functional Calculations for Materials Modeling. Retrieved from [Link]

  • PubMed. (2011). Experimental and theoretical study of the exited state of aminostyryl terpyridine derivatives: hydrogen-bonding effects. Retrieved from [Link]

  • University of Glasgow. (n.d.). Synthesising Complex Chiral Amines Through Resolution-Racemisation-Recycle. Retrieved from [Link]

  • The Journal of Organic Chemistry. (2025). Computational Study on Data Integration in Chiral Catalyst Design. Retrieved from [Link]

  • AIP Publishing. (2009). Density functional study of flexible chain molecules at curved surfaces. Retrieved from [Link]

Sources

Solubility and stability of 3-[(1-Phenylethyl)amino]propanenitrile in organic solvents

[1][3]

Part 4: Handling & Storage Protocols

To ensure integrity, researchers must treat this compound as a temperature-sensitive intermediate .[1][3]

Storage Conditions
  • Temperature: Store at -20°C . At room temperature, slow retro-Michael degradation can occur over months.[1][3]

  • Atmosphere: Argon or Nitrogen flush is mandatory to prevent amine oxidation and moisture ingress (which catalyzes hydrolysis).[1]

  • Form: If possible, convert to the Hydrochloride (HCl) or Oxalate salt . The salt form ties up the nitrogen lone pair, effectively shutting down the Retro-Michael pathway and significantly increasing shelf-life.[1][3]

Reaction & Processing Guidelines
  • Drying: Do NOT dry the free base in an oven >40°C. Use a vacuum desiccator at room temperature.[1][3]

  • Distillation: Avoid distillation of the free base if possible.[1][3] If necessary, use high vacuum (<1 mbar) to keep the boiling point low.[1]

  • Solvent Removal: When evaporating solvents (Rotavap), keep the bath temperature <35°C .[1]

Solvent Selection Decision Matrix

SolventSelectionFigure 2: Solvent Selection Logic for 3-[(1-Phenylethyl)amino]propanenitrileStartSelect Solvent for...PurposePurpose?Start->PurposeReactionReaction / SynthesisPurpose->ReactionStorageStorage / Stock SolnPurpose->StorageAnalysisAnalysis (HPLC/NMR)Purpose->AnalysisPolarUse Aprotic:MeCN, DMF, DMSO(Avoid Alcohols)Reaction->PolarNucleophilic Sub?NonPolarUse DCM, EtOAc(Avoid Ether if volatile)Reaction->NonPolarExtraction?SaltSaltStorage->SaltIs it a Salt?FreeBaseFreeBaseStorage->FreeBaseIs it Free Base?NMRNMRAnalysis->NMRNMRHPLCHPLCAnalysis->HPLCHPLCWaterWaterSalt->WaterYes: Water/MeOHTolueneTolueneFreeBase->TolueneYes: Toluene (Stable)AvoidAvoidFreeBase->AvoidAvoid: Water, Alcohols(Hydrolysis Risk)CDCl3CDCl3NMR->CDCl3CDCl3 (Standard)MeCNWaterMeCNWaterHPLC->MeCNWaterMeCN/Water + 0.1% Formic Acid(Keep cold)

References

  • Organic Syntheses. (2013).[1][3] General procedures for Michael Addition of Amines to Acrylonitrile. Organic Syntheses, Coll. Vol. 10, p. 200. (Analogous chemistry for beta-aminonitriles). [Link]

  • National Institute of Standards and Technology (NIST). (2023).[1][3] Propanenitrile, 3-(phenylamino)- Infrared Spectrum. NIST Chemistry WebBook, SRD 69.[1][3][7] (Structural analog data). [Link]

  • PubChem. (n.d.).[1][3] Compound Summary: 3-anilinopropanenitrile (Analogous Stability Data). National Library of Medicine.[1][3] [Link]

Technical Guide: Stereochemical Control and Applications of 3-[(1-Phenylethyl)amino]propanenitrile

[1][2]

Executive Summary

This technical guide analyzes the stereochemical integrity, synthesis, and downstream utility of 3-[(1-Phenylethyl)amino]propanenitrile (CAS: 17282-40-5 for racemate).[1][2] As a chiral

121-phenylethyl12

Part 1: Chemical Identity & Stereochemical Core[1][3][4]

The core structure consists of a secondary amine linking a chiral benzyl group and a cyanoethyl chain.[1][2] The stereocenter is located at the benzylic position (

12
Stereochemical Integrity[1][2][3]
  • Chirality Source: The stereochemistry is derived entirely from the starting material,

    
    -methylbenzylamine (1-phenylethylamine) .[1][2]
    
  • Stability: The Aza-Michael addition used to form this compound does not involve bond breaking or forming at the chiral center.[1][2] Consequently, the configuration (

    
     or 
    
    
    ) of the starting amine is fully retained in the product.
  • Racemization Risk: Low under standard neutral or basic conditions.[1][2] However, prolonged exposure to strong Lewis acids or radical conditions at high temperatures could theoretically induce benzylic radical formation, leading to racemization, though this is rare in standard protocols.[1][2]

Key Physical Properties[1][2][3][4][5][6][7][8]
  • Molecular Formula:

    
    [1][2]
    
  • Molecular Weight: 174.24 g/mol [1][3][4]

  • Appearance: Typically a colorless to pale yellow viscous oil.[1][2]

  • Solubility: Miscible with organic solvents (ethanol, DCM, ethyl acetate); limited solubility in water.[1][2]

Part 2: Synthesis Protocol (Aza-Michael Addition)

The most efficient route to 3-[(1-Phenylethyl)amino]propanenitrile is the Aza-Michael addition of 1-phenylethylamine to acrylonitrile.[1][2] This reaction is atom-economical and generally requires no external catalyst if performed in protic solvents like methanol, which activate the nitrile via hydrogen bonding.[1][2]

Reagents
  • (S)-(-)-1-Phenylethylamine (or (R)-isomer depending on target): 1.0 equivalent.[1][2]

  • Acrylonitrile: 1.1 to 1.2 equivalents (slight excess drives kinetics).[1][2]

  • Solvent: Methanol (MeOH) is preferred for rate enhancement.[1][2]

  • Safety Note: Acrylonitrile is a volatile carcinogen and highly toxic.[1][2] All operations must be performed in a fume hood.[1][2]

Step-by-Step Methodology
  • Setup: Equip a round-bottom flask with a magnetic stir bar, reflux condenser, and a pressure-equalizing addition funnel. Flush with nitrogen.[1][2]

  • Solvation: Dissolve 1.0 eq of (S)-1-phenylethylamine in Methanol (concentration ~1-2 M).

  • Addition: Cool the solution to 0°C (ice bath). Add Acrylonitrile dropwise over 30 minutes.[1][2] Note: The reaction is exothermic.[1][3]

  • Reaction: Allow the mixture to warm to room temperature. Stir for 12–24 hours.[1][2]

    • Optimization: If conversion is slow (monitored by TLC or GC), heat to mild reflux (60°C) for 3-5 hours.

  • Workup: Concentrate the mixture under reduced pressure (rotary evaporator) to remove methanol and excess acrylonitrile.

  • Purification: The crude oil is often sufficiently pure (>95%) for downstream use.[1][2] For analytical purity, purify via vacuum distillation (bp ~140-150°C at 2 mmHg) or flash column chromatography (

    
    , Hexane/EtOAc gradient).[1][2]
    
Visualization: Synthetic Pathway & Stereoretention[1][3][4]

SynthesisPathwayStart1-Phenylethylamine(Chiral Center)IntermediateTransition State(H-Bond Activation)Start->Intermediate MeOH, 0°CAcrylAcrylonitrile(Michael Acceptor)Acryl->IntermediateProduct3-[(1-Phenylethyl)amino]propanenitrile(Retained Configuration)Intermediate->Product Aza-MichaelAddition

Figure 1: The Aza-Michael addition pathway.[1][2][5] The chiral center (blue node) remains untouched, ensuring stereochemical retention in the final nitrile (green node).[1][2]

Part 3: Stereochemical Analysis & Validation[1][3][4]

To ensure the product is suitable for pharmaceutical applications, the enantiomeric excess (ee) must be verified.[1][2]

Analytical Methods
  • Chiral HPLC:

    • Column: Chiralcel OD-H or AD-H.[1][2]

    • Mobile Phase: Hexane/Isopropanol (90:10 to 95:[1][3]5) with 0.1% Diethylamine.[1][2]

    • Detection: UV at 254 nm (phenyl chromophore).[1][2]

    • Expectation: Two distinct peaks if racemic; single peak if enantiopure.[1][2]

  • NMR Spectroscopy:

    • 1H NMR: The methyl doublet of the phenylethyl group is distinct.[1][2] In an achiral solvent (

      
      ), enantiomers are indistinguishable.[1][2]
      
    • Chiral Shift Reagent: Addition of

      
      -2,2,2-Trifluoro-1-(9-anthryl)ethanol (TFAE) splits the methyl signal if racemization occurred, allowing calculation of ee via integration.[1][2]
      

Part 4: Downstream Applications

The nitrile group is a versatile "mask" for amines or acids.[1][2] The 1-phenylethyl group serves as a removable chiral auxiliary.[1][2]

Synthesis of Chiral 1,3-Diamines

Reduction of the nitrile yields


-(1-phenylethyl)-1,3-propanediamine12Fluoxetine12
  • Protocol: Hydrogenation using Raney Nickel or

    
     reduction in THF.
    
Heterocycle Formation

Reaction with enynones or

pyrrolidinespiperidines1212
Removal of the Auxiliary

If the target is a primary amine (e.g., 3-aminopropanenitrile derivatives), the phenylethyl group can be removed via catalytic hydrogenolysis (


12
Visualization: Application Workflow

ApplicationsCore3-[(1-Phenylethyl)amino]propanenitrileRedReduction(LiAlH4 or H2/Ra-Ni)Core->RedHydHydrolysis(HCl/H2O)Core->HydCycCyclization(w/ Electrophiles)Core->CycDiamineChiral 1,3-Diamine(Ligand Scaffold)Red->Diamine Primary Amine FormationAminoAcidN-SubstitutedBeta-AlanineHyd->AminoAcid Nitrile to AcidHeteroChiral Pyrrolidines/PiperidinesCyc->Hetero Ring Closure

Figure 2: Divergent synthesis pathways.[1][2] The nitrile intermediate allows access to diamines, amino acids, and heterocycles while maintaining the chiral handle.[1][2]

References

  • National Institutes of Health (NIH) - PubChem. 3-Amino-3-(3-aminophenyl)propanenitrile Compound Summary.[1][2] Available at: [Link][1][2]

  • MDPI. New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine. Available at: [Link][1][2]

  • ResearchGate. Kinetics and Mechanism of Triethylamine Catalysed Michael Addition. Available at: [Link][1][2]

Chemical structure and IUPAC name of 3-[(1-Phenylethyl)amino]propanenitrile

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 3-[(1-Phenylethyl)amino]propanenitrile: Structure, Synthesis, and Characterization

Executive Summary

This technical guide provides a comprehensive scientific overview of 3-[(1-Phenylethyl)amino]propanenitrile, a chiral organic compound featuring a secondary amine and a nitrile functional group. The document delineates its precise chemical structure, including stereochemistry, and confirms its International Union of Pure and Applied Chemistry (IUPAC) name. A detailed, field-proven synthetic protocol based on the cyanoethylation of 1-phenylethylamine is presented, accompanied by a mechanistic rationale and a process workflow visualization. Furthermore, this guide outlines the expected analytical signatures for structural verification, offering predicted data for Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS). The guide concludes by discussing the potential utility of this molecule as a versatile synthetic intermediate and explores its putative biological activities based on structural homology to known bioactive compounds. This document is intended for researchers and professionals in chemical synthesis and drug development.

Chemical Identity and Structure

IUPAC Nomenclature and Registry Information

The unambiguous IUPAC name for the molecule is 3-[(1-phenylethyl)amino]propanenitrile . It is registered under CAS Number 112971-19-4[1]. The name precisely describes a three-carbon nitrile chain (propanenitrile) where the amino group at position 3 is substituted with a 1-phenylethyl group.

Molecular Structure and Stereochemistry

The chemical structure of 3-[(1-phenylethyl)amino]propanenitrile is characterized by a propanenitrile backbone linked via a secondary amine to a 1-phenylethyl moiety. A critical feature of this molecule is the presence of a chiral center at the benzylic carbon (the carbon atom of the ethyl group attached to both the phenyl ring and the nitrogen atom). Consequently, the compound can exist as two distinct enantiomers: (R)-3-[(1-phenylethyl)amino]propanenitrile and (S)-3-[(1-phenylethyl)amino]propanenitrile, or as a racemic mixture.

Structural Representation: Chemical Structure of 3-[(1-Phenylethyl)amino]propanenitrile

Figure 1: 2D structure of 3-[(1-phenylethyl)amino]propanenitrile, with the chiral center indicated by an asterisk ().*

Physicochemical Properties

The fundamental properties of the molecule are summarized below. These values are crucial for experimental design, including solvent selection, reaction monitoring, and purification strategies.

PropertyValueSource
Molecular Formula C₁₁H₁₄N₂[1]
Molecular Weight 174.25 g/mol [1]
CAS Registry Number 112971-19-4[1]
Topological Polar Surface Area 36.1 ŲCalculated
LogP (Predicted) 1.8 - 2.2Calculated

Synthesis Methodology

Retrosynthetic Analysis and Mechanistic Insights

The synthesis of 3-[(1-phenylethyl)amino]propanenitrile is most efficiently achieved via a Michael addition, specifically known as a cyanoethylation reaction. This approach involves the conjugate addition of a primary amine (1-phenylethylamine) to an α,β-unsaturated nitrile (acrylonitrile).

Mechanism: The reaction proceeds through the nucleophilic attack of the amine's lone pair of electrons on the β-carbon of acrylonitrile. The inherent basicity of 1-phenylethylamine is typically sufficient to catalyze the reaction, obviating the need for an external catalyst. The resulting intermediate is a zwitterion that rapidly undergoes proton transfer to yield the final, stable product. This method is widely employed for the synthesis of β-aminopropionitriles and is valued for its high atom economy and generally clean reaction profile.[2][3]

Experimental Protocol: Synthesis via Cyanoethylation

This protocol describes the synthesis of racemic 3-[(1-phenylethyl)amino]propanenitrile. For enantiomerically pure products, the corresponding chiral starting material, (R)- or (S)-1-phenylethylamine, should be used.

Materials:

  • 1-Phenylethylamine (racemic, or enantiomerically pure)

  • Acrylonitrile (stabilized)

  • Methanol (or Ethanol), anhydrous

  • Diethyl ether

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Hydrochloric acid (1M solution)

  • Sodium bicarbonate (saturated solution)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1-phenylethylamine (1.0 eq) in anhydrous methanol (approx. 2 M concentration).

  • Reagent Addition: While stirring at room temperature, add acrylonitrile (1.1 eq) dropwise to the solution over 15 minutes. An exotherm may be observed. If the temperature rises significantly, cool the flask with a water bath.

  • Reaction: After the addition is complete, heat the mixture to a gentle reflux (approx. 65°C for methanol) and maintain for 4-6 hours.

  • Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS), observing the consumption of the starting amine.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure using a rotary evaporator.

  • Extraction: Dissolve the resulting crude oil in diethyl ether. Wash the organic layer sequentially with a saturated sodium bicarbonate solution (to remove any acidic impurities) and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude 3-[(1-phenylethyl)amino]propanenitrile can be purified by vacuum distillation or column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the final product as a clear oil.

Workflow Visualization

The following diagram illustrates the key stages of the synthesis and purification process.

SynthesisWorkflow Reactant1 1-Phenylethylamine Reaction Reaction Vessel (Reflux, 4-6h) Reactant1->Reaction Reactant2 Acrylonitrile Reactant2->Reaction Solvent Methanol Solvent->Reaction Evaporation Solvent Removal (Rotary Evaporation) Reaction->Evaporation Crude Mixture Workup Aqueous Work-up (Extraction & Washing) Evaporation->Workup Crude Oil Purification Purification (Vacuum Distillation) Workup->Purification Extracted Product Product Pure 3-[(1-Phenylethyl)amino]propanenitrile Purification->Product

Caption: Synthesis and purification workflow for 3-[(1-Phenylethyl)amino]propanenitrile.

Structural Elucidation and Spectroscopic Analysis

Structural confirmation of the synthesized product is paramount. The following sections detail the expected spectroscopic data based on the compound's functional groups and structure.

Infrared (IR) Spectroscopy

The IR spectrum provides direct evidence of the key functional groups. The C≡N stretch is particularly diagnostic due to its characteristic position and intensity.[4]

Functional GroupExpected Absorption Range (cm⁻¹)Intensity/Appearance
N-H Stretch 3300 - 3500Medium, sharp
Aromatic C-H Stretch 3000 - 3100Medium
Aliphatic C-H Stretch 2850 - 3000Strong
Nitrile (C≡N) Stretch 2240 - 2260 Strong, sharp
Aromatic C=C Bending 1450 - 1600Medium to strong
C-N Stretch 1000 - 1250Medium
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework. The predicted chemical shifts (in ppm, relative to TMS) in a solvent like CDCl₃ are tabulated below.

¹H NMR Predicted Data:

Proton(s)EnvironmentMultiplicityApprox. Shift (δ, ppm)Integration
Ar-H Phenyl RingMultiplet7.20 - 7.405H
Ph-CH -CH₃Benzylic MethineQuartet3.80 - 4.001H
N-CH₂ -CH₂CNMethylene (adjacent to N)Triplet2.80 - 3.002H
NCH₂-CH₂ CNMethylene (adjacent to CN)Triplet2.40 - 2.602H
N-H AmineSinglet (broad)1.50 - 2.501H
Ph-CH-CH₃ Benzylic MethylDoublet1.35 - 1.503H

¹³C NMR Predicted Data:

Carbon(s)EnvironmentApprox. Shift (δ, ppm)
C NNitrile118 - 120
Ar-C Aromatic (quaternary)140 - 145
Ar-C HAromatic125 - 129
Ph-C H-CH₃Benzylic Methine55 - 60
N-C H₂-CH₂CNMethylene (adjacent to N)45 - 50
Ph-CH-C H₃Benzylic Methyl22 - 25
NCH₂-C H₂CNMethylene (adjacent to CN)15 - 20
Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) would confirm the molecular weight and provide structural information through characteristic fragmentation patterns.

m/z ValueProposed FragmentNotes
174 [C₁₁H₁₄N₂]⁺˙ Molecular Ion (M⁺˙)
159[M - CH₃]⁺Loss of a methyl radical
105[C₈H₉]⁺Benzylic cleavage, forming the stable 1-phenylethyl cation
104[C₈H₈]⁺˙Loss of H from the m/z 105 fragment
77[C₆H₅]⁺Phenyl cation
69[M - C₈H₉N]⁺Loss of the 1-phenylethylamino group

Potential Applications and Future Directions

Role as a Synthetic Intermediate

3-[(1-Phenylethyl)amino]propanenitrile is a valuable building block in organic synthesis.

  • Reduction of the Nitrile: The nitrile group can be reduced to a primary amine, yielding a diamine. This product can serve as a ligand in coordination chemistry or as a monomer in polymer synthesis.

  • Hydrolysis of the Nitrile: Hydrolysis of the nitrile can produce the corresponding carboxylic acid, a useful precursor for synthesizing amides, esters, and other derivatives.

  • Chiral Auxiliary: The enantiomerically pure forms of the molecule can be used in the synthesis of more complex chiral molecules and active pharmaceutical ingredients (APIs).

Predicted Biological Activity

While specific biological data for this compound is not widely published, its structural motifs are present in many biologically active molecules.

  • Antimicrobial and Cytotoxic Potential: Many Mannich bases and related amino compounds exhibit a range of biological activities, including antimicrobial, anti-inflammatory, and cytotoxic effects against cancer cell lines.[5] The presence of the phenylethylamine core, a common pharmacophore, suggests that this compound could be a candidate for biological screening.

  • CNS Activity: The phenylethylamine skeleton is a foundational structure for many neurologically active compounds. Derivatives could be explored for their potential effects on the central nervous system.

Future Research Perspectives

Future research should focus on the asymmetric synthesis of the (R) and (S) enantiomers to evaluate their distinct biological activities. A thorough investigation into the compound's efficacy in antimicrobial, anticancer, and neurological assays could reveal novel therapeutic applications.[5] Furthermore, its utility as a chiral ligand in asymmetric catalysis represents a promising area for exploration.

References

  • National Institute of Standards and Technology. (n.d.). Propanenitrile, 3-(ethylphenylamino)-. NIST Chemistry WebBook. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Propanenitrile, 3-(phenylamino)-. NIST Chemistry WebBook. Retrieved from [Link]

  • Göktaş, O., et al. (2008). Biological activity of 1-aryl-3-phenethylamino-1-propanone hydrochlorides and 3-aroyl-4-aryl-1-phenethyl-4-piperidinols on PC-3 cells and DNA topoisomerase I enzyme. Arzneimittelforschung, 58(10), 535-40. Retrieved from [Link]

  • Smith, B. (2019). Organic Nitrogen Compounds IV: Nitriles. Spectroscopy Online. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Propanenitrile, 3-(phenylamino)- Mass Spectrum. NIST Chemistry WebBook. Retrieved from [Link]

  • Hudson, R. L., & Gerakines, P. A. (2026). Abiotic Formation Of Nitrile Precursors To Amino Acids And Nucleobases In Interstellar Ice Analogues. Astrobiology. Retrieved from [Link]

  • B. Asgharian, P., & Shiri, A. (2019). Synthesis and in vitro antimicrobial activity of new 3-(2-morpholinoquinolin-3-yl) substituted acrylonitrile and propanenitrile derivatives. ResearchGate. Retrieved from [Link]

Sources

Safety data sheet and handling precautions for 3-[(1-Phenylethyl)amino]propanenitrile

[1]

Executive Summary & Application Context

3-[(1-Phenylethyl)amino]propanenitrile (CAS: 112971-19-4) is a specialized chiral aminonitrile intermediate frequently utilized in the synthesis of pharmaceutical candidates.[1] Structurally, it is the Michael addition product of


-methylbenzylamineacrylonitrile1

In drug development, this compound serves as a critical scaffold for generating chiral diamines (via nitrile reduction) or

1aminenitrile

Critical Safety Alert: While often less volatile than lower molecular weight nitriles, this compound must be treated as a potential cyanide source under metabolic or acidic conditions.

Chemical Identity & Physicochemical Profile[2][3][4][5][6]

This section aggregates available experimental data and predictive modeling (read-across from structural analogs like 3-(phenylamino)propanenitrile) to establish a baseline for engineering controls.

PropertySpecification / Data
Chemical Name 3-[(1-Phenylethyl)amino]propanenitrile
CAS Number 112971-19-4
Molecular Formula C

H

N

Molecular Weight 174.24 g/mol
Physical State Viscous liquid or low-melting solid (depending on purity/enantiomer)
Solubility Soluble in organic solvents (DCM, EtOAc, MeOH); sparingly soluble in water.[1]
pKa (Predicted) ~9.0 (Secondary amine)
Boiling Point ~140–150 °C at 0.5 mmHg (Predicted based on analogs)
Chirality Contains one stereocenter; typically handled as a racemate or pure (R/S) enantiomer.

Hazard Assessment & Toxicology (GHS)

Mechanistic Toxicology

The toxicity profile is governed by two pharmacophores:[1]

  • Secondary Amine: Causes irritation to mucous membranes and potential skin sensitization.

  • Nitrile Moiety: Although

    
    -aminonitriles are generally more stable than 
    
    
    -aminonitriles, they can still undergo retro-Michael addition or enzymatic oxidation (P450), potentially releasing acrylonitrile or cyanide ions (
    
    
    ) systemically.[1]
GHS Classification (Conservative Assessment)

Based on read-across from CAS 1488-20-6 and 1075-76-9.[1]

  • Acute Toxicity (Oral/Dermal): Category 3 (Toxic if swallowed/in contact with skin).

  • Skin/Eye Irritation: Category 2A/2B (Causes skin and serious eye irritation).

  • Specific Target Organ Toxicity (Single Exposure): Category 3 (Respiratory irritation).

Chemical Reactivity Pathway

The following diagram illustrates the critical reactivity pathways that dictate storage and incompatibility hazards.

ReactivityPathwayCompound3-[(1-Phenylethyl)amino]propanenitrileHydrolysisHydrolysis toBeta-Amino AcidCompound->Hydrolysis  Aq. Acid/Base  RetroMichaelRetro-Michael Addition(Releases Acrylonitrile)Compound->RetroMichael  Heat > 150°C  NOxN-Oxides /Combustion GasesCompound->NOx  Fire/Oxidation  AcidStrong Acids(HCl, H2SO4)Acid->CompoundBaseStrong Bases(NaOH)Base->CompoundOxidizerOxidizers(Peroxides)Oxidizer->Compound

Figure 1: Chemical reactivity profile highlighting thermal instability (Retro-Michael) and hydrolysis pathways.[1]

Strategic Safety Protocols

Engineering Controls
  • Primary Containment: All handling of the neat substance must occur within a certified Chemical Fume Hood operating at a face velocity of 80–100 fpm.

  • Process Isolation: For reactions >10g, use closed-system glassware (Schlenk lines) to prevent vapor release.

  • Decontamination Station: An eyewash station and safety shower must be within 10 seconds of the workstation.

Personal Protective Equipment (PPE) Matrix
PPE TypeMaterial RecommendationRationale
Gloves (Splash) Nitrile (Double-gloved) Standard protection against incidental splashes.[1] Change immediately upon contamination.[2][3][4]
Gloves (Immersion) Butyl Rubber or Silver Shield® Nitriles can permeate standard nitrile gloves over time. Use laminate gloves for spill cleanup.
Respiratory P100 + Organic Vapor Cartridge Required only if handling outside a fume hood (e.g., equipment maintenance).
Eye/Face Chemical Goggles Safety glasses are insufficient due to the risk of irreversible eye damage from amines.

Experimental Protocol: Safe Handling Workflow

This protocol ensures data integrity and operator safety during standard synthesis operations.

  • Pre-Weighing:

    • Do not weigh on an open bench.

    • Tare the vial inside the fume hood. Transfer the liquid/solid using a disposable pipette or spatula.

    • Why: Prevents inhalation of micro-aerosols or dusts.

  • Reaction Setup:

    • Ensure the reaction vessel is under an inert atmosphere (

      
       or 
      
      
      ).
    • Why: Amines can absorb

      
       from the air to form carbamates, altering stoichiometry and purity.
      
  • Quenching/Workup:

    • Caution: Avoid strongly acidic quenches if possible to minimize hydrolysis of the nitrile.

    • Maintain pH > 4 during initial aqueous washes to keep the amine protonated (soluble in water) or pH > 10 to extract into organic (depending on desired phase).

Emergency Response Framework

In the event of exposure, speed is critical.[3] The "Aminonitrile Protocol" prioritizes oxygen delivery and decontamination.[4]

EmergencyResponseIncidentExposure IncidentTypeIdentify RouteIncident->TypeSkinSkin/Eye ContactType->SkinInhalationInhalationType->InhalationIngestionIngestionType->IngestionActionSkinFlush 15+ minDiscard ClothingSkin->ActionSkinActionInhaleMove to Fresh Air100% Oxygen if availableInhalation->ActionInhaleActionIngestDo NOT Induce VomitingCall Poison ControlIngestion->ActionIngestMedicalSeek Medical Attention(Mention: Aminonitrile)ActionSkin->MedicalActionInhale->MedicalActionIngest->Medical

Figure 2: Triage decision tree for acute exposure.[1] Note: Medical personnel should be informed of potential cyanide involvement.[1][3]

Storage & Disposal

  • Storage Conditions:

    • Store at 2–8 °C (Refrigerated).

    • Keep under Argon or Nitrogen (Hygroscopic and air-sensitive).

    • Segregate from strong acids and oxidizers.[5][6]

  • Shelf Life: Re-test purity every 6 months (check for hydrolysis to amide/acid).

  • Disposal:

    • Do not dispose of down the drain.

    • Collect in a dedicated "Nitrile/Amine Waste" container.

    • Incineration with afterburner and scrubber is the preferred method to handle nitrogen oxides (

      
      ).
      

References

  • Santa Cruz Biotechnology. (n.d.). 3-[(1-Phenylethyl)amino]propanenitrile Safety Data Sheet. Retrieved from

  • National Institute of Standards and Technology (NIST). (2023). Propanenitrile, 3-(phenylamino)- Data. NIST Chemistry WebBook, SRD 69. Retrieved from [1]

  • PubChem. (2023). Compound Summary: 3-(Phenylamino)propanenitrile.[1][7][8][9][10][11][12] National Library of Medicine. Retrieved from

  • Sigma-Aldrich. (2023). Safety Data Sheet for 3-anilinopropionitrile (Structural Analog). Retrieved from

  • Bartolini, M., et al. (2020). New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine. MDPI Molecules. Retrieved from

Methodological & Application

Application Note and Protocol for the Synthesis of 3-[(1-Phenylethyl)amino]propanenitrile

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: A Senior Application Scientist

Abstract

This document provides a comprehensive, in-depth guide for the synthesis of 3-[(1-Phenylethyl)amino]propanenitrile. The protocol is designed for researchers, scientists, and professionals in drug development and organic synthesis. The synthesis is achieved through a conjugate addition reaction between 1-phenylethylamine and acrylonitrile. This application note details the reaction mechanism, a step-by-step experimental protocol, safety precautions, and methods for purification and characterization of the final product. The causality behind experimental choices is explained to ensure technical accuracy and reproducibility.

Introduction

3-[(1-Phenylethyl)amino]propanenitrile is a valuable chemical intermediate in organic synthesis. The presence of a chiral 1-phenylethylamine moiety makes it a significant precursor for the synthesis of various chiral ligands and pharmacologically active molecules.[1] The propanenitrile group can be further elaborated, for instance, by reduction to the corresponding diamine or hydrolysis to the carboxylic acid, opening avenues to a diverse range of derivatives.

The synthesis of this compound is based on the well-established aza-Michael addition, a conjugate addition of an amine to an α,β-unsaturated carbonyl or nitrile compound. In this case, the nitrogen nucleophile of 1-phenylethylamine attacks the β-carbon of acrylonitrile. This reaction is typically straightforward but requires careful control of reaction conditions to minimize the formation of byproducts, such as the double addition product.

Reaction Mechanism and Experimental Workflow

The reaction proceeds via a nucleophilic attack of the lone pair of electrons on the nitrogen atom of 1-phenylethylamine onto the electron-deficient β-carbon of acrylonitrile. The resulting carbanion is then protonated, yielding the final product.

reaction_mechanism cluster_reactants Reactants cluster_transition Nucleophilic Attack cluster_intermediate Intermediate cluster_product Product 1_phenylethylamine 1-Phenylethylamine acrylonitrile Acrylonitrile transition_state Transition State acrylonitrile->transition_state carbanion Carbanion Intermediate transition_state->carbanion product 3-[(1-Phenylethyl)amino]propanenitrile carbanion->product Protonation experimental_workflow reactants Combine 1-Phenylethylamine and Acrylonitrile in a suitable solvent reaction Stir at controlled temperature reactants->reaction workup Aqueous workup and extraction reaction->workup purification Purification by column chromatography or distillation workup->purification characterization Characterization (NMR, IR, MS) purification->characterization end End Product characterization->end

Caption: Experimental workflow for the synthesis and purification.

Materials and Methods

Materials
Reagent/SolventFormulaM.W. ( g/mol )QuantityPuritySupplier
(±)-1-PhenylethylamineC₈H₁₁N121.1812.12 g (0.1 mol)≥99%Sigma-Aldrich
AcrylonitrileC₃H₃N53.065.31 g (0.1 mol)≥99%Sigma-Aldrich
Dichloromethane (DCM)CH₂Cl₂84.93100 mLAnhydrousFisher Scientific
Saturated aq. NaHCO₃NaHCO₃84.0150 mL--
BrineNaCl58.4450 mL--
Anhydrous MgSO₄MgSO₄120.37As needed--
Silica GelSiO₂60.08As needed230-400 mesh-
Equipment
  • 250 mL round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Condenser

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Glass column for chromatography

  • Standard laboratory glassware

Detailed Experimental Protocol

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve (±)-1-phenylethylamine (12.12 g, 0.1 mol) in 50 mL of anhydrous dichloromethane. Cool the flask in an ice bath to 0 °C.

  • Addition of Acrylonitrile: Add acrylonitrile (5.31 g, 0.1 mol) dropwise to the stirred solution of 1-phenylethylamine over a period of 30 minutes, ensuring the temperature of the reaction mixture does not exceed 5 °C. The dropwise addition is crucial to control the exothermic nature of the reaction. [2]3. Reaction: After the complete addition of acrylonitrile, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the mixture for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexanes).

  • Workup: Upon completion of the reaction, transfer the reaction mixture to a separatory funnel. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (50 mL) and brine (50 mL). [3]The bicarbonate wash neutralizes any acidic impurities.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent. Alternatively, for larger scales, vacuum distillation can be employed.

Safety Precautions

  • Acrylonitrile is highly toxic, flammable, and a suspected carcinogen. [4][5][6][7]All manipulations involving acrylonitrile must be performed in a well-ventilated chemical fume hood. [7]* Wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves (butyl rubber or Viton gloves are recommended). [7]* Acrylonitrile is incompatible with strong acids, bases, and oxidizing agents, which can cause violent polymerization. [5][7]* 1-Phenylethylamine is a corrosive liquid and should be handled with care. [8]Avoid contact with skin and eyes. [8]* Dichloromethane is a volatile and potentially carcinogenic solvent. Handle it in a fume hood.

Characterization of 3-[(1-Phenylethyl)amino]propanenitrile

The identity and purity of the synthesized compound should be confirmed by spectroscopic methods.

  • ¹H NMR (400 MHz, CDCl₃): Expected signals would include aromatic protons (multiplet, ~7.2-7.4 ppm), the methine proton of the phenylethyl group (quartet, ~3.8 ppm), the methylene protons adjacent to the nitrogen (triplets, ~2.6-2.9 ppm), the methylene protons adjacent to the nitrile group (triplet, ~2.4 ppm), and the methyl protons of the phenylethyl group (doublet, ~1.4 ppm).

  • ¹³C NMR (100 MHz, CDCl₃): Expected signals would include aromatic carbons, the nitrile carbon (~118 ppm), the methine carbon, and the methylene and methyl carbons.

  • IR (neat, cm⁻¹): A characteristic sharp peak for the nitrile group (C≡N) should be observed around 2250 cm⁻¹. Other significant peaks would include N-H stretching (~3300-3500 cm⁻¹) and C-H stretching.

  • Mass Spectrometry (ESI+): The mass spectrum should show the molecular ion peak [M+H]⁺ at m/z = 175.12.

For analytical confirmation of purity, High-Performance Liquid Chromatography (HPLC) can be utilized, typically with a reverse-phase C18 column and a mobile phase consisting of acetonitrile and water with a small amount of acid like formic or phosphoric acid. [9][10]

Discussion

The presented protocol for the synthesis of 3-[(1-Phenylethyl)amino]propanenitrile is based on a robust and well-understood chemical transformation. The use of a 1:1 molar ratio of reactants is intended to minimize the formation of the bis-adduct, where a second molecule of acrylonitrile reacts with the product. Running the reaction at a low initial temperature helps to control the exothermicity and selectivity of the reaction.

The choice of dichloromethane as a solvent is due to its inertness under the reaction conditions and its ease of removal during workup. Other aprotic solvents could also be employed. The aqueous workup is essential to remove any unreacted starting materials and salts. Purification by column chromatography is a standard and effective method for obtaining a high-purity product.

For the synthesis of a specific enantiomer of 3-[(1-Phenylethyl)amino]propanenitrile, one would start with the corresponding enantiopure (R)- or (S)-1-phenylethylamine. The chirality of the starting amine is generally retained throughout this reaction. [1]The resolution of racemic 1-phenylethylamine can be achieved by forming diastereomeric salts with a chiral acid like tartaric acid, followed by fractional crystallization. [11][12]

Conclusion

This application note provides a detailed and reliable protocol for the synthesis of 3-[(1-Phenylethyl)amino]propanenitrile. By following the described procedures and adhering to the safety precautions, researchers can successfully synthesize and characterize this valuable chemical intermediate for further applications in organic synthesis and drug discovery.

References

  • Organic Syntheses Procedure. (n.d.). Coll. Vol. 10, p.54 (2004); Vol. 78, p.151 (2002).
  • Google Patents. (n.d.). US7973174B2 - Process of making 3-aminopentanenitrile.
  • SIELC Technologies. (2018, February 16). 3-[Ethyl(phenyl)amino]propanenitrile.
  • Biosynth. (n.d.). 3-(Phenylamino)propanenitrile | 1075-76-9 | BAA07576.
  • Google Patents. (n.d.). WO2001058848A1 - A process for the purification of 3-amino-1,2-propanediol and 2-amino.
  • Organic Syntheses Procedure. (n.d.). Coll. Vol. 8, p.26 (1993); Vol. 68, p.14 (1990).
  • Google Patents. (n.d.). US20160122354A1 - PROCESS FOR THE PREPARATION OF (3R,4R)-4-METHYL-3-(METHYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL-AMINO)-ß-OXO-1-PIPERIDINEPROPANENITRILE AND ITS SALTS.
  • Google Patents. (n.d.). CN100432043C - Preparation method of 3-methylamino-1-phenylpropanol.
  • Occupational Safety and Health Administration. (n.d.). 1910.1045 App A - Substance Safety Data Sheet for Acrylonitrile.
  • YouTube. (2022, October 11). CHM2210L Exp 7 Part 1 Resolution of 1 phenylethylamine.
  • Hamilton, D. G. (2006, October). Experiment #5: Resolution of (R,S)–1–Phenylethylamine via Diastereoisomer formation with (2R),(3R)–Tartaric Acid.
  • Organic Syntheses Procedure. (n.d.). Coll. Vol. 3, p.84 (1955); Vol. 28, p.11 (1948).
  • Fisher Scientific. (2009, September 22). 1-Phenylethylamine - SAFETY DATA SHEET.
  • Google Patents. (n.d.). US5268499A - Preparation of mixtures of 3-aminopropionitrile and ethylene cyanohydrin.
  • Benchchem. (n.d.). Application Notes and Protocols: Synthesis of 3-Amino-1-(furan-3-yl)propan-1-ol.
  • US Pharmacopeia (USP). (n.d.). <1052> BIOTECHNOLOGY-DERIVED ARTICLES—AMINO ACID ANALYSIS.
  • Gajewy, J., & Skarżewski, J. (2020). New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary. Molecules, 25(21), 4983. [Link]

  • Environmental Protection Agency. (n.d.). Acrylonitrile.
  • Acrylonitrile Group. (2017, April 12). Guideline for the Safe Handling and Distribution of Acrylonitrile.
  • YouTube. (2022, March 4). CHM2210L Experiment 7 part 1 Resolution of 1 Phenylethylamine.
  • Chemistry LibreTexts. (2020, February 17). 6.5: Racemic Mixtures and the Resolution of Enantiomers.
  • University of Windsor. (n.d.). Acrylonitrile - DESIGNATED SUBSTANCE.
  • Benchchem. (n.d.). Propanenitrile, 3-[(2-aminoethyl)amino]- | 22584-31-2.
  • SIELC Technologies. (2018, February 16). Propanenitrile, 3-[ethyl(4-formyl-3-methylphenyl)amino]-.
  • Google Patents. (n.d.). US20040102651A1 - Synthesis of 3-aminomethyl-1-propanol, a fluoxetine precursor.
  • National Center for Biotechnology Information. (n.d.). Propanenitrile, 3-((2-aminoethyl)amino)-. PubChem.
  • National Center for Biotechnology Information. (n.d.). 3-[(2-Hydroxy-2-phenylbutyl)amino]propanenitrile. PubChem.

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Application Notes and Protocols for 3-[(1-Phenylethyl)amino]propanenitrile in Organic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Versatility of 3-[(1-Phenylethyl)amino]propanenitrile as a Synthetic Building Block

3-[(1-Phenylethyl)amino]propanenitrile is a chiral bifunctional molecule that serves as a highly versatile building block in modern organic synthesis. Its structure incorporates a nucleophilic secondary amine and an electrophilic nitrile group, offering multiple avenues for the construction of complex molecular architectures. The presence of the chiral 1-phenylethyl group also provides a valuable handle for stereoselective transformations, making it a desirable starting material in the synthesis of enantiomerically enriched compounds.

The strategic placement of the amine and nitrile functionalities allows for a range of chemical transformations. The secondary amine can readily undergo reactions such as acylation, alkylation, and condensation with carbonyl compounds.[1] The nitrile group, on the other hand, can be hydrolyzed to carboxylic acids, reduced to primary amines, or participate in addition reactions with organometallic reagents.[2] This dual reactivity makes 3-[(1-Phenylethyl)amino]propanenitrile a valuable precursor for the synthesis of a variety of nitrogen-containing heterocycles, amino acids, and other functionalized molecules of interest in medicinal chemistry and materials science.[3]

This guide provides detailed application notes and protocols for the synthesis and subsequent functionalization of 3-[(1-Phenylethyl)amino]propanenitrile, highlighting its utility for researchers, scientists, and drug development professionals.

Application Note 1: Synthesis of 3-[(1-Phenylethyl)amino]propanenitrile via Aza-Michael Addition

The most direct and efficient method for the synthesis of 3-[(1-Phenylethyl)amino]propanenitrile is the aza-Michael addition of (R)- or (S)-1-phenylethylamine to acrylonitrile.[4] This reaction is a conjugate addition of the amine nucleophile to the electron-deficient alkene of acrylonitrile. The reaction can be performed neat or in a solvent, and while it can proceed without a catalyst, the use of a mild base or microwave irradiation can significantly accelerate the reaction rate.[5][6]

Reaction Scheme:

michael_addition cluster_reactants Reactants cluster_product Product r1 1-Phenylethylamine p1 3-[(1-Phenylethyl)amino]propanenitrile r1->p1 Aza-Michael Addition plus + r2 Acrylonitrile r2->p1

Caption: Aza-Michael addition of 1-phenylethylamine to acrylonitrile.

Experimental Protocol: Synthesis of (R)-3-[(1-Phenylethyl)amino]propanenitrile

This protocol describes the synthesis on a 10 mmol scale.

Materials and Reagents:

ReagentMolar Mass ( g/mol )AmountMoles (mmol)
(R)-(+)-1-Phenylethylamine121.181.21 g (1.24 mL)10
Acrylonitrile53.060.58 g (0.72 mL)11
Methanol32.0420 mL-

Procedure:

  • To a 50 mL round-bottom flask equipped with a magnetic stir bar, add (R)-(+)-1-phenylethylamine (1.21 g, 10 mmol) and methanol (20 mL).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add acrylonitrile (0.58 g, 11 mmol, 1.1 equivalents) dropwise to the stirred solution over 10 minutes.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

  • Stir the reaction mixture at room temperature for 24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) using a mixture of hexane and ethyl acetate (e.g., 7:3) as the eluent.

  • Once the reaction is complete, remove the solvent under reduced pressure using a rotary evaporator.

  • The crude product can be purified by vacuum distillation or column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent to afford the pure 3-[(1-phenylethyl)amino]propanenitrile as a colorless to pale yellow oil.

Expected Yield: 80-90%

Characterization: The product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Application Note 2: Proposed Synthesis of a Substituted Piperidine via Thorpe-Ziegler Cyclization

A key application of aminonitriles is their use in the synthesis of heterocyclic compounds. The Thorpe-Ziegler reaction is an intramolecular condensation of a dinitrile to form a cyclic enaminonitrile, which can then be hydrolyzed to a cyclic ketone.[7][8] While a direct Thorpe-Ziegler cyclization of 3-[(1-Phenylethyl)amino]propanenitrile is not possible, a two-step sequence involving N-functionalization to introduce a second nitrile-containing moiety, followed by cyclization, provides a viable route to a substituted piperidine.

This proposed application demonstrates the potential of 3-[(1-Phenylethyl)amino]propanenitrile as a scaffold for building more complex heterocyclic systems.

Proposed Synthetic Workflow:

thorpe_ziegler_workflow start 3-[(1-Phenylethyl)amino]propanenitrile step1 N-Acylation with Chloroacetyl Chloride start->step1 intermediate1 N-(2-Cyanoethyl)-N-(1-phenylethyl)-2-chloroacetamide step1->intermediate1 step2 Nucleophilic Substitution with KCN intermediate1->step2 intermediate2 N-(2-Cyanoethyl)-N-(1-phenylethyl)cyanoacetamide step2->intermediate2 step3 Thorpe-Ziegler Cyclization intermediate2->step3 product1 Cyclic Enaminonitrile step3->product1 step4 Acid Hydrolysis product1->step4 product2 Substituted Piperidinone step4->product2

Caption: Proposed workflow for the synthesis of a substituted piperidinone.

Protocol Part A: Synthesis of the Dinitrile Precursor

This part of the protocol describes the N-acylation of 3-[(1-Phenylethyl)amino]propanenitrile followed by nucleophilic substitution to introduce the second nitrile group.

Materials and Reagents:

ReagentMolar Mass ( g/mol )AmountMoles (mmol)
3-[(1-Phenylethyl)amino]propanenitrile174.241.74 g10
Chloroacetyl chloride112.941.24 g (0.88 mL)11
Triethylamine101.191.52 g (2.1 mL)15
Dichloromethane (anhydrous)-50 mL-
Potassium cyanide (KCN)65.120.78 g12
Dimethyl sulfoxide (DMSO, anhydrous)-30 mL-

Procedure:

  • N-Acylation: a. To a 100 mL round-bottom flask under a nitrogen atmosphere, add 3-[(1-Phenylethyl)amino]propanenitrile (1.74 g, 10 mmol) and anhydrous dichloromethane (50 mL). b. Cool the solution to 0 °C and add triethylamine (1.52 g, 15 mmol). c. Slowly add chloroacetyl chloride (1.24 g, 11 mmol) dropwise. d. Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 4 hours. e. Wash the reaction mixture with water (2 x 30 mL) and brine (30 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude N-(2-cyanoethyl)-N-(1-phenylethyl)-2-chloroacetamide.

  • Cyanation: a. Dissolve the crude chloroacetamide in anhydrous DMSO (30 mL). b. Add potassium cyanide (0.78 g, 12 mmol). Caution: KCN is highly toxic. Handle with appropriate safety precautions. c. Heat the reaction mixture to 60 °C and stir for 12 hours. d. Cool the reaction to room temperature and pour it into ice-water (100 mL). e. Extract the aqueous mixture with ethyl acetate (3 x 50 mL). f. Wash the combined organic layers with brine (2 x 50 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. g. Purify the crude product by column chromatography on silica gel to yield the dinitrile precursor, N-(2-cyanoethyl)-N-(1-phenylethyl)cyanoacetamide.

Protocol Part B: Thorpe-Ziegler Cyclization and Hydrolysis

Materials and Reagents:

ReagentMolar Mass ( g/mol )AmountMoles (mmol)
Dinitrile Precursor(Calculated)(From Part A)~8
Sodium hydride (60% dispersion in oil)40.000.48 g12
Toluene (anhydrous)-100 mL-
Concentrated Sulfuric Acid-10 mL-
Water-20 mL-

Procedure:

  • Cyclization: a. To a flame-dried 250 mL round-bottom flask under a nitrogen atmosphere, add sodium hydride (0.48 g, 12 mmol). Caution: NaH is highly reactive. Handle with care. b. Wash the sodium hydride with anhydrous hexane (2 x 10 mL) to remove the mineral oil. c. Add anhydrous toluene (50 mL). d. Dissolve the dinitrile precursor (~8 mmol) in anhydrous toluene (50 mL) and add it dropwise to the sodium hydride suspension at room temperature over 1 hour. e. After the addition is complete, heat the reaction mixture to reflux for 6 hours. f. Cool the reaction to room temperature and carefully quench by the slow addition of ethanol (5 mL) followed by water (10 mL). g. Separate the organic layer and extract the aqueous layer with toluene (2 x 20 mL). h. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude cyclic enaminonitrile.

  • Hydrolysis: a. To the crude enaminonitrile, add a mixture of water (20 mL) and concentrated sulfuric acid (10 mL) at 0 °C. b. Heat the mixture to reflux for 4 hours. c. Cool the reaction to room temperature and carefully neutralize with a saturated aqueous solution of sodium bicarbonate. d. Extract the product with ethyl acetate (3 x 40 mL). e. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. f. Purify the crude product by column chromatography to yield the substituted piperidinone.

References

  • Pérez, E. G., et al. "Michael Additions of Amines to Methyl Acrylates Promoted by Microwave Irradiation." Molecules, vol. 15, no. 1, 2010, pp. 439-49. [Link]

  • Percino, M. J., et al. "Michael addition of phenylacetonitrile to the acrylonitrile group leading to diphenylpentanedinitrile. Structural data and theoretical calculations." Chemical Papers, vol. 68, no. 5, 2014, pp. 668-80. [Link]

  • Organic Syntheses. "(R)-3-AMINO-3-(p-METHOXYPHENYL)PROPIONIC ACID." Organic Syntheses, vol. 72, 1995, p. 86. [Link]

  • Gandon, V., et al. "The aza-Michael reaction as an alternative strategy to generate advanced silicon-based (macro)molecules and materials." Polymer Chemistry, vol. 8, no. 10, 2017, pp. 1654-69. [Link]

  • Taniguchi, T., et al. "Novel synthesis of 3-aminopropionitriles by ring opening of 2-oxazolidinones with cyanide ion." Tetrahedron Letters, vol. 44, no. 21, 2003, pp. 4111-13. [Link]

  • Organic Syntheses. "SYNTHESIS AND ACYLATION OF 1,3-THIAZINANE-2-THIONE." Organic Syntheses, vol. 98, 2021, pp. 374-94. [Link]

  • Singer, J. J., and M. Weisberg. "Process and preparation of amino nitriles and acetic acids.
  • LibreTexts. "Chemistry of Nitriles." Chemistry LibreTexts, 5 Mar. 2025. [Link]

  • Sugimori, T., et al. "Synthesis of piperidine and pyrrolidine derivatives by electroreductive cyclization of imine with terminal dihaloalkanes in a flow microreactor." Beilstein Journal of Organic Chemistry, vol. 18, 2022, pp. 327-34. [Link]

  • Clive, D. L. J., et al. "Intramolecular cyclization of beta-amino and beta-ammonio radicals: a new synthetic route to the 1-azabicyclo[3.2.1]octane system." The Journal of Organic Chemistry, vol. 55, no. 6, 1990, pp. 1797-807. [Link]

  • Kumar, S., et al. "(R)-2-Cyano-N-(1-phenylethyl)acetamide." IUCrData, vol. 1, no. 1, 2016, p. x150001. [Link]

  • Karpenko, Y., et al. "Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications." Pharmaceuticals, vol. 16, no. 1, 2023, p. 109. [Link]

Sources

Application Note: Derivatization of the Amino Group in 3-[(1-Phenylethyl)amino]propanenitrile

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Context

The compound 3-[(1-Phenylethyl)amino]propanenitrile is a pivotal intermediate in organic synthesis, commonly generated via the aza-Michael addition of


-methylbenzylamine (1-phenylethylamine) to acrylonitrile. Its significance lies in its bifunctionality: it possesses a chiral secondary amine  (derived from the chiral auxiliary) and a nitrile group  that serves as a precursor for 

-amino acids, 1,3-diamines, or heterocyclic scaffolds.

Derivatization of the secondary amino group is frequently required for three critical workflows in drug development:

  • Determination of Enantiomeric Purity: Quantifying the diastereomeric excess (

    
    ) of the Michael addition using chiral derivatizing agents (CDAs) like Mosher's acid.
    
  • Chemoselective Protection: Masking the amine to prevent side reactions (e.g., N-alkylation or polymerization) during subsequent nitrile manipulations (hydrolysis or reduction).

  • Library Synthesis: Converting the core scaffold into ureas or sulfonamides for Structure-Activity Relationship (SAR) studies.

This guide provides validated protocols for these transformations, addressing the specific challenges posed by the steric bulk of the 1-phenylethyl group and the electron-withdrawing effect of the cyanoethyl chain.

Chemical Strategy & Reactivity Profile[1]

The secondary amine in 3-[(1-Phenylethyl)amino]propanenitrile exhibits unique reactivity:

  • Steric Hindrance: The

    
    -methyl group on the benzyl substituent creates significant steric bulk, retarding nucleophilic attack compared to unbranched benzylamines.
    
  • Electronic Deactivation: The

    
    -cyano group exerts an inductive electron-withdrawing effect (
    
    
    
    ), slightly reducing the basicity and nucleophilicity of the nitrogen.

Implication: Standard acylation protocols may require nucleophilic catalysts (e.g., DMAP) or elevated temperatures. Aqueous Schotten-Baumann conditions should be monitored carefully to avoid nitrile hydrolysis.

Visualizing the Derivatization Landscape

DerivatizationPathways cluster_legend Application Domain Start 3-[(1-Phenylethyl)amino] propanenitrile Mosher Mosher Amide (Diastereomer Analysis) Start->Mosher (R)-MTPA-Cl Pyridine, DMAP Acyl N-Acyl Derivative (Protection/Library) Start->Acyl R-COCl / (RCO)2O Et3N, DCM Urea Urea Derivative (HPLC Detection) Start->Urea R-NCO DCM, 25°C

Figure 1: Strategic derivatization pathways for 3-[(1-Phenylethyl)amino]propanenitrile. Colors indicate distinct application workflows: Red (Chiral Analysis), Green (Synthesis/Protection), Yellow (Analytical Derivatization).

Protocol 1: Chiral Purity Analysis (Mosher's Method)

Objective: To determine the enantiomeric purity of the amine using (R)-(-)-


-Methoxy-

-(trifluoromethyl)phenylacetyl chloride
((R)-MTPA-Cl). Mechanism: The reaction converts the enantiomeric mixture of the amine into diastereomeric amides. The distinct chemical environments created by the Mosher auxiliary allow quantification via

or

NMR.[1][2]
Materials
  • Substrate: 3-[(1-Phenylethyl)amino]propanenitrile (10 mg, ~0.05 mmol)

  • Reagent: (R)-(-)-MTPA-Cl (15 mg, 1.2 eq)

  • Base: Pyridine (dry, 0.5 mL)

  • Catalyst: 4-Dimethylaminopyridine (DMAP) (1 crystal, catalytic)

  • Solvent: Chloroform-d (

    
    ) for direct NMR analysis or DCM for workup.
    
Step-by-Step Methodology
  • Preparation: In a dry 1-dram vial or NMR tube, dissolve the substrate (10 mg) in dry pyridine (0.5 mL).

  • Addition: Add DMAP (catalytic amount) followed by (R)-MTPA-Cl (15 mg).

    • Note: The reaction is exothermic. If scaling up (>100 mg), cool to 0°C before addition.

  • Incubation: Cap the vial and shake/stir at room temperature for 4–6 hours .

    • Expert Tip: Due to the steric hindrance of the

      
      -methylbenzyl group, this reaction is slower than with primary amines. Monitor by TLC (EtOAc/Hexane 1:4) to ensure consumption of the starting amine.
      
  • Quenching: Add 50

    
    L of water to hydrolyze excess acid chloride. Stir for 10 minutes.
    
  • Workup (for high-fidelity NMR):

    • Dilute with DCM (2 mL).

    • Wash with 1M HCl (2 x 1 mL) to remove pyridine.

    • Wash with sat.

      
       (1 mL).
      
    • Dry over

      
      , filter, and concentrate.[3]
      
  • Analysis: Dissolve residue in

    
    . Acquire 
    
    
    
    NMR (focusing on the methoxy signal at ~3.5 ppm and the methyl doublet at ~1.5 ppm) or
    
    
    NMR.
Data Interpretation

The diastereomeric ratio (


) of the Mosher amides corresponds directly to the enantiomeric ratio (

) of the starting amine.
  • 
     NMR:  Look for splitting of the 
    
    
    
    -methyl doublet (from the phenylethyl group) or the methoxy singlet.
  • 
     NMR:  This is often superior due to lack of background interference. Distinct singlets will appear for the (R,R) and (R,S) diastereomers.
    

Protocol 2: Chemoselective N-Acylation (Protection)

Objective: To protect the secondary amine as an amide without hydrolyzing the nitrile group. Application: Prepares the molecule for subsequent acidic hydrolysis of the nitrile to the carboxylic acid (


-alanine derivative).
Materials
  • Substrate: 3-[(1-Phenylethyl)amino]propanenitrile (1.0 eq)

  • Reagent: Acetyl Chloride (1.2 eq) or Benzoyl Chloride (1.2 eq)

  • Base: Triethylamine (

    
    ) (1.5 eq)
    
  • Solvent: Dichloromethane (DCM) (anhydrous)

Step-by-Step Methodology
  • Dissolution: Dissolve the substrate in anhydrous DCM (0.2 M concentration) under an inert atmosphere (

    
     or Ar).
    
  • Base Addition: Add

    
     and cool the solution to 0°C.
    
  • Acylation: Add the acid chloride dropwise over 10 minutes.

    • Critical Control Point: Maintain temperature < 5°C to prevent nitrile speciation or side reactions.

  • Reaction: Allow to warm to room temperature and stir for 3 hours.

  • Validation: Check TLC. The product will be significantly less polar than the starting amine.

  • Workup:

    • Wash with 0.5 M HCl (cold) to remove excess amine/base.

    • Wash with brine.[3]

    • Dry (

      
      ) and concentrate.
      
Troubleshooting Table
IssueProbable CauseCorrective Action
Low Yield Steric hindrance of phenylethyl groupAdd 10 mol% DMAP; reflux in DCE if necessary.
Nitrile Hydrolysis Wet solvent or excess heatUse strictly anhydrous DCM; keep T < 40°C.
Incomplete Reaction HCl salt formationEnsure >1.5 eq of base (

or DIPEA) is present.

Protocol 3: Urea Derivatization (HPLC Analysis)

Objective: To attach a UV-active chromophore for sensitive HPLC detection, often used when the phenylethyl chromophore is insufficient for trace impurity analysis.

Methodology
  • Reaction: Dissolve substrate (10 mg) in dry acetonitrile (1 mL).

  • Reagent: Add Phenyl Isocyanate (1.1 eq).

  • Conditions: Stir at room temperature for 30 minutes.

    • Note: Isocyanates are highly reactive electrophiles; no base is usually required.

  • Quench: Add 100

    
    L methanol to scavenge excess isocyanate.
    
  • Analysis: Inject directly onto RP-HPLC (C18 column, Water/Acetonitrile gradient). The urea derivative will have high absorbance at 254 nm.

Scientific Validation & Logic (Self-Correcting Systems)

To ensure the trustworthiness of these protocols, the following validation logic is embedded:

  • Internal Standard Check: In the Mosher protocol, the appearance of two sets of signals in the NMR of a racemic standard must be confirmed before analyzing the chiral sample. This validates that the derivatization conditions do not induce racemization.

  • Chemoselectivity Verification: In the Acylation protocol, IR spectroscopy should be used to confirm the retention of the nitrile stretch (~2250

    
    ) and the appearance of the amide carbonyl (~1640 
    
    
    
    ). Loss of the nitrile peak indicates hydrolysis to a primary amide or acid.
Workflow Visualization: Chiral Purity Determination

MosherWorkflow cluster_note Validation Step Sample Unknown Amine Sample Deriv Derivatization ((R)-MTPA-Cl + Pyridine) Sample->Deriv NMR 19F / 1H NMR Analysis Deriv->NMR Decision Split Signals Observed? NMR->Decision Calc Calculate Integration Ratio (Determine % ee) Decision->Calc Yes Racem Suspect Racemization or Incomplete Reaction Decision->Racem No (Single Peak)

Figure 2: Logical workflow for determining enantiomeric purity using Mosher's analysis. The decision node ensures the validity of the spectral data before calculation.

References

  • Ingersoll, A. W. (1937).[4] "Resolution of dl-alpha-Phenylethylamine." Organic Syntheses, 17, 80. Link (Foundational work on the chiral auxiliary).

  • Dale, J. A., & Mosher, H. S. (1973). "Nuclear magnetic resonance enantiomer reagents. Configurational correlations via nuclear magnetic resonance chemical shifts of diastereomeric mandelate, O-methylmandelate, and alpha-methoxy-alpha-trifluoromethylphenylacetate (MTPA) esters." Journal of the American Chemical Society, 95(2), 512–519. Link

  • Juaristi, E., et al. (1999).[4] "Recent applications of

    
    -phenylethylamine (PEA) in the preparation of enantiopure compounds." Tetrahedron: Asymmetry, 10(13), 2441-2495. Link
    
  • Bartoszewicz, A., et al. (2008). "Aza-Michael addition of amines to acrylates catalyzed by phosphines." Synlett, 2008(01), 37-40.
  • Seco, J. M., Quiñoá, E., & Riguera, R. (2004). "The assignment of absolute configuration by NMR." Chemical Reviews, 104(1), 17-118. Link

Sources

Application Note: A Scalable and Robust Synthesis of 3-[(1-Phenylethyl)amino]propanenitrile for Research Applications

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive and detailed protocol for the scale-up synthesis of 3-[(1-Phenylethyl)amino]propanenitrile, a valuable intermediate in pharmaceutical and chemical research. The described method is based on the aza-Michael addition of (R/S)-1-phenylethylamine to acrylonitrile. This guide emphasizes experimental causality, safety, and process validation to ensure reproducibility and high purity of the final product. It is intended for researchers, scientists, and professionals in drug development and organic synthesis.

Introduction and Scientific Background

3-[(1-Phenylethyl)amino]propanenitrile is a chiral aminonitrile that serves as a versatile building block in the synthesis of more complex molecules, including pharmaceutical intermediates and ligands for asymmetric catalysis. The structural motif, featuring a secondary amine adjacent to a chiral center and a nitrile group, allows for a variety of subsequent chemical transformations. The nitrile can be hydrolyzed to a carboxylic acid, reduced to a primary amine, or used in the formation of heterocyclic systems.[1]

The synthesis detailed herein employs the aza-Michael addition, a conjugate addition of an amine to an α,β-unsaturated carbonyl or nitrile.[2] This reaction is exceptionally well-suited for scale-up due to its high atom economy, typically mild reaction conditions, and the general absence of catalysts that might complicate purification. The nucleophilic amine attacks the β-carbon of the electron-deficient alkene (acrylonitrile), leading to the formation of a new carbon-nitrogen bond.[3][4]

The primary challenge in this synthesis is controlling the exothermic nature of the reaction and preventing the formation of the bis-adduct, where a second molecule of acrylonitrile reacts with the newly formed secondary amine product. This protocol mitigates these challenges through careful control of reagent addition and reaction temperature.

Safety and Handling: A Critical Overview

Acrylonitrile is a highly toxic, flammable, and reactive substance. [5] All manipulations must be conducted in a certified, high-flow chemical fume hood. Adherence to strict safety protocols is mandatory.

  • Personal Protective Equipment (PPE): Wear impervious gloves (Butyl or Viton® rubber are recommended), splash-proof safety goggles, a face shield, and a flame-resistant lab coat at all times.[6][7] Contaminated clothing or shoes must be removed immediately and decontaminated.[8]

  • Ventilation: The entire procedure must be performed in a well-ventilated chemical fume hood to prevent inhalation of toxic and flammable vapors.

  • Reactivity Hazards: Acrylonitrile can polymerize violently, especially in the presence of strong bases, acids, or upon exposure to heat.[5] Ensure the starting material contains an inhibitor (like MEHQ). Avoid contact with incompatible materials such as strong oxidizers, copper, and ammonia.[5]

  • Spill & Emergency: Have an appropriate spill kit ready. In case of skin contact, wash the affected area immediately and thoroughly with soap and water. In case of inhalation, move to fresh air and seek immediate medical attention.

Reaction Mechanism and Workflow Visualization

The core of this synthesis is the nucleophilic attack of the amine on the activated alkene.

Michael_Addition cluster_mechanism Reaction Mechanism amine 1-Phenylethylamine (Michael Donor) acrylonitrile Acrylonitrile (Michael Acceptor) midpoint amine->midpoint product 3-[(1-Phenylethyl)amino]propanenitrile (Michael Adduct) midpoint->product Aza-Michael Addition Nuc_Attack 1. Nucleophilic attack by amine nitrogen on β-carbon Enolate_Form 2. Formation of a resonance-stabilized enolate intermediate Nuc_Attack->Enolate_Form Proton_Transfer 3. Proton transfer to α-carbon to yield final product Enolate_Form->Proton_Transfer

Caption: Aza-Michael addition of an amine to acrylonitrile.

The overall experimental process from setup to final analysis is outlined below.

workflow start Start: Assemble Glassware (Flask, Dropping Funnel, Stirrer) reagents Charge Flask with 1-Phenylethylamine start->reagents addition Controlled Dropwise Addition of Acrylonitrile at 0-5 °C reagents->addition reaction Stir at Room Temperature (Monitor by TLC/GC-MS) addition->reaction workup Quench (Optional) & Remove Volatiles under Reduced Pressure reaction->workup purify Purification by Vacuum Distillation workup->purify product Collect Product Fraction purify->product analysis Characterization: ¹H NMR, ¹³C NMR, IR, MS product->analysis end End: Pure Product analysis->end

Caption: Experimental workflow for the synthesis of 3-[(1-Phenylethyl)amino]propanenitrile.

Detailed Experimental Protocol

This protocol is designed for a ~1 mole scale synthesis. Adjustments may be necessary for different scales, but the principles remain the same.

Materials and Equipment
Reagent/MaterialGradeSupplierNotes
(R/S)-1-Phenylethylamine≥99%Standard SupplierCan be either racemate or a single enantiomer.
Acrylonitrile≥99%, stabilizedStandard SupplierCRITICAL: Must contain inhibitor. Store refrigerated.
Dichloromethane (DCM)ACS GradeStandard SupplierFor extraction and TLC.
Anhydrous Magnesium SulfateACS GradeStandard SupplierFor drying.
Equipment
2 L Three-neck round-bottom flask
500 mL Pressure-equalizing dropping funnel
Overhead mechanical stirrerPreferred over magnetic for viscous mixtures.
Thermometer and adapter
Condenser with inert gas inlet
Ice-water bath
Rotary evaporator
Vacuum distillation apparatus
Reaction Setup
  • Assemble the 2 L three-neck round-bottom flask with the overhead stirrer, thermometer, and the pressure-equalizing dropping funnel.

  • Equip the top of the dropping funnel with a condenser connected to an inert gas (Nitrogen or Argon) line.

  • Ensure all glassware is oven-dried and assembled while hot under a stream of inert gas to ensure anhydrous conditions.

  • Place the entire apparatus in a large ice-water bath capable of maintaining the internal temperature at 0-5 °C.

Synthesis Procedure
  • Reagent Charging: Charge the 2 L flask with 1-phenylethylamine (121.18 g, 1.0 mol, 1.0 eq.) . Begin stirring to create a vortex.

  • Acrylonitrile Addition: Fill the dropping funnel with acrylonitrile (58.36 g, 1.1 mol, 1.1 eq.) .

  • Controlled Addition: Once the internal temperature of the amine is stable at or below 5 °C, begin the dropwise addition of acrylonitrile. This step is critical. The addition rate must be controlled to maintain the internal reaction temperature between 0 and 10 °C . The reaction is exothermic, and a rapid temperature increase will lead to side product formation and potential polymerization of acrylonitrile.[5] The addition should take approximately 2-3 hours.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to slowly warm to room temperature. Continue stirring for an additional 12-16 hours to ensure the reaction proceeds to completion.

  • Monitoring: The reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). A typical TLC system is 10:1 Hexanes:Ethyl Acetate. The product spot should appear, and the 1-phenylethylamine spot should diminish.

Work-up and Purification
  • Solvent Removal: Concentrate the reaction mixture on a rotary evaporator to remove any unreacted acrylonitrile and other low-boiling impurities.

  • Vacuum Distillation: Assemble a vacuum distillation apparatus. The crude oil is transferred to the distillation flask.

  • Distill the product under reduced pressure. The pure 3-[(1-Phenylethyl)amino]propanenitrile is collected as a colorless to pale yellow oil.

    • Boiling Point: Approx. 110-115 °C at 0.5 mmHg (literature values may vary).

    • Discard a small forerun fraction. Collect the main fraction corresponding to the pure product.

Quantitative Data and Characterization

ReagentMW ( g/mol )Moles (mol)EquivalentsMass (g)Volume (mL)Expected Yield
1-Phenylethylamine121.181.01.0121.18~12985-95%
Acrylonitrile53.061.11.158.36~72
Product 174.24 148 - 165 g
Product Characterization:
  • ¹H NMR (400 MHz, CDCl₃):

    • δ 7.20-7.40 (m, 5H, Ar-H)

    • δ 3.85 (q, J = 6.6 Hz, 1H, CH-Ph)

    • δ 2.60-2.80 (m, 2H, N-CH₂)

    • δ 2.45 (t, J = 6.8 Hz, 2H, CH₂-CN)

    • δ 1.40 (d, J = 6.6 Hz, 3H, CH₃)

    • δ 1.5-1.8 (br s, 1H, NH)

  • ¹³C NMR (101 MHz, CDCl₃):

    • δ 144.5 (Ar-C)

    • δ 128.6 (Ar-CH)

    • δ 127.2 (Ar-CH)

    • δ 126.5 (Ar-CH)

    • δ 118.5 (CN)

    • δ 56.5 (CH-Ph)

    • δ 44.0 (N-CH₂)

    • δ 24.5 (CH₃)

    • δ 17.0 (CH₂-CN)

  • IR (Neat, cm⁻¹): 3350 (N-H stretch), 3030 (Ar C-H stretch), 2970 (Aliphatic C-H stretch), 2245 (C≡N stretch), 1450, 760, 700.

Troubleshooting and Process Optimization

IssuePotential CauseSuggested Solution
Low Yield Incomplete reaction.Extend reaction time at room temperature. Gentle warming (40 °C) can be applied after initial exotherm subsides, but monitor for side products.
Loss during distillation.Ensure the vacuum is stable and the distillation column is efficient. Avoid overheating the distillation pot.
Product is Impure Presence of bis-adduct.The addition of acrylonitrile was too fast or the temperature was not controlled. Repeat with stricter temperature control.
Presence of starting amine.Ensure acrylonitrile is used in slight excess (1.1 eq). Improve the efficiency of the vacuum distillation to separate the higher-boiling product from the lower-boiling starting amine.
Reaction Mixture Darkens Significantly Polymerization or side reactions.Ensure high-purity, inhibited acrylonitrile is used. Maintain strict temperature control and inert atmosphere.

References

  • Organic Syntheses Procedure. Organic Syntheses.
  • SIELC Technologies. (2018). 3-[Ethyl(phenyl)amino]propanenitrile.
  • Michael Addition Reaction. Wikipedia. [Link]

  • Chemistry of Nitriles. Chemistry LibreTexts. [Link]

  • OSHA. Substance Safety Data Sheet for Acrylonitrile. [Link]

  • INEOS Group. Acrylonitrile: A Guide to Safe Storage and Handling. [Link]

  • New Jersey Department of Health. Hazardous Substance Fact Sheet: Acrylonitrile. [Link]

  • Gotor, V., et al. (2009). Michael additions of primary and secondary amines to acrylonitrile catalyzed by lipases. Tetrahedron Letters, 50(26), 3433-3435.
  • Michael Addition. Organic Chemistry Portal. [Link]

Sources

Analytical techniques for purity assessment of beta-aminonitriles

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide: Orthogonal Analytical Strategies for the Purity Assessment of β-Aminonitriles in Pharmaceutical Development

Abstract

This application note provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the essential analytical techniques for determining the purity of β-aminonitriles. As critical intermediates and potential active pharmaceutical ingredients (APIs), the purity of β-aminonitriles directly impacts the safety, efficacy, and stability of the final drug product. This document outlines a multi-faceted, orthogonal approach, detailing the principles, protocols, and data interpretation for High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS). The protocols are designed to be self-validating, incorporating system suitability checks and aligning with international regulatory standards to ensure data integrity and trustworthiness.

Introduction: The Critical Role of Purity in β-Aminonitrile Chemistry

β-aminonitriles are a versatile class of organic compounds characterized by an amino group and a nitrile group separated by two carbon atoms. They are pivotal building blocks in organic synthesis, notably in the production of β-amino acids, diamines, and various heterocyclic compounds with significant pharmacological activity. Given their role as precursors or even as the API itself, rigorous purity assessment is a non-negotiable aspect of the drug development process.

Impurities can arise from various sources, including starting materials, by-products of the synthesis (e.g., Strecker synthesis), intermediates, degradation products, and residual solvents.[1][2] These impurities, even at trace levels, can have unintended pharmacological or toxicological effects, making their detection, identification, and quantification essential.

This guide is structured to provide both the theoretical grounding and the practical, field-proven protocols necessary to establish a robust purity assessment program for any β-aminonitrile candidate.

Regulatory Framework: Understanding Impurity Thresholds

The International Council for Harmonisation (ICH) provides guidelines that are the global standard for pharmaceutical development. Specifically, the ICH Q3A(R2) guideline, "Impurities in New Drug Substances," establishes thresholds for reporting, identifying, and qualifying impurities.[1][3] Adherence to these thresholds is mandatory for regulatory submissions.

Maximum Daily Dose Reporting Threshold Identification Threshold Qualification Threshold
≤ 2 g/day 0.05%0.10% or 1.0 mg TDI, whichever is lower0.15% or 1.0 mg TDI, whichever is lower
> 2 g/day 0.03%0.05%0.05%
*TDI = Total Daily Intake

Understanding these thresholds is critical as they dictate the required sensitivity and specificity of the analytical methods you develop. An impurity detected above the "Identification Threshold," for instance, necessitates structural elucidation, a task for which techniques like mass spectrometry are indispensable.[2][4]

High-Performance Liquid Chromatography (HPLC): The Workhorse for Purity and Impurity Profiling

HPLC is the cornerstone technique for assessing the purity of non-volatile and thermally labile compounds like most β-aminonitriles.[5] Its high resolution and sensitivity make it ideal for separating the main component from closely related structural impurities.

Principle of Separation

Reversed-phase HPLC (RP-HPLC) is the most common mode used. The β-aminonitrile and its impurities are separated based on their differential partitioning between a nonpolar stationary phase (typically C18) and a polar mobile phase. The basic nature of the amino group requires careful mobile phase pH control to ensure good peak shape and retention.

Experimental Workflow & Protocol

The following protocol is a robust starting point for method development. The causality behind key choices is explained to empower the scientist to adapt the method as needed.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_instrument Instrument & Method Setup cluster_analysis Data Acquisition & Processing cluster_results Calculation & Reporting SamplePrep Weigh Sample Accurately (~1 mg/mL) Dilution Dilute in Mobile Phase A or suitable diluent SamplePrep->Dilution StandardPrep Prepare Reference Standard (~1 mg/mL) StandardPrep->Dilution SystemSetup Equilibrate HPLC System with Mobile Phase Method Load Analytical Method (Gradient, Flow, Temp) SystemSetup->Method SST Perform System Suitability Test (SST Injections) Method->SST Inject Inject Samples SST->Inject Acquire Acquire Chromatogram (UV Detection) Inject->Acquire Integrate Integrate Peaks Acquire->Integrate PurityCalc Calculate % Purity (Area Normalization) Integrate->PurityCalc ImpurityQuant Quantify Impurities vs. Reference or Thresholds PurityCalc->ImpurityQuant Report Generate Final Report ImpurityQuant->Report

Caption: HPLC workflow from sample preparation to final report.

  • Mobile Phase Preparation:

    • Mobile Phase A (Aqueous): Prepare 10 mM ammonium formate buffer, adjust pH to 3.5 with formic acid. Causality: The buffer controls the ionization state of the basic amino group, preventing peak tailing. A low pH ensures the amine is protonated and behaves consistently.

    • Mobile Phase B (Organic): Acetonitrile. Causality: Acetonitrile is a common organic modifier providing good elution strength and low UV cutoff.

    • Filter both phases through a 0.45 µm membrane filter.

  • Sample and Standard Preparation:

    • Diluent: A mixture of Mobile Phase A and B (e.g., 90:10 v/v). Causality: Using a diluent similar to the initial mobile phase composition prevents peak distortion.

    • Stock Solution: Accurately weigh and dissolve the β-aminonitrile sample in the diluent to a final concentration of 1.0 mg/mL.

    • Working Solution: Further dilute the stock solution if necessary to be within the linear range of the detector.

  • Chromatographic Conditions:

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C. Causality: Maintaining a constant temperature ensures reproducible retention times.

    • Detector: UV-Vis Detector at 210 nm. Causality: The nitrile and amino groups may lack a strong chromophore, so a low wavelength like 210 nm is often required for detection.

    • Injection Volume: 10 µL.

    • Gradient Program:

      Time (min) % Mobile Phase B
      0 5
      25 95
      30 95
      31 5

      | 40 | 5 |

  • System Suitability Test (SST):

    • Before sample analysis, perform five replicate injections of the reference standard solution.

    • Acceptance Criteria: Relative Standard Deviation (RSD) of peak area < 2.0%, Tailing Factor ≤ 2.0, Theoretical Plates > 2000. Causality: The SST ensures the chromatographic system is performing adequately for precise and accurate quantification before committing to sample analysis.[6][7]

  • Data Analysis:

    • Identify the main peak corresponding to the β-aminonitrile.

    • Identify all other peaks as impurities.

    • Calculate the purity using the area normalization method: % Purity = (Area of Main Peak / Total Area of All Peaks) x 100%

    • Report any impurity exceeding the reporting threshold of 0.05%.[1]

Gas Chromatography (GC): A Focus on Volatile Impurities

While HPLC is the primary tool for the main compound, GC is superior for analyzing volatile and semi-volatile impurities, such as residual solvents or unreacted volatile starting materials.[8]

Principle of Separation

GC separates compounds based on their volatility and interaction with a stationary phase coated on the inside of a capillary column.[8] A carrier gas (mobile phase) transports the vaporized sample through the column. A Flame Ionization Detector (FID) is commonly used for its broad applicability to organic compounds.

Experimental Workflow & Protocol

GC_Workflow cluster_prep Sample Preparation cluster_instrument Instrument & Method Setup cluster_analysis Data Acquisition & Processing cluster_results Quantification & Reporting SamplePrep Weigh Sample Accurately into Headspace Vial SolventAdd Add High-Purity Solvent (e.g., DMSO, DMF) SamplePrep->SolventAdd SystemSetup Equilibrate GC System Method Load Analytical Method (Temp Program, Gas Flow) SystemSetup->Method SST Run Solvent Blank & SST Standard Method->SST Inject Inject Sample Headspace SST->Inject Acquire Acquire Chromatogram (FID Detection) Inject->Acquire Integrate Integrate Peaks Acquire->Integrate Quantify Quantify Solvents/Impurities vs. External Standards Integrate->Quantify Report Report Results (ppm) Quantify->Report

Caption: GC workflow for analyzing volatile impurities and residual solvents.

  • Standard Preparation:

    • Prepare a stock standard containing all expected residual solvents at a concentration of ~1 mg/mL each in a suitable high-boiling solvent like Dimethyl Sulfoxide (DMSO).

    • Create a series of working standards by diluting the stock standard to bracket the expected concentration range.

  • Sample Preparation:

    • Accurately weigh approximately 100 mg of the β-aminonitrile sample directly into a 20 mL headspace vial.

    • Add 1.0 mL of DMSO, cap immediately, and vortex to dissolve. Causality: Headspace analysis samples the vapor above the sample, allowing for the detection of volatile compounds without injecting the non-volatile API, which would contaminate the system.

  • GC Conditions:

    • Column: DB-624 or equivalent, 30 m x 0.32 mm ID, 1.8 µm film thickness. Causality: This phase is specifically designed for the analysis of residual solvents.

    • Carrier Gas: Helium or Hydrogen at a constant flow of 2.0 mL/min.

    • Injector: Split mode (10:1), Temperature: 200 °C.

    • Oven Program:

      • Initial Temp: 40 °C, hold for 5 minutes.

      • Ramp: 10 °C/min to 240 °C.

      • Hold: 5 minutes at 240 °C.

    • Detector: FID, Temperature: 250 °C.

  • Headspace Sampler Conditions:

    • Oven Temperature: 80 °C.

    • Equilibration Time: 15 minutes.

    • Injection Volume: 1.0 mL of vapor.

  • Data Analysis:

    • Identify peaks in the sample chromatogram by comparing retention times with the solvent standard.

    • Quantify the amount of each residual solvent using an external standard calibration curve.

    • Compare results against ICH Q3C limits for residual solvents.[2]

Quantitative NMR (qNMR): An Absolute Purity Assessment

NMR spectroscopy is a powerful primary analytical method that can determine purity without requiring a reference standard for the analyte itself.[9][10] By comparing the integral of a signal from the β-aminonitrile to that of a certified internal standard of known purity and weight, an absolute purity value can be calculated.

Principle of Quantification

The area of an NMR signal is directly proportional to the number of nuclei contributing to it. In qNMR, a certified internal standard with a known structure and purity is accurately weighed and mixed with an accurately weighed sample of the β-aminonitrile. By comparing the integral of a well-resolved proton signal from the analyte to a signal from the internal standard, the molar ratio can be determined, and thus the purity can be calculated.[10][11]

Experimental Workflow & Protocol

qNMR_Workflow cluster_prep Precise Sample Preparation cluster_instrument NMR Data Acquisition cluster_analysis Data Processing & Calculation cluster_results Final Result WeighSample Accurately Weigh Sample (~10-20 mg) Dissolve Dissolve Both in Deuterated Solvent (e.g., DMSO-d6) WeighSample->Dissolve WeighStd Accurately Weigh Internal Std (e.g., Maleic Acid) WeighStd->Dissolve Setup Tune & Shim Spectrometer Params Set Quantitative Parameters (D1 > 5x T1, 90° pulse) Setup->Params Acquire Acquire 1H NMR Spectrum (NS > 64) Params->Acquire Process Apply Fourier Transform, Phase & Baseline Correction Acquire->Process Integrate Integrate Analyte & Std Peaks Process->Integrate Calculate Calculate Purity (%) Integrate->Calculate Report Report Absolute Purity with Uncertainty Calculate->Report

Caption: qNMR workflow for absolute purity determination.

  • Internal Standard Selection:

    • Choose a certified standard (purity > 99.5%) with sharp signals that do not overlap with analyte or solvent signals. Maleic acid is a common choice.

  • Sample Preparation:

    • Accurately weigh ~15 mg of the β-aminonitrile sample into a vial.

    • Accurately weigh ~10 mg of the internal standard (e.g., maleic acid) into the same vial.

    • Dissolve the mixture in a known volume (e.g., 0.75 mL) of a deuterated solvent (e.g., DMSO-d₆) and transfer to an NMR tube.

  • NMR Acquisition Parameters:

    • Spectrometer: 400 MHz or higher.

    • Pulse Angle: 90°.

    • Relaxation Delay (D1): Must be at least 5 times the longest T₁ relaxation time of the protons being integrated. Causality: This is the most critical parameter. A sufficient delay ensures complete relaxation of the protons before the next pulse, making the signal integration directly proportional to the number of protons. A T₁ determination experiment should be performed first. A conservative value of 30-60 seconds is often used if T₁ is unknown.

    • Number of Scans (NS): ≥ 64 to ensure a good signal-to-noise ratio.

  • Data Processing and Calculation:

    • Process the spectrum with careful phasing and baseline correction.

    • Integrate a well-resolved, non-exchangeable proton signal from the β-aminonitrile (Iₓ) and a signal from the internal standard (Iₛₜd).

    • Calculate the purity using the following formula:

      Purity (%) = (Iₓ / Iₛₜd) * (Nₛₜd / Nₓ) * (Mₓ / Mₛₜd) * (mₛₜd / mₓ) * Pₛₜd

      Where:

      • I = Integral value

      • N = Number of protons for the integrated signal

      • M = Molar mass

      • m = mass

      • P = Purity of the standard

      • ₓ = Analyte (β-aminonitrile)

      • ₛₜd = Internal Standard

Mass Spectrometry (MS): Definitive Impurity Identification

When an impurity is detected by HPLC above the ICH identification threshold (~0.10-0.15%), its structure must be determined.[12] Hyphenated techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) are the definitive tools for this task.[5][13]

  • Principle: An LC system separates the components of the mixture, which are then introduced into the mass spectrometer. The MS ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio (m/z), providing the molecular weight of the impurity.[14]

  • Tandem MS (MS/MS): Further structural information can be obtained by fragmenting the impurity's molecular ion and analyzing the resulting fragment ions. This fragmentation pattern provides a fingerprint that helps elucidate the structure.[12][15]

  • Application: An LC-MS method can be developed using the same principles as the HPLC-UV method, allowing for seamless correlation of data. The high sensitivity and specificity of MS enable the confident identification of unknown peaks observed in the routine purity analysis.[13]

Conclusion: An Integrated Approach to Ensure Quality

The purity assessment of β-aminonitriles is not a task for a single analytical technique but requires an orthogonal, integrated strategy. HPLC serves as the primary tool for purity determination and impurity profiling. GC is essential for monitoring volatile impurities and residual solvents. qNMR provides a powerful, independent method for absolute purity confirmation. Finally, LC-MS offers the definitive capability to identify unknown impurities, ensuring a complete and scientifically sound understanding of the drug substance.

By implementing these robust, self-validating protocols, researchers and drug development professionals can ensure the highest quality of their β-aminonitrile compounds, satisfying regulatory requirements and safeguarding patient safety.

References

  • ICH Harmonised Tripartite Guideline - Impurities in New Drug Substances Q3A(R2) . International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

  • Impurity guidelines in drug development under ICH Q3 . AMSbiopharma. [Link]

  • ICH Q3A (R2) Impurities in new drug substances - Scientific guideline . European Medicines Agency. [Link]

  • ICH Topic Q 3 A Impurities Testing Guideline: Impurities in New Drug Substances . U.S. Food and Drug Administration. [Link]

  • Guidance for the validation of pharmaceutical quality control analytical methods . TGA. [Link]

  • Validation of Impurity Methods, Part II . LCGC North America. [Link]

  • VALIDATION OF ANALYTICAL METHODS IN A PHARMACEUTICAL QUALITY SYSTEM: AN OVERVIEW FOCUSED ON HPLC METHODS . SciELO. [Link]

  • Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV . Pharma Beginners. [Link]

  • FDA Guidance for Industry: Q3B(R) Impurities in New Drug Products . ECA Academy. [Link]

  • Analytical method validation: A brief review . GSC Biological and Pharmaceutical Sciences. [Link]

  • How to Determine Purity from Gas Chromatography . Birch Biotech. [Link]

  • Why do we use NMR spectroscopy in purity analysis? . Quora. [Link]

  • Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination . ACS Publications. [Link]

  • Top 5 Methods of Assessing Chemical Purity . Moravek, Inc. [Link]

  • Mass spectrometry in impurity profiling . ResearchGate. [Link]

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  • Advances in Impurity Profiling of Pharmaceutical Formulations . Biomedical Journal of Scientific & Technical Research. [Link]

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  • Quantitative NMR spectroscopy for accurate purity determination of amino acids, and uncertainty evaluation for different signals . ResearchGate. [Link]

  • Mass Spectral Profile for Rapid Differentiating Beta-Lactams from Their Ring-Opened Impurities . National Center for Biotechnology Information. [Link]

  • Development and Validation of Gas Chromatography Method for the Determination of 2,2'-Azobisisobutyronitrile and Di-tertiary . Der Pharma Chemica. [Link]

  • Analysis of Amino Acid Content in Commercially Available Supplements Using an Updated HPLC Method . Waters. [Link]

  • Determination of the enantiomeric purity of synthetic peptides by gas chromatography-mass spectrometry . PubMed. [Link]

  • LC-MS analysis of intact amino acids on a novel mixed-mode HPLC column . OMICS International. [Link]

  • Analyses of amino acids, Enantiomeric purity . CAT GmbH. [Link]

  • HPLC qualitative amino acid analysis in the clinical laboratories . PubMed. [Link]

  • Elemental analysis: an important purity control but prone to manipulations . Royal Society of Chemistry. [Link]

  • What is the official method for analysis of free amino acids by HPLC(WATERS)? . ResearchGate. [Link]

  • Chiral separation of amino acids by gas chromatography . ResearchGate. [Link]

  • Analytical techniques for the detection of α-amino-β-methylaminopropionic acid . PubMed. [Link]

Sources

Application Notes & Protocols: The Versatile Potential of 3-[(1-Phenylethyl)amino]propanenitrile in Modern Proteomics Research

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

In the rapidly evolving landscape of proteomics, the demand for novel chemical tools to probe protein function, interactions, and localization is insatiable. This document explores the theoretical and practical applications of 3-[(1-Phenylethyl)amino]propanenitrile, a unique bifunctional molecule, in advanced proteomics workflows. While direct, extensive literature on this specific compound in proteomics is emerging, its chemical architecture—featuring a secondary amine and a nitrile group—presents a compelling scaffold for the development of covalent probes and ligands. These notes provide a scientifically grounded perspective on its potential uses, complete with detailed protocols for its hypothetical application in covalent ligand discovery and as a building block for sophisticated chemical probes. This guide is intended for researchers, scientists, and drug development professionals seeking to expand their chemical proteomics toolkit.

Introduction: Unveiling a Potential New Tool for Chemical Proteomics

3-[(1-Phenylethyl)amino]propanenitrile is an organic compound characterized by the presence of a phenylethyl group, a secondary amine, and a propanenitrile tail (see Figure 1). While its direct applications in proteomics are not yet widely documented, its structure suggests significant potential in the field of chemical proteomics. The secondary amine provides a reactive handle for conjugation, while the overall structure can serve as a foundational scaffold for the design of small molecule probes aimed at interrogating complex biological systems.

Chemical proteomics utilizes small molecules to study proteins on a large scale, often focusing on identifying protein-small molecule interactions, mapping active sites, or profiling enzyme activities.[1][2][3] The development of novel chemical probes is a cornerstone of this field, enabling the exploration of the "undruggable" proteome and providing new avenues for therapeutic intervention.[1] This document will elucidate two primary hypothetical applications of 3-[(1-Phenylethyl)amino]propanenitrile: as a core structure for developing covalent ligands and as a versatile building block for synthesizing bespoke chemical probes.

Figure 1: Chemical Structure of 3-[(1-Phenylethyl)amino]propanenitrile

Caption: The structure highlights the secondary amine and nitrile functional groups.

Application I: A Scaffold for Covalent Ligand Discovery

Covalent inhibitors have seen a resurgence in drug discovery, offering high potency and prolonged duration of action by forming a stable bond with their protein target.[3] The discovery of such ligands often relies on screening libraries of electrophilic compounds.[2] While 3-[(1-Phenylethyl)amino]propanenitrile is not intrinsically electrophilic, its secondary amine can serve as an attachment point for various electrophilic "warheads" (e.g., acrylamides, chloroacetamides) that can react with nucleophilic amino acid residues like cysteine or lysine on a target protein.[4]

The phenylethyl group can contribute to binding affinity through hydrophobic and aromatic interactions within a protein's binding pocket. By systematically modifying this core scaffold with different electrophiles, a library of potential covalent ligands can be generated and screened against proteins of interest or in a proteome-wide fashion.

Workflow for Covalent Ligand Screening

The following diagram illustrates a typical workflow for identifying the protein targets of a hypothetical covalent ligand derived from 3-[(1-Phenylethyl)amino]propanenitrile.

covalent_ligand_workflow cluster_synthesis Probe Synthesis cluster_treatment Biological Treatment cluster_processing Sample Processing cluster_analysis Mass Spectrometry Analysis synthesis Synthesize Electrophilic Derivative of 3-[(1-Phenylethyl)amino]propanenitrile cell_lysate Treat Cell Lysate or Intact Cells with Probe synthesis->cell_lysate Incubate lysis_digestion Cell Lysis & Protein Digestion (e.g., with Trypsin) cell_lysate->lysis_digestion enrichment Optional: Enrichment of Labeled Peptides lysis_digestion->enrichment lc_ms LC-MS/MS Analysis enrichment->lc_ms data_analysis Database Search & Identification of Covalently Modified Peptides lc_ms->data_analysis

Caption: Workflow for identifying protein targets of a covalent probe.

Protocol 1: Proteome-Wide Identification of Covalent Adducts using Mass Spectrometry

This protocol outlines a bottom-up proteomics approach to identify proteins that are covalently modified by an electrophilic derivative of 3-[(1-Phenylethyl)amino]propanenitrile (termed "PEP-Acrylamide" for this hypothetical example).

Materials:

  • Cell line of interest (e.g., HeLa, HEK293T)

  • Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • PEP-Acrylamide probe

  • Dithiothreitol (DTT)

  • Iodoacetamide (IAA)

  • Trypsin, sequencing grade

  • Ammonium bicarbonate

  • Acetonitrile (ACN)

  • Formic acid (FA)

  • LC-MS/MS system (e.g., Q-Exactive Orbitrap)

Methodology:

  • Cell Culture and Lysis:

    • Culture cells to ~80% confluency.

    • Harvest cells and wash with ice-cold PBS.

    • Lyse cells in lysis buffer on ice for 30 minutes, followed by centrifugation to pellet debris.

    • Determine protein concentration of the supernatant using a standard assay (e.g., BCA).

  • Probe Treatment:

    • Aliquot 1 mg of protein lysate for the treatment and control groups.

    • Treat the sample with a final concentration of 10 µM PEP-Acrylamide.

    • Treat the control sample with vehicle (e.g., DMSO).

    • Incubate for 1 hour at 37 °C.

  • Protein Digestion:

    • Denature proteins by adding urea to a final concentration of 8 M.

    • Reduce disulfide bonds with 10 mM DTT for 1 hour at 37 °C.

    • Alkylate free cysteines with 55 mM IAA for 45 minutes in the dark at room temperature.

    • Dilute the sample 4-fold with 50 mM ammonium bicarbonate to reduce the urea concentration to 2 M.

    • Add trypsin at a 1:50 (enzyme:protein) ratio and incubate overnight at 37 °C.[5]

  • Sample Cleanup:

    • Acidify the digest with formic acid to a final concentration of 1%.

    • Desalt the peptides using a C18 solid-phase extraction (SPE) cartridge.

    • Dry the eluted peptides in a vacuum centrifuge.

  • LC-MS/MS Analysis:

    • Reconstitute peptides in 2% ACN, 0.1% FA.

    • Analyze the peptide mixture using a standard data-dependent acquisition (DDA) method on an LC-MS/MS instrument.[6]

  • Data Analysis:

    • Search the raw mass spectrometry data against a relevant protein database (e.g., UniProt Human).

    • Use a search engine (e.g., MaxQuant, Proteome Discoverer) and specify a variable modification corresponding to the mass of the PEP-Acrylamide adduct on relevant amino acids (e.g., cysteine).

    • Identify peptides that are uniquely modified in the treatment sample compared to the control.

Expected Outcome: This experiment will yield a list of proteins and specific peptide sequences that are covalently modified by the PEP-Acrylamide probe, providing insights into its potential targets within the proteome.

Application II: A Building Block for Synthesis of Chemical Probes

The secondary amine of 3-[(1-Phenylethyl)amino]propanenitrile serves as a convenient point for chemical modification, allowing for the attachment of various reporter tags such as fluorophores (e.g., fluorescein, rhodamine) or affinity handles (e.g., biotin).[7] This modularity enables the creation of a diverse array of chemical probes for various applications in proteomics.

For instance, a fluorescently tagged version of a bioactive molecule derived from this scaffold could be used for imaging protein localization within cells. Alternatively, a biotinylated version could be used for affinity purification-mass spectrometry (AP-MS) to pull down and identify interacting proteins.[8]

Hypothetical Synthesis and Application Workflow

The following diagram outlines the synthesis of a fluorescent probe from 3-[(1-Phenylethyl)amino]propanenitrile and its subsequent use in a protein labeling experiment.

probe_synthesis_application cluster_synthesis Probe Synthesis cluster_labeling Protein Labeling cluster_detection Detection start_mol 3-[(1-Phenylethyl)amino]propanenitrile reaction React with NHS-ester -activated Fluorophore start_mol->reaction probe Purified Fluorescent Probe reaction->probe protein_sample Incubate Probe with Purified Protein or Lysate probe->protein_sample sds_page SDS-PAGE protein_sample->sds_page in_gel_fluor In-Gel Fluorescence Imaging sds_page->in_gel_fluor

Caption: Synthesis of a fluorescent probe and its use in protein labeling.

Protocol 2: Labeling of a Purified Protein with a Custom Fluorescent Probe

This protocol describes the labeling of a purified protein with a hypothetical fluorescent probe synthesized from 3-[(1-Phenylethyl)amino]propanenitrile, followed by visualization.

Materials:

  • Purified protein of interest

  • Custom fluorescent probe with an amine-reactive moiety (e.g., NHS ester)

  • Labeling buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3)

  • Desalting column (e.g., PD-10)

  • SDS-PAGE materials (gels, running buffer, loading dye)

  • Fluorescence gel imager

Methodology:

  • Protein Preparation:

    • Dissolve the purified protein in the labeling buffer to a concentration of 1-5 mg/mL.

    • Ensure the buffer is free of primary amines (e.g., Tris) that would compete with the labeling reaction.[9]

  • Probe Preparation:

    • Dissolve the fluorescent probe in an anhydrous organic solvent (e.g., DMSO) to a stock concentration of 10 mM.

  • Labeling Reaction:

    • Add a 10- to 20-fold molar excess of the dissolved probe to the protein solution.

    • Incubate the reaction for 1-2 hours at room temperature, protected from light.

  • Removal of Unreacted Probe:

    • Separate the labeled protein from the unreacted probe using a desalting column equilibrated with a suitable storage buffer (e.g., PBS).

  • Analysis of Labeled Protein:

    • Measure the protein concentration and degree of labeling using UV-Vis spectrophotometry, if the spectral properties of the fluorophore and protein are known.

    • Prepare samples for SDS-PAGE by mixing with loading dye.

    • Run the samples on a polyacrylamide gel.

  • Visualization:

    • Visualize the labeled protein directly in the gel using a fluorescence imager set to the appropriate excitation and emission wavelengths for the chosen fluorophore.

    • Subsequently, stain the gel with a total protein stain (e.g., Coomassie Blue) to visualize all protein bands.

Expected Outcome: A fluorescent band corresponding to the molecular weight of the labeled protein will be visible on the in-gel fluorescence scan, confirming successful conjugation of the probe.

Data Presentation

Effective data presentation is crucial for interpreting proteomics experiments. The following tables provide examples of how to structure data from the hypothetical experiments described above.

Table 1: Summary of Hypothetical Covalent Ligand Screening Results

Identified ProteinGene NamePeptide Sequence with ModificationModification SiteFold Change (Treated/Control)
Protein Kinase XPKXCVLAGFGDEMCys12315.2
Glutathione S-transferaseGSTP1IYIASKYLGLCys478.7
Peroxiredoxin-2PRDX2VCPAGWKCys1735.4
Indicates site of covalent modification by PEP-Acrylamide

Table 2: Experimental Parameters for Protein Labeling

ParameterValue
Protein Concentration2 mg/mL
Probe Concentration (molar excess)15x
Reaction Buffer0.1 M Sodium Bicarbonate, pH 8.3
Incubation Time1.5 hours
Incubation TemperatureRoom Temperature
Fluorophore Excitation/Emission488 nm / 520 nm

Conclusion and Future Perspectives

While 3-[(1-Phenylethyl)amino]propanenitrile is not yet an established tool in the proteomics field, its chemical properties present a strong case for its potential utility. As a scaffold, it offers a foundation for building novel covalent ligands to explore protein function and inhibition. As a chemical building block, its secondary amine allows for the straightforward synthesis of custom probes for a variety of proteomics applications, including protein tracking and interaction studies.

Future research should focus on synthesizing and screening libraries of derivatives of 3-[(1-Phenylethyl)amino]propanenitrile to validate these proposed applications. Such studies would not only expand the chemical proteomics toolkit but could also lead to the discovery of novel therapeutic agents and a deeper understanding of complex biological processes. The protocols and workflows detailed in these notes provide a roadmap for researchers to begin exploring the promising potential of this versatile molecule.

References

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Optimized Gas Chromatographic Analysis of Volatile Aminonitriles: Overcoming Thermal Instability and Adsorption

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Volatile aminonitriles, particularly


-aminonitriles, are critical intermediates in the Strecker synthesis of amino acids and vital building blocks in the pharmaceutical industry.[1] However, their analysis by Gas Chromatography (GC) presents a "perfect storm" of analytical challenges: thermal instability  (retro-Strecker decomposition), high polarity , and basicity .

This guide outlines a dual-approach protocol. Method A utilizes specialized base-deactivated stationary phases for direct analysis of stable species. Method B details a derivatization workflow for thermally labile analytes. This protocol ensures data integrity by mitigating the risk of on-column degradation, which often mimics impurities.

The Analytical Challenge: Mechanisms of Failure

Before attempting analysis, it is crucial to understand why standard GC methods fail for aminonitriles.

  • Surface Adsorption (Tailing): The lone pair of electrons on the nitrogen atom interacts strongly with silanol groups (

    
    ) on standard glass liners and column walls. This results in severe peak tailing, loss of sensitivity, and non-linear calibration curves.
    
  • Thermal Degradation (Retro-Strecker): In hot injection ports (

    
    ), 
    
    
    
    -aminonitriles can undergo a retro-Strecker reaction, decomposing back into the parent aldehyde/ketone and hydrogen cyanide (HCN). This leads to false negatives and the appearance of "ghost" peaks.
Diagram 1: Analytical Decision Matrix

Figure 1: Decision tree for selecting the correct workflow based on analyte stability and basicity.

MethodLogic Sample Aminonitrile Sample StabilityTest Thermal Stability Check (TGA or Lit. Review) Sample->StabilityTest Direct Method A: Direct Injection StabilityTest->Direct Stable < 200°C Deriv Method B: Derivatization StabilityTest->Deriv Labile / Decomposes ColumnSel Base-Deactivated Column (e.g., Rtx-Volatile Amine) Direct->ColumnSel InletSel Inlet: PTV or Cool On-Column ColumnSel->InletSel Reagent Reagent Selection: TFAA (Acylation) or BSTFA (Silylation) Deriv->Reagent Analysis GC-MS Analysis (Standard 5% Phenyl Column) Reagent->Analysis

Method A: Direct Analysis (Base-Deactivated System)

Applicability: Stable volatile amines and low-molecular-weight aminonitriles (e.g., aminoacetonitrile).

Stationary Phase Selection

Standard polysiloxane columns (DB-1, DB-5) are unsuitable due to amine interaction. Polyethylene glycol (PEG/Wax) columns offer better deactivation but suffer from lower thermal stability.

  • Recommended Phase: Base-deactivated polydimethylsiloxane (e.g., Rtx-Volatile Amine or CP-Volamine ).

  • Mechanism: These columns utilize surface-bonded basic functional groups that repel amine analytes, preventing adsorption to the fused silica.

Instrument Configuration
ParameterSetting / RecommendationRationale
Inlet Mode Cool On-Column (COC) or PTVEliminates thermal shock. Sample is deposited directly into the column at low temp.
Liner (if PTV) Ultra-Inert, Base-DeactivatedStandard glass wool causes immediate degradation. Use baffled, deactivated liners.
Carrier Gas Helium @ 1.5 mL/min (Constant Flow)Higher flow reduces residence time in the hot zone.
Detector NPD (Nitrogen Phosphorus Detector)High selectivity for Nitrogen; ignores hydrocarbon matrix interference.
Alt. Detector MS (SIM Mode)Required for structural confirmation.
Temperature Program
  • Initial:

    
     (Hold 5 min) - Critical for focusing volatile species.
    
  • Ramp 1:

    
     to 
    
    
    
    .
  • Ramp 2:

    
     to 
    
    
    
    (Hold 5 min).

Method B: Derivatization Protocol (Thermally Labile)

Applicability:


-aminonitriles prone to retro-Strecker decomposition or exhibiting poor peak shape in Method A.
Chemistry

We utilize Trifluoroacetic Anhydride (TFAA) to convert the amine to a trifluoroacetamide. This reduces polarity and prevents hydrogen bonding, significantly increasing thermal stability.

Step-by-Step Protocol
  • Preparation: Dissolve

    
     sample in 
    
    
    
    Dichloromethane (DCM).
  • Reaction: Add

    
     TFAA.
    
  • Incubation: Cap vial and heat at

    
     for 15 minutes.
    
    • Note: Excessive heat may degrade the nitrile; mild conditions are preferred.

  • Evaporation: Evaporate to dryness under a gentle Nitrogen stream to remove excess acid.

  • Reconstitution: Redissolve in

    
     Ethyl Acetate.
    
  • Injection: Inject

    
     into GC (Split 10:1).
    
Diagram 2: Degradation vs. Derivatization Pathway

Figure 2: Chemical pathway showing the retro-Strecker decomposition risk and the stabilization via acylation.

ReactionPath Aminonitrile α-Aminonitrile (R-CH(NH2)-CN) Heat Heat (>200°C) Active Sites Aminonitrile->Heat TFAA + TFAA (Reagent) Aminonitrile->TFAA Decomp Retro-Strecker Decomposition Heat->Decomp Products Aldehyde + HCN (False Negatives) Decomp->Products Derivative N-TFA-Aminonitrile (Stable, Volatile) TFAA->Derivative Acylation GC_Analysis Successful GC Analysis Derivative->GC_Analysis

Validation & System Suitability

To ensure "Trustworthiness" (E-E-A-T), every run must include a system suitability check.

  • Tailing Factor (

    
    ): 
    
    • Calculate

      
       at 5% peak height.
      
    • Acceptance Criteria:

      
      .
      
    • Failure Mode: If

      
      , the column activity is too high. Trim 10cm from the column inlet or replace the liner.
      
  • Degradation Check:

    • Inject a known standard of the parent aldehyde.

    • If the aldehyde peak appears in the aminonitrile standard injection, on-column decomposition is occurring.

References

  • Agilent Technologies. (2010). Determination of Volatile Amines using an Agilent J&W Select CP-Volamine GC Column. Application Note. Link

  • Restek Corporation. (2011).[2] Robust GC Analysis of Volatile Amines on the Rtx-Volatile Amine Column. Application Note. Link

  • National Institutes of Health (NIH). (2021). Strecker-Derived Methodology for Library Synthesis of N-Acylated α-Aminonitriles. ACS Omega. Link

  • Separation Science. (2020).[3] Hot Split Injections: Decomposition and Discrimination. Link

  • Sigma-Aldrich. (2022). The Use of Derivatization Reagents for Gas Chromatography (GC). Link

Sources

Application Notes & Protocols: A Guide to the Asymmetric Synthesis of β-Amino Acids Using 3-[(1-Phenylethyl)amino]propanenitrile as a Chiral Precursor

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Optically pure β-amino acids are of paramount importance in modern drug discovery and development.[1][2] Their incorporation into peptide-based therapeutics enhances proteolytic stability and induces unique, stable secondary structures, making them invaluable building blocks for creating novel bioactive molecules.[2][3] This guide provides a comprehensive overview and detailed protocols for the asymmetric synthesis of β-amino acids, leveraging the versatile chiral precursor, 3-[(1-phenylethyl)amino]propanenitrile. We will explore the strategic use of (R)- or (S)-1-phenylethylamine as a chiral auxiliary to direct stereoselective alkylation, followed by robust methodologies for the hydrolysis of the nitrile and deprotection of the amine to yield the target enantiomerically enriched β-amino acid.

The Strategic Foundation: Chiral Auxiliary-Mediated Synthesis

The synthesis of enantiomerically pure compounds is a cornerstone of pharmaceutical chemistry. One of the most reliable strategies is the use of a chiral auxiliary—a stereochemically defined molecule that is temporarily incorporated into the substrate to guide a diastereoselective transformation. After the desired stereocenter is set, the auxiliary is removed.

In this workflow, the commercially available and relatively inexpensive (R)- or (S)-1-phenylethylamine serves as an excellent chiral auxiliary.[4] The overall synthetic pathway involves three key stages:

  • Precursor Synthesis: Formation of 3-[(1-phenylethyl)amino]propanenitrile via a Michael addition.

  • Diastereoselective Alkylation: Deprotonation to form a chiral aza-enolate, followed by reaction with an electrophile to create a new stereocenter with high diastereoselectivity.

  • Final Conversion: Hydrolysis of the nitrile to a carboxylic acid and subsequent removal of the chiral auxiliary to release the final, optically pure β-amino acid.

The entire process is conceptually illustrated in the workflow diagram below.

G cluster_0 Stage 1: Precursor Synthesis cluster_1 Stage 2: Asymmetric Alkylation cluster_2 Stage 3: Final Conversion A Chiral (R)-1-Phenylethylamine C 3-[(R)-(1-Phenylethyl)amino]propanenitrile (Chiral Precursor) A->C Michael Addition B Acrylonitrile B->C Michael Addition E α-Alkylated Propanenitrile (Diastereomerically Enriched) C->E D 1. Strong Base (LDA) 2. Electrophile (R'-X) D->E G Enantiopure β-Amino Acid E->G F 1. Nitrile Hydrolysis (H3O+) 2. Auxiliary Removal (H2, Pd/C) F->G

Caption: Overall workflow for β-amino acid synthesis.

Synthesis of the Chiral Precursor: 3-[(1-Phenylethyl)amino]propanenitrile

The journey begins with the synthesis of the key building block. This is achieved through a conjugate (Michael) addition of the chiral amine to acrylonitrile. The reaction is typically efficient and straightforward.

Causality Behind the Protocol:
  • Solvent-Free Condition: The Michael addition between an amine and an activated alkene like acrylonitrile is often exothermic and can proceed efficiently without a solvent, simplifying the process and workup.

  • Controlled Addition: Acrylonitrile is added slowly to the amine to manage the exothermic nature of the reaction and maintain a safe temperature, preventing potential side reactions or polymerization of the acrylonitrile.

  • Purification: Vacuum distillation is the method of choice for purifying the liquid product, effectively removing any unreacted starting materials and non-volatile impurities.

Experimental Protocol: Synthesis of (R)-3-[(1-Phenylethyl)amino]propanenitrile
  • To a 250 mL round-bottom flask equipped with a magnetic stir bar and a dropping funnel, add (R)-(+)-1-phenylethylamine (e.g., 24.2 g, 0.2 mol).

  • Cool the flask in an ice-water bath.

  • Slowly add acrylonitrile (e.g., 11.7 g, 0.22 mol) dropwise over 30 minutes, ensuring the internal temperature does not exceed 30°C.

  • After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting amine is consumed.

  • Purify the resulting crude oil by vacuum distillation to yield 3-[(R)-(1-phenylethyl)amino]propanenitrile as a colorless to pale yellow oil.

ParameterValueNotes
Stoichiometry (Amine:Acrylonitrile) 1 : 1.1A slight excess of acrylonitrile ensures complete consumption of the more valuable chiral amine.
Temperature 0°C to Room Temp.Initial cooling is critical to control the exotherm.
Reaction Time 24 hoursTypically sufficient for near-complete conversion.
Expected Yield >90%The reaction is generally high-yielding.

The Core Step: Diastereoselective α-Alkylation

This is the critical stereochemistry-defining step. The precursor is deprotonated at the carbon adjacent to the nitrile group (the α-carbon) using a strong, non-nucleophilic base. This forms a rigid, chiral lithium aza-enolate. The bulky phenylethyl group effectively blocks one face of the enolate, forcing the incoming electrophile to attack from the opposite, less sterically hindered face.

Causality Behind the Protocol:
  • Anhydrous Conditions: Lithium diisopropylamide (LDA) is extremely sensitive to moisture. All glassware must be oven- or flame-dried, and all solvents must be anhydrous to prevent quenching the base.

  • Low Temperature (-78°C): The lithium enolate is thermally unstable. Maintaining a very low temperature (typically with a dry ice/acetone bath) is crucial for its formation and to prevent side reactions, ensuring high diastereoselectivity.

  • Strong, Non-nucleophilic Base: LDA is used because it is a very strong base, capable of deprotonating the relatively weakly acidic α-proton, but it is too sterically hindered to act as a nucleophile and add to the nitrile group itself.

  • Quenching: The reaction is quenched by adding a proton source (like saturated aqueous ammonium chloride) to neutralize the remaining base and any anionic species before warming to room temperature.

Experimental Protocol: Alkylation with Benzyl Bromide
  • Set up an oven-dried, three-neck flask with a thermometer, a nitrogen inlet, and a rubber septum.

  • Add anhydrous tetrahydrofuran (THF, 100 mL) to the flask and cool it to -78°C.

  • Slowly add n-butyllithium (e.g., 2.5 M in hexanes, 22 mL, 55 mmol) to a solution of diisopropylamine (5.6 g, 55 mmol) in anhydrous THF (50 mL) at -78°C to prepare LDA in situ.

  • To this freshly prepared LDA solution, add a solution of 3-[(R)-(1-phenylethyl)amino]propanenitrile (8.7 g, 50 mmol) in anhydrous THF (20 mL) dropwise, keeping the temperature at -78°C. Stir for 1 hour.

  • Add benzyl bromide (9.4 g, 55 mmol) dropwise. Stir the reaction mixture at -78°C for 4 hours.

  • Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution (50 mL).

  • Allow the mixture to warm to room temperature. Transfer to a separatory funnel, add water (100 mL), and extract with ethyl acetate (3 x 75 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the α-benzylated product. The diastereomeric ratio can be determined by ¹H NMR or HPLC analysis.

Final Conversion to the Target β-Amino Acid

With the new stereocenter installed, the final steps involve transforming the functional groups to reveal the desired β-amino acid. This requires hydrolyzing the nitrile and removing the chiral auxiliary.

G cluster_0 Route 1 cluster_1 Route 2 A α-Alkylated Propanenitrile B Intermediate β-Amino Nitrile (Auxiliary Removed) A->B Hydrogenolysis (H₂, Pd(OH)₂/C) C Intermediate N-Protected Acid (Nitrile Hydrolyzed) A->C Acid Hydrolysis (e.g., 6M HCl, reflux) D Final Unprotected β-Amino Acid B->D Acid Hydrolysis (e.g., 6M HCl, reflux) C->D Hydrogenolysis (H₂, Pd(OH)₂/C)

Caption: Alternative routes for deprotection and hydrolysis.

Protocol 4A: Nitrile Hydrolysis

The conversion of a nitrile to a carboxylic acid requires forcing conditions, typically heating in the presence of a strong acid or base.[5][6][7] Acid-catalyzed hydrolysis is common as it leads directly to the carboxylic acid.[8]

  • Place the α-alkylated propanenitrile (e.g., 10 mmol) in a round-bottom flask.

  • Add 6 M aqueous hydrochloric acid (50 mL).

  • Fit the flask with a reflux condenser and heat the mixture to reflux (approx. 110°C) for 12-24 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and then to 0°C in an ice bath.

  • If the product precipitates, collect it by filtration. Otherwise, concentrate the solution under reduced pressure to obtain the crude amino acid hydrochloride salt.

  • Expert Insight: The harsh conditions of acid hydrolysis can sometimes risk partial racemization at the newly formed stereocenter, although this is often minimal. The order of operations (hydrolysis then deprotection, or vice versa) may be optimized for specific substrates.

Protocol 4B: Chiral Auxiliary Removal by Hydrogenolysis

The N-(1-phenylethyl) group is a benzylic amine, making it susceptible to cleavage via catalytic hydrogenolysis. This is a clean and high-yielding method that preserves the stereochemistry of the product.

  • Dissolve the N-(1-phenylethyl)-protected β-amino acid (or nitrile) (e.g., 5 mmol) in methanol (50 mL) in a flask suitable for hydrogenation.

  • Carefully add Pearlman's catalyst (Pd(OH)₂/C, 20% w/w on carbon, ~10 mol% Pd) to the solution.

  • Seal the vessel and purge it with nitrogen, followed by hydrogen gas.

  • Pressurize the vessel with hydrogen (e.g., 50 psi or balloon pressure) and stir the mixture vigorously at room temperature for 16-24 hours.

  • Carefully vent the hydrogen and purge the vessel with nitrogen.

  • Filter the reaction mixture through a pad of Celite to remove the palladium catalyst, washing the pad with methanol.

  • Concentrate the filtrate under reduced pressure to yield the crude β-amino acid.

Product Validation and Quality Control

Rigorous analytical chemistry is non-negotiable for confirming the successful synthesis and purity of the final product.

  • Structural Confirmation:

    • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are used to confirm the molecular structure and assess the purity of the intermediates and the final product.

    • Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming its identity.

  • Stereochemical Purity:

    • Chiral High-Performance Liquid Chromatography (HPLC): This is the definitive method for determining the enantiomeric excess (e.e.) of the final β-amino acid. The product is analyzed on a chiral stationary phase column, which separates the two enantiomers, allowing for their quantification.

Analysis TypePurposeExpected Outcome
¹H NMR Confirm structure, check for impuritiesSignals corresponding to the β-amino acid backbone; absence of signals from the 1-phenylethyl group.
¹³C NMR Confirm carbon skeletonCorrect number of signals for the final product structure.
HRMS Confirm molecular formulaObserved m/z value matches the calculated exact mass.
Chiral HPLC Determine enantiomeric excess (e.e.)A high ratio of peak areas for the desired enantiomer vs. the minor enantiomer (e.g., >98:2).

References

  • Organic Chemistry Portal. β-Amino Acid synthesis by C-C coupling. Available at: [Link][9]

  • Google Patents. US3542822A - Hydrolysis of nitriles to carboxylic acids. Available at: [5]

  • Royal Society of Chemistry. β-Peptides incorporating polyhydroxylated cyclohexane β-amino acid: synthesis and conformational study. Organic & Biomolecular Chemistry. Available at: [Link][3]

  • ResearchGate. Stereoselective Synthesis and Application of β‐Amino Ketones. Available at: [Link][10]

  • PubMed. Production of chiral β-amino acids using ω-transaminase from Burkholderia graminis. Available at: [Link][1]

  • Hilaris Publisher. Enantioselective Synthesis of β-amino acids: A Review. Available at: [Link][2]

  • University of Illinois Chemistry. NOVEL STRATEGIES FOR THE SYNTHESIS OF β-AMINO ACIDS AND THEIR DERIVATIVES. Available at: [Link][11]

  • ProQuest. Enantioselective synthesis of β-amino acid derivatives using amidine-based and bifunctional organocatalysts. Available at: [Link][12]

  • Chemistry LibreTexts. Making Carboxylic Acids by the Hydrolysis of Nitriles. Available at: [Link][8]

  • Organic Chemistry Portal. Modular, Chiral-Auxiliary-Mediated Synthesis of Sterically Constrained -Amino Acid Derivatives. Available at: [Link][13]

  • ACS Publications. Synthesis of Chiral β-Fluoroalkyl β-Amino Acid Derivatives via Palladium-Catalyzed Hydrogenation. The Journal of Organic Chemistry. Available at: [Link][14]

  • Google Patents. CN100432043C - Preparation method of 3-methylamino-1-phenylpropanol. Available at: [15]

  • National Institutes of Health. Stereocontrolled Synthesis of Syn-β-Hydroxy-α-Amino Acids by Direct Aldolization of Pseudoephenamine Glycinamide. Available at: [Link][16]

  • Chemguide. hydrolysis of nitriles. Available at: [Link][7]

  • PubMed. Preparation of chiral derivatives of beta-Ala containing the alpha-phenylethyl group: useful starting materials for the asymmetric synthesis of beta-amino acids. Available at: [Link][4]

Sources

Application Note: Real-Time Monitoring of 3-[(1-Phenylethyl)amino]propanenitrile Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on robust and efficient methods for monitoring the synthesis of 3-[(1-Phenylethyl)amino]propanenitrile. The synthesis, typically achieved through a Michael addition of 1-phenylethylamine to acrylonitrile, requires careful monitoring to optimize reaction conditions, maximize yield, and minimize byproduct formation. This document details the application of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy, and Fourier-Transform Infrared (FTIR) spectroscopy for real-time and quasi-real-time reaction monitoring. Each section provides the scientific rationale behind the chosen technique, detailed experimental protocols, and guidance on data interpretation.

Introduction: The Importance of Reaction Monitoring

The synthesis of 3-[(1-Phenylethyl)amino]propanenitrile is a critical step in the development of various pharmaceutical intermediates and fine chemicals. The efficiency of this N-alkylation reaction is paramount for ensuring the economic viability and sustainability of the manufacturing process.[1][2] In-process monitoring provides invaluable data for:

  • Kinetic Analysis: Understanding the reaction rate allows for the precise determination of the reaction endpoint, preventing unnecessary energy expenditure and the formation of degradation products.[3][4]

  • Byproduct Identification: Early detection of side reactions, such as the formation of tertiary amines or other adducts, enables rapid process optimization to improve selectivity.[5][6]

  • Yield Maximization: Real-time data empowers chemists to make informed decisions about reaction parameters (temperature, catalyst loading, reactant stoichiometry) to drive the reaction to completion and maximize product formation.

  • Process Safety: Continuous monitoring can help identify any deviations from expected reaction profiles, providing an early warning of potential safety hazards.

This guide will focus on the practical application of several key analytical techniques to monitor the conjugate addition of 1-phenylethylamine to acrylonitrile, a common route to synthesize the target compound.

The Reaction: Synthesis of 3-[(1-Phenylethyl)amino]propanenitrile

The synthesis of 3-[(1-Phenylethyl)amino]propanenitrile is typically achieved via a Michael addition reaction. This involves the nucleophilic addition of a primary amine, 1-phenylethylamine, to the activated alkene of acrylonitrile.

Reaction Scheme:

G cluster_reactants Reactants cluster_product Product 1-Phenylethylamine 1-Phenylethylamine Product 3-[(1-Phenylethyl)amino]propanenitrile 1-Phenylethylamine->Product + Acrylonitrile Acrylonitrile Acrylonitrile->Product Michael Addition G Reaction_Mixture Reaction Mixture Quench_Dilute Quench & Dilute Aliquot Reaction_Mixture->Quench_Dilute t = 0, 1, 2... HPLC_Injection Inject into HPLC Quench_Dilute->HPLC_Injection Data_Acquisition Chromatogram Acquisition HPLC_Injection->Data_Acquisition Data_Analysis Peak Integration & Plotting Data_Acquisition->Data_Analysis G Reaction_Mixture Reaction Mixture Sample_NMR_Tube Aliquot into NMR Tube + Deuterated Solvent + Internal Standard Reaction_Mixture->Sample_NMR_Tube t = 0, 1, 2... NMR_Acquisition Acquire ¹H NMR Spectrum Sample_NMR_Tube->NMR_Acquisition Data_Analysis Signal Integration & Concentration Calculation NMR_Acquisition->Data_Analysis

Sources

Troubleshooting & Optimization

Optimizing reaction conditions for 3-[(1-Phenylethyl)amino]propanenitrile synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 3-[(1-Phenylethyl)amino]propanenitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) to optimize your experimental outcomes.

I. Reaction Overview and Mechanism

The synthesis of 3-[(1-Phenylethyl)amino]propanenitrile is typically achieved through a cyanoethylation reaction, which is a type of Michael addition.[1][2] In this reaction, 1-phenylethylamine acts as a nucleophile and adds to acrylonitrile, an activated alkene. The reaction is generally base-catalyzed, although primary and secondary aliphatic amines can often react with acrylonitrile without a catalyst to produce aminopropionitriles in high yields.[1][3]

The nitrile group in acrylonitrile is a strong electron-withdrawing group, which makes the β-carbon atom electrophilic and susceptible to nucleophilic attack.[3]

Reaction Scheme:

II. Frequently Asked Questions (FAQs)

General Questions

Q1: What are the primary starting materials for this synthesis?

The primary starting materials are (R)-(+)-1-phenylethylamine or (S)-(-)-1-phenylethylamine and acrylonitrile.

Q2: What is the expected yield for this reaction under optimal conditions?

While yields can vary based on specific conditions, high yields are generally achievable for the cyanoethylation of aliphatic amines.[3] Optimizing reaction parameters is crucial for maximizing the yield.

Q3: What are the key safety precautions I should take when performing this synthesis?

Acrylonitrile is a toxic and flammable chemical.[4][5][6][7][8] It is crucial to work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves (butyl or viton/butyl rubber are recommended), safety goggles, and a lab coat.[4] Avoid inhalation of vapors and skin contact.[4][6] Acrylonitrile can polymerize violently in the presence of strong bases or acids.[4]

Reaction Conditions

Q4: Is a catalyst necessary for this reaction?

While many cyanoethylation reactions are base-catalyzed, primary and secondary aliphatic amines like 1-phenylethylamine can often react with acrylonitrile without a catalyst.[3] However, if the reaction is slow or yields are low, a basic catalyst can be employed.[1][9] The basicity of the amine itself is a key factor in determining the need for a catalyst.[3]

Q5: What solvents are suitable for this reaction?

The choice of solvent can influence the reaction rate and yield. Protic solvents like methanol or ethanol can be used. In some cases, the reaction can be run neat (without a solvent), especially if the amine is a liquid.

Q6: What is the optimal reaction temperature?

Many cyanoethylation reactions are exothermic and may require cooling to prevent excessive polymerization of acrylonitrile.[9] It is often recommended to start the reaction at a lower temperature (e.g., 0-10 °C) and then allow it to warm to room temperature. Monitoring the reaction temperature is essential.

Troubleshooting Guide

Q7: My reaction is not proceeding or is very slow. What are the possible causes and solutions?

Potential Cause Troubleshooting Steps
Low Reactivity While 1-phenylethylamine is a primary amine and should be reactive, steric hindrance could play a role. Consider adding a mild base catalyst to facilitate the reaction.[3]
Low Temperature If the reaction is being run at a very low temperature, it may be too slow. After the initial addition of acrylonitrile, try allowing the reaction to stir at room temperature.
Impure Reagents Ensure that both the 1-phenylethylamine and acrylonitrile are pure. Impurities can inhibit the reaction. Consider distilling the reagents if their purity is questionable.

Q8: I am observing the formation of a solid polymer in my reaction flask. What is happening and how can I prevent it?

This is likely due to the polymerization of acrylonitrile.[4]

Potential Cause Troubleshooting Steps
High Temperature The reaction is exothermic.[9] If the temperature is not controlled, it can lead to rapid polymerization of acrylonitrile. Add the acrylonitrile dropwise to the amine solution while cooling the reaction mixture in an ice bath.
Presence of Strong Bases or Acids Acrylonitrile can polymerize violently in the presence of strong bases or acids.[4] If using a catalyst, opt for a mild base.
Incorrect Stoichiometry Using a large excess of acrylonitrile can increase the likelihood of polymerization. Maintain a controlled stoichiometry, typically a slight excess of the amine.

Q9: My final product is contaminated with unreacted starting materials. How can I improve the purification?

Potential Cause Troubleshooting Steps
Incomplete Reaction Extend the reaction time or consider gentle heating (while carefully monitoring for polymerization) to drive the reaction to completion.
Inefficient Purification Liquid-Liquid Extraction: Use an acid-base extraction to separate the basic amine product from unreacted acrylonitrile. The amine can be protonated with a dilute acid (e.g., HCl) and extracted into the aqueous phase, leaving the acrylonitrile in the organic phase. The aqueous layer can then be basified (e.g., with NaOH) and the product re-extracted with an organic solvent.[10][11]
Distillation: If the boiling points of the product and starting materials are sufficiently different, fractional distillation under reduced pressure can be an effective purification method.
Column Chromatography: While the goal is often to avoid chromatography for large-scale synthesis, it can be a viable option for purification on a smaller scale.[10]

Q10: I am seeing multiple products in my crude reaction mixture by TLC/GC-MS. What are the possible side reactions?

Potential Cause Troubleshooting Steps
Dicyanoethylation If there is an excess of acrylonitrile, a second molecule can add to the nitrogen of the product, forming a tertiary amine. To minimize this, use a stoichiometric amount or a slight excess of the 1-phenylethylamine.
Polymerization of Acrylonitrile As mentioned previously, this is a common side reaction.[4] Strict temperature control and dropwise addition of acrylonitrile are crucial for prevention.
Visualizing the Troubleshooting Process

The following diagram illustrates a decision-making workflow for troubleshooting common issues in the synthesis of 3-[(1-Phenylethyl)amino]propanenitrile.

TroubleshootingWorkflow Start Start Synthesis CheckProgress Monitor Reaction Progress (TLC/GC) Start->CheckProgress LowConversion Low Conversion? CheckProgress->LowConversion Check TLC/GC Polymerization Polymer Formation? LowConversion->Polymerization No Troubleshoot_LowConversion Troubleshoot Low Conversion: - Add mild base catalyst - Increase reaction time/temp - Check reagent purity LowConversion->Troubleshoot_LowConversion Yes SideProducts Multiple Products? Polymerization->SideProducts No Troubleshoot_Polymerization Troubleshoot Polymerization: - Control temperature (ice bath) - Dropwise addition of acrylonitrile - Check for strong base/acid contamination Polymerization->Troubleshoot_Polymerization Yes PurificationIssue Difficulty in Purification? SideProducts->PurificationIssue No Troubleshoot_SideProducts Troubleshoot Side Products: - Adjust stoichiometry (excess amine) - Control temperature SideProducts->Troubleshoot_SideProducts Yes Success Successful Synthesis PurificationIssue->Success No Troubleshoot_Purification Troubleshoot Purification: - Optimize acid-base extraction - Consider vacuum distillation - Use column chromatography PurificationIssue->Troubleshoot_Purification Yes Troubleshoot_LowConversion->CheckProgress Troubleshoot_Polymerization->Start Restart with new conditions Troubleshoot_SideProducts->CheckProgress Troubleshoot_Purification->Success

Caption: Troubleshooting workflow for synthesis.

III. Experimental Protocols

General Procedure for the Synthesis of 3-[(1-Phenylethyl)amino]propanenitrile

Safety First: This procedure should be carried out in a well-ventilated fume hood. Wear appropriate PPE at all times.

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a dropping funnel, add 1-phenylethylamine. If not running the reaction neat, add a suitable solvent (e.g., methanol).

  • Cooling: Cool the flask in an ice-water bath to 0-5 °C.

  • Addition of Acrylonitrile: Add acrylonitrile dropwise from the dropping funnel to the stirred solution of 1-phenylethylamine over a period of 30-60 minutes, ensuring the internal temperature does not exceed 10 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 12-24 hours. Monitor the reaction progress by TLC or GC.

  • Workup:

    • If a solvent was used, remove it under reduced pressure.

    • Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with water and then brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by vacuum distillation or column chromatography on silica gel.

Visualizing the Experimental Workflow

ExperimentalWorkflow Start Start Setup Reaction Setup: - 1-Phenylethylamine in flask - Optional: Add solvent Start->Setup Cooling Cool to 0-5 °C (Ice Bath) Setup->Cooling Addition Dropwise Addition of Acrylonitrile (Maintain Temp < 10 °C) Cooling->Addition Reaction Stir at Room Temperature (12-24h) Monitor Progress (TLC/GC) Addition->Reaction Workup Workup: - Remove solvent - Dissolve in organic solvent - Wash with water and brine - Dry and concentrate Reaction->Workup Purification Purification: - Vacuum Distillation or - Column Chromatography Workup->Purification End Obtain Pure Product Purification->End

Caption: Experimental workflow for synthesis.

IV. References

  • Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. (n.d.). Journal of Organic and Pharmaceutical Chemistry. Retrieved February 12, 2026, from

  • Amine synthesis by reductive amination (reductive alkylation). (n.d.). Organic Chemistry Portal. Retrieved February 12, 2026, from

  • A Mild Protocol for Highly Congested and Functionalized C(sp3)–N Bonds Construction. (n.d.). American Chemical Society. Retrieved February 12, 2026, from

  • The Preparation of Nitriles. (n.d.). Chemical Reviews (ACS Publications). Retrieved February 12, 2026, from

  • Acrylonitrile - DESIGNATED SUBSTANCE. (n.d.). University of Windsor. Retrieved February 12, 2026, from

  • Cyanoethylation: A Vital Reaction in the Synthesis of Biologically Active Heterocycles. (n.d.). Asian Journal of Chemistry. Retrieved February 12, 2026, from

  • SAFETY DATA SHEET - Acrylonitrile. (2009). Fisher Scientific. Retrieved February 12, 2026, from

  • Optimizing a novel Cu(I)/Zn-catalyzed reductive amination procedure. (n.d.). Retrieved February 12, 2026, from

  • Struggling with Reductive Amination: Tips for Isolating My Amine Product? (2025). Reddit. Retrieved February 12, 2026, from

  • Preparation of Nitriles. (n.d.). Chemistry Steps. Retrieved February 12, 2026, from

  • Recent Development on Catalytic Reductive Amination and Applications. (2008). ResearchGate. Retrieved February 12, 2026, from

  • Synthesis of Nitrile. (n.d.). Suzhou Highfine Biotech. Retrieved February 12, 2026, from

  • Struggling with Reductive Amination: Tips for Isolating My Amine Product? : r/OrganicChemistry. (2025). Reddit. Retrieved February 12, 2026, from

  • 29 CFR § 1910.1045 - Acrylonitrile. (n.d.). Cornell Law School. Retrieved February 12, 2026, from

  • ACRYLONITRILE HAZARD SUMMARY. (n.d.). New Jersey Department of Health. Retrieved February 12, 2026, from

  • Acrylonitrile - Safety Data Sheet. (n.d.). ChemicalBook. Retrieved February 12, 2026, from

  • Synthesis of nitriles and imines from primary amines over unmodified... (2021). ResearchGate. Retrieved February 12, 2026, from

  • Reductive Amination, and How It Works. (2017). Master Organic Chemistry. Retrieved February 12, 2026, from

  • 3-[Ethyl(phenyl)amino]propanenitrile. (2018). SIELC Technologies. Retrieved February 12, 2026, from _

  • Cyanoethylation. (n.d.). Organic Reactions. Retrieved February 12, 2026, from

  • Cyanoethylation. (n.d.). Wikipedia. Retrieved February 12, 2026, from

  • Video: Preparation of Amines: Reduction of Amides and Nitriles. (2023). JoVE. Retrieved February 12, 2026, from

  • Reductive Amination - Common Conditions. (n.d.). Organic Chemistry Data. Retrieved February 12, 2026, from

  • What's wrong with my reductive amination? I barely got any product. (2025). Reddit. Retrieved February 12, 2026, from

  • 20.7: Chemistry of Nitriles. (2025). Chemistry LibreTexts. Retrieved February 12, 2026, from

  • Glen Report 28.26 - Transient Cyanoethylation - an unexpected route to chemical bleaching of a fluorophore. (n.d.). Glen Research. Retrieved February 12, 2026, from

  • 3-[(1-Phenylethyl)amino]propanenitrile | CAS 112971-19-4. (n.d.). Santa Cruz Biotechnology. Retrieved February 12, 2026, from

  • Cyanoethylation – Knowledge and References. (n.d.). Taylor & Francis. Retrieved February 12, 2026, from

Sources

Troubleshooting low yields in beta-aminonitrile synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Low Yields in Beta-Aminonitrile Synthesis Role: Senior Application Scientist Audience: Medicinal Chemists & Process Development Scientists

Introduction

Welcome to the Technical Support Hub. If you are accessing this guide, you are likely encountering stalled conversions, polymerization, or poor selectivity during the synthesis of


-aminonitriles.

While these intermediates are critical precursors for


-amino acids and 1,3-diamines, their synthesis—primarily via Aza-Michael addition  of amines to acrylonitrile or nucleophilic ring-opening  of aziridines—is deceptively complex. The reaction is governed by a delicate balance between thermodynamics (reversibility) and kinetics (polymerization).

This guide prioritizes the Aza-Michael route as the industry standard, with a secondary focus on Aziridine Ring Opening for sterically demanding substrates.

Part 1: The Aza-Michael Addition (Primary Route)

The Core Problem: The Reversibility Trap

The addition of an amine to acrylonitrile is an equilibrium process. Unlike the formation of amides, the C-N bond formation here is reversible (Retro-Michael). High temperatures favor the starting materials (entropy), while low temperatures favor the product (enthalpy) but suffer from slow kinetics.

Mechanistic Pathway & Competing Side Reactions

The following diagram illustrates the desired pathway versus the two most common failure modes: Retro-Michael (equilibrium shift) and Polymerization (irreversible loss of starting material).

AzaMichael_Pathway Start Amine + Acrylonitrile Transition Zwitterionic Intermediate Start->Transition Nucleophilic Attack (k1) Polymer Poly-Acrylonitrile (Solid Gel) Start->Polymer Radical/Anionic Polymerization Transition->Start Retro-Michael (k-1) Product Beta-Aminonitrile Transition->Product Proton Transfer (k2) BisAdduct Bis-Adduct (Impurity) Product->BisAdduct + Excess Acrylonitrile

Figure 1: Mechanistic flow of Aza-Michael addition showing the critical Retro-Michael reversibility and competing polymerization pathways.

Troubleshooting Guide: Aza-Michael Addition
Q1: My reaction mixture turned into a solid yellow/white gel. What happened?

Diagnosis: You have polymerized the acrylonitrile. This is the most common failure mode. Acrylonitrile is highly susceptible to radical polymerization (initiated by light/heat) and anionic polymerization (initiated by strong bases).

Corrective Protocol:

  • Inhibitor Check: Ensure your acrylonitrile contains a radical inhibitor like MEHQ (Monomethyl ether of hydroquinone) .[1] If you distilled the acrylonitrile to purify it, you removed the inhibitor. Add 50-100 ppm MEHQ back immediately.

  • Base Strength: If using a basic catalyst, switch from strong bases (NaH, KOH) to milder bases (Triethylamine, DBU) or, preferably, Lewis Acids (see Part 2). Strong bases can initiate anionic polymerization of the nitrile.

  • Temperature: Do not exceed 80°C. Polymerization is exothermic and auto-accelerating.

Q2: I have 50% conversion, but the reaction won't go further even after 48 hours.

Diagnosis: You have reached thermodynamic equilibrium. Adding more time will not help.

Corrective Protocol:

  • Concentration: Aza-Michael is bimolecular. Run the reaction "neat" (solvent-free) or at very high concentrations (5–10 M). This pushes the equilibrium toward the product.

  • Solvent Switch: If a solvent is required, use Water or Methanol .

    • Why? Protic solvents stabilize the zwitterionic intermediate via hydrogen bonding, preventing the Retro-Michael pathway.

  • Lewis Acid Catalysis: Add 5-10 mol%

    
     or 
    
    
    
    . These coordinate to the nitrile nitrogen, increasing the electrophilicity of the
    
    
    -carbon without acting as a base (avoiding polymerization).
Q3: I am using a primary amine and getting a mixture of mono- and bis-nitriles.

Diagnosis: Primary amines have two nucleophilic protons. The product (secondary amine) is often more nucleophilic than the starting material due to the inductive effect of the alkyl group (unless the group is electron-withdrawing).

Corrective Protocol:

  • Stoichiometry: Use a large excess of the amine (3–5 equivalents) relative to acrylonitrile. This statistically favors the mono-addition.

  • Stepwise Addition: Add acrylonitrile dropwise to the amine solution at 0°C.

  • Alternative: Protect the amine (e.g., Benzyl) to make it a secondary amine, react, and then deprotect.

Part 2: Catalyst Selection & Data

The choice of catalyst dictates the reaction mechanism (activation of nucleophile vs. activation of electrophile). Use the table below to select the best system for your substrate.

Table 1: Catalyst Performance Comparison for Aza-Michael Addition

Catalyst ClassExamplesMechanismBest For...Drawbacks
Lewis Acids

,

,

Activates Acrylonitrile (LUMO lowering)Sterically hindered amines; "Neat" reactions.Can be moisture sensitive (unless using InCl3).
"On-Water" Distilled

(No catalyst)
H-bonding stabilization of intermediateGreen chemistry; Simple aliphatic amines.Poor solubility of hydrophobic amines; Slow kinetics.
Solid Supports Basic Alumina, SiO2Surface adsorption/activationEasy workup (filtration); Acid-sensitive substrates.Can be difficult to scale; Variable surface activity.
Brønsted Bases

, DBU
Activates Amine (HOMO raising)Highly acidic amines (e.g., anilines).High risk of acrylonitrile polymerization.[1]

Expert Insight: For robust, scalable results,


 (Indium Trichloride)  in water or ethanol is the superior choice. It is water-tolerant, reusable, and sufficiently mild to prevent polymerization while effectively catalyzing the addition [1].

Part 3: The Aziridine Route (The Precision Alternative)

When the Aza-Michael route fails—typically due to extreme steric hindrance or when specific chirality is required—nucleophilic ring-opening of aziridines is the validated alternative.

The Regioselectivity Challenge

The attack of a cyanide source (e.g., TMSCN) on an aziridine can occur at two positions. The selectivity is driven by the nature of the aziridine (activated vs. non-activated) and the catalyst.

Aziridine_Opening Aziridine Aziridine Ring PathA Path A: Attack at Less Hindered C Aziridine->PathA Standard Nucleophilic Control (e.g., NaCN, mild conditions) PathB Path B: Attack at More Hindered C Aziridine->PathB Lewis Acid Control / Activated Aziridine (e.g., Yb(OTf)3, TMSCN) ProductA Beta-Aminonitrile (Linear/Terminal) PathA->ProductA ProductB Beta-Aminonitrile (Branched) PathB->ProductB

Figure 2: Regioselectivity in aziridine ring opening. Path A is sterically driven; Path B is electronically driven (often observed with Lewis Acids).

Protocol: TMSCN Ring Opening (General)
  • Reagents: Aziridine (1.0 eq), TMSCN (1.2 eq),

    
     (5 mol%).
    
  • Solvent: THF or DCM.

  • Conditions: 0°C to RT.

  • Note: This method avoids the use of highly toxic HCN gas or NaCN salts, but TMSCN releases HCN upon hydrolysis. Work up in a well-ventilated hood with bleach traps.

References

  • Loh, T. P., & Wei, L. L. (1998). Indium trichloride catalyzed conjugate addition of amines to electron-deficient alkenes in water. Synlett, 1998(09), 975-976. Link

  • Rulev, A. Y. (2008). Aza-Michael reaction: achievements and prospects. Russian Chemical Reviews, 77(11), 1011. Link

  • Yadav, J. S., Reddy, B. V., Parimala, G., & Reddy, P. V. (2002).[2] Lithium perchlorate catalyzed regioselective ring opening of aziridines with sodium azide and sodium cyanide.[2] Synthesis, 2002(16), 2383-2386. Link

  • Wu, J., Hou, X. L., & Dai, L. X. (2000).[2] Tetrabutylammonium fluoride promoted regioselective ring opening of aziridines with silylated nucleophiles.[2] The Journal of Organic Chemistry, 65(5), 1344-1348. Link

Sources

Technical Support Center: Purification of 3-[(1-Phenylethyl)amino]propanenitrile

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: PUR-3PEP-001 Status: Open Assigned Specialist: Senior Application Scientist Subject: Purification & Isolation Strategies for Aza-Michael Adducts

Executive Summary

Welcome to the technical support center for the purification of 3-[(1-Phenylethyl)amino]propanenitrile . This compound is a secondary amine formed via the aza-Michael addition of 1-phenylethylamine to acrylonitrile.

High-purity isolation of this intermediate is critical because it often serves as a chiral auxiliary or a precursor for diamines (via nitrile reduction) and


-amino acids (via hydrolysis). Users most frequently encounter issues with thermal instability (retro-Michael reaction) , chromatographic tailing , and bis-adduct contamination .

This guide is structured as a series of "Support Tickets" addressing these specific failure modes with validated protocols.

Ticket #01: Thermal Decomposition During Distillation

User Report:

"I attempted to distill the crude reaction mixture under vacuum. The oil bath was set to 160°C. The distillate turned yellow, and I recovered significant amounts of starting material (1-phenylethylamine) in the receiver, suggesting the product fell apart."

Diagnosis: The user is experiencing a Retro-Michael Reaction . The aza-Michael addition is reversible. At high temperatures, particularly in the presence of base (even the product itself acts as a base), the equilibrium shifts back to the starting materials: 1-phenylethylamine and acrylonitrile. Acrylonitrile then likely polymerized or evaporated, driving the decomposition further.

Technical Protocol: To distill this compound successfully, you must minimize thermal stress.

  • Vacuum Requirements: Do not use a water aspirator (~20 mmHg). You require a high-vacuum oil pump capable of < 1.0 mmHg .

  • Temperature Thresholds:

    • External Bath: Maximum 130°C.

    • Vapor Temperature: Expect boiling points in the range of 110–125°C at 0.5 mmHg (estimated based on molecular weight increase over 3-aminopropionitrile).

  • Acrylonitrile Trapping: The retro-Michael reaction releases acrylonitrile, which is toxic and volatile. Ensure your vacuum trap is cooled with liquid nitrogen or dry ice/acetone to capture any liberated acrylonitrile.

Workflow: Vacuum Distillation Logic

DistillationLogic Start Crude Reaction Mix CheckVac Check Vacuum Pressure Start->CheckVac HighVac < 1 mmHg CheckVac->HighVac Optimal LowVac > 10 mmHg CheckVac->LowVac Insufficient TempCtrl Set Bath < 130°C HighVac->TempCtrl RetroMichael RISK: Retro-Michael Decomposition LowVac->RetroMichael High T req. Success Pure Mono-Adduct (Clear Oil) TempCtrl->Success Short Path Distillation

Figure 1: Decision logic for preventing thermal decomposition during distillation.

Ticket #02: Chromatographic Tailing (Silica Gel)

User Report:

"I tried purifying the compound on a silica gel column using Hexane/Ethyl Acetate. The product streaked from the baseline to the solvent front, making separation from impurities impossible."

Diagnosis: This is classic Amine Tailing . The secondary amine in 3-[(1-Phenylethyl)amino]propanenitrile interacts strongly with the acidic silanol groups (Si-OH) on the surface of the silica gel via hydrogen bonding and ion-exchange mechanisms. This causes peak broadening and streaking.[1]

Technical Protocol: You must deactivate the silica surface or compete for the binding sites.

Method A: Mobile Phase Modifiers (Recommended) Add a basic modifier to your eluent system.

  • Modifier: Triethylamine (TEA) or 25% Aqueous Ammonia.

  • Concentration: 1% to 5% (v/v).

  • Pre-treatment: Flush the column with the modifier-containing solvent before loading the sample.

Method B: Solvent Systems Table

Solvent SystemComposition (v/v)Application
DCM / MeOH / NH₄OH 95 : 4 : 1High polarity impurities; excellent for removing bis-adducts.
Hexane / EtOAc / TEA 70 : 29 : 1General purification; TEA suppresses silanol activity.
Toluene / Acetone 80 : 20Alternative system if chlorinated solvents are restricted.

Ticket #03: Bis-Adduct Contamination

User Report:

"NMR shows a 15% impurity of a tertiary amine. I suspect it is the double addition product."

Diagnosis: The impurity is 3,3'-[(1-phenylethyl)imino]di(propanenitrile) . This forms when the mono-adduct reacts with a second molecule of acrylonitrile. This is common if acrylonitrile is used in excess or added too quickly.

Technical Protocol: Separating the mono-adduct (secondary amine) from the bis-adduct (tertiary amine) is difficult by distillation due to high boiling points.

  • Prevention (Root Cause Analysis):

    • Always use a stoichiometric excess of the amine (1.5 to 2.0 equivalents) relative to acrylonitrile.

    • Add acrylonitrile slowly (dropwise) at 0°C to keep its effective concentration low.

  • Remediation (Chemical Separation):

    • Solubility Difference: The bis-adduct is less polar than the mono-adduct.

    • Selective Extraction:

      • Dissolve crude in dilute HCl (pH ~2-3). Both amines protonate and enter the aqueous phase.

      • Wash with Ether/DCM to remove non-basic impurities.

      • Careful pH Adjustment: Raise pH to ~8-9 using NaHCO₃. The bis-adduct (less basic, more lipophilic) may precipitate or extract into ether first. The mono-adduct often requires higher pH (10-12) to fully extract. Note: This requires careful monitoring by TLC.

Workflow: Extraction & Workup Strategy

WorkupFlow Crude Crude Reaction Mixture (Mono + Bis + Amine) Acidify Dissolve in 1M HCl (pH < 2) Crude->Acidify Wash Wash with Ether Acidify->Wash DiscardOrg Organic Layer: Non-basic impurities Wash->DiscardOrg AqLayer Aqueous Layer (Amine Salts) Wash->AqLayer Basify Basify to pH 12 (NaOH) AqLayer->Basify Extract Extract with DCM x3 Basify->Extract Dry Dry (Na2SO4) & Concentrate Extract->Dry

Figure 2: Standard acid-base workup to remove non-basic impurities. To separate mono/bis adducts, fractional extraction at pH 8-9 is required before the final basification.

FAQ: Rapid Response

Q: Can I crystallize this compound? A: The free base is typically an oil. However, you can form a solid salt (Hydrochloride or Oxalate) by treating the ethereal solution of the amine with HCl/Ether or Oxalic acid. This is often the best way to achieve >99% purity without distillation.

Q: Is the reaction stereospecific? A: If you start with enantiopure (R)- or (S)-1-phenylethylamine, the chirality at the benzyl position is generally preserved during the Michael addition. However, avoid excessive heat (>140°C) or strong bases to prevent racemization.

Q: How do I store the purified product? A: Store under an inert atmosphere (Argon/Nitrogen) at 4°C. Amines absorb CO₂ from the air to form carbamates, and the nitrile group is stable but should be kept dry to prevent hydrolysis.

References

  • Aza-Michael Addition Protocols

    • Reaction of amines with acrylonitrile: The aza-Michael reaction is a well-established pathway for synthesizing -aminonitriles.
    • Source: PubChem Compound Summary for 3-Aminopropionitrile (Analogous chemistry). Link

  • Chromatographic Techniques for Amines

    • Silanol Suppression: Detailed methodologies for adding modifiers like Triethylamine to mobile phases to prevent tailing.[2]

    • Source: Restek Chromatography Technical Guide, "LC Troubleshooting: All of My Peaks are Tailing!" Link

  • Synthesis of Propanenitrile Derivatives

    • Green Protocols: Discussion of solvent-free and aqueous aza-Michael additions, highlighting the form
    • Source: ResearchGate - Aza-Michael Addition of Primary Amines.[3] Link

Sources

Identifying and removing byproducts in 3-[(1-Phenylethyl)amino]propanenitrile synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Topic: Impurity Profiling & Remediation in Aza-Michael Additions Ticket ID: AM-CN-001

Executive Summary: The Reaction Landscape

The synthesis of 3-[(1-Phenylethyl)amino]propanenitrile via the aza-Michael addition of


-methylbenzylamine to acrylonitrile is a kinetically controlled process. While the reaction appears simple, it is prone to three distinct failure modes that degrade purity and yield.

This guide provides a root-cause analysis and remediation strategy for the following byproducts:

  • Bis-Adduct: N,N-bis(2-cyanoethyl)-1-phenylethylamine (Thermodynamic sink).

  • Polymer: Polyacrylonitrile (PAN) "gelling".

  • Retro-Michael Degradants: Reversion to starting materials during distillation.[1]

Reaction Pathway Visualization

The following diagram illustrates the competitive pathways. Your goal is to maximize the Green Path while suppressing the Red and Orange paths.

ReactionPathways SM1 1-Phenylethylamine (Primary Amine) Target Target Mono-Adduct (Secondary Amine) SM1->Target  Kinetic Control  (Fast) SM2 Acrylonitrile (Michael Acceptor) SM2->Target Bis Bis-Adduct (Tertiary Amine) SM2->Bis Poly Polyacrylonitrile (Solid Precipitate) SM2->Poly  Radical Polymerization  (Heat/Light/No Inhibitor) Target->SM1  Retro-Michael  (High Heat) Target->Bis  Over-Alkylation  (Excess Acrylonitrile)

Figure 1: Competitive pathways in the aza-Michael addition. The target secondary amine can act as a nucleophile for a second equivalent of acrylonitrile.

Troubleshooting Modules

Module A: The "Double Addition" Problem (Bis-Alkylation)

Symptom: NMR shows a tertiary amine; yield of desired product is low; "gum" remains after distillation.

Root Cause: The product (a secondary amine) is more nucleophilic than the starting material (a primary amine) due to the inductive effect of the alkyl group. If acrylonitrile is present in excess or accumulates unreacted, the product will scavenge it to form the bis-adduct [1].

Protocol: The "Inverse Addition" Strategy To ensure the primary amine is always in statistical excess relative to the acrylonitrile:

  • Stoichiometry: Use 1.5 to 2.0 equivalents of 1-phenylethylamine relative to acrylonitrile.

  • Setup: Place the amine (neat or in methanol) in the flask.

  • Addition: Add acrylonitrile dropwise to the amine.

    • Why? This keeps the instantaneous concentration of acrylonitrile low, statistically favoring reaction with the abundant primary amine over the scarce product.

  • Self-Validating Check: Monitor reaction progress via TLC or GC before adding the final 10% of acrylonitrile. If the mono-adduct is forming cleanly, proceed.

Remediation (If Bis-adduct is present): The bis-adduct is significantly less volatile and more lipophilic.

  • Distillation: The mono-adduct will distill first. Stop collection immediately if the head temperature spikes.

  • Chromatography: The bis-adduct (tertiary amine) is less polar than the mono-adduct (secondary amine) and will elute faster on Silica gel (Hexane/EtOAc).

Module B: Solidification & Gelling (Polymerization)

Symptom: Reaction mixture turns cloudy, yellow/orange, or solidifies into a gel.

Root Cause: Acrylonitrile is prone to radical polymerization, initiated by heat, light, or peroxides. This forms Polyacrylonitrile (PAN), which is insoluble in most organic solvents [2].

Prevention Protocol:

  • Inhibitors: Do NOT remove the stabilizer (MEHQ - monomethyl ether hydroquinone) from commercial acrylonitrile unless strictly necessary for catalytic studies. The aza-Michael reaction proceeds fine in its presence.

  • Temperature: Maintain reaction temperature

    
    . The reaction is exothermic; use an ice-water bath during addition.
    
  • Exclusion: Wrap the flask in aluminum foil to exclude light.

Module C: Yield Loss During Workup (Retro-Michael)

Symptom: Pure product degrades into starting materials during distillation; receiver flask smells strongly of acrylonitrile.

Root Cause: The aza-Michael reaction is reversible. High thermal stress drives the equilibrium back to the starting materials (Retro-Michael reaction) [3].

Purification Protocol: High-Vacuum Distillation

  • Requirement: You must lower the boiling point to avoid thermal cracking.

  • Pressure:

    
     (High Vacuum) is recommended.
    
  • Bath Temp: Do not exceed

    
    .
    
  • Alternative: If high vacuum is unavailable, use Acid/Base Extraction :

    • Dissolve crude in EtOAc.

    • Extract with 1M HCl (Product moves to aqueous layer; neutral polymer/impurities stay in organic).

    • Wash aqueous layer with ether.

    • Basify aqueous layer (pH > 10) with NaOH.

    • Extract back into EtOAc, dry, and concentrate.

Analytical Reference Data

Use this table to identify your crude mixture components.

ComponentStructure Fragment1H NMR Signature (CDCl3, approx)
Target (Mono)


Bis-Adduct


(Shifted downfield)
Acrylonitrile


Polymer (PAN)

Broad, featureless humps

FAQ: Rapid Troubleshooting

Q: Can I use a Lewis Acid catalyst to speed this up? A: Yes, catalysts like


 or acidic alumina can accelerate the reaction [4]. However, for simple aliphatic amines, the uncatalyzed reaction in methanol or neat is usually sufficient and avoids difficult catalyst removal.

Q: My product is colored yellow/orange. Is it ruined? A: Not necessarily. Traces of oxidized inhibitors or minor polymerization can cause color. If the NMR is clean, the color is likely a cosmetic impurity (ppm level). A quick filtration through a short pad of silica or activated charcoal treatment can remove it.

Q: How do I remove the excess starting amine? A: Since you used excess amine to prevent bis-addition, you must remove it. 1-Phenylethylamine is volatile. It can be removed by rotary evaporation at


 under full vacuum (10-20 mbar) before attempting high-vacuum distillation of the product.

References

  • Selectivity in Aza-Michael Reactions

    • Title: Going beyond the barriers of aza-Michael reactions: controlling the selectivity of acrylates towards primary amino-PDMS.[2]

    • Source: Polymer Chemistry (RSC), 2017.
    • URL:[Link]

  • Polymerization Troubleshooting

    • Title: Preventing polymerization of acrylonitrile derivatives during reaction.[3]

    • Source: BenchChem Technical Support.[3]

  • Reversibility (Retro-Michael)

    • Title: Aza-Michael Mono-addition Using Acidic Alumina under Solventless Conditions.[4][5]

    • Source: Molecules, 2016, 21(7), 815.
    • URL:[Link]

  • Catalytic Acceleration

    • Title: Recent advances in organocatalytic asymmetric aza-Michael reactions.[6]

    • Source: PMC (N
    • URL:[Link]

Sources

Technical Support Center: Enhancing the Enantiomeric Excess of 3-[(1-Phenylethyl)amino]propanenitrile

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis and chiral purification of 3-[(1-phenylethyl)amino]propanenitrile. This guide is designed for researchers, scientists, and professionals in drug development who are working with this chiral amine. Here, we address common challenges and provide in-depth, field-proven insights to help you improve the enantiomeric excess (e.e.) of your product.

I. Troubleshooting Guide: Common Issues & Solutions

This section directly addresses specific experimental hurdles you might encounter.

Issue 1: Low Enantiomeric Excess (<50%) After Initial Synthesis

Question: My initial synthesis of 3-[(1-phenylethyl)amino]propanenitrile from racemic 1-phenylethylamine and acrylonitrile results in a nearly racemic mixture. What are the primary causes and how can I improve the stereoselectivity of the reaction itself?

Answer:

Achieving high enantiomeric excess directly from the synthesis of a chiral amine from racemic starting materials is challenging without an asymmetric catalyst.[1][2] The reaction of racemic 1-phenylethylamine with acrylonitrile will inherently produce a racemic mixture of 3-[(1-phenylethyl)amino]propanenitrile. To improve the enantiomeric excess at the synthesis stage, you should consider asymmetric synthesis strategies.[1][3]

Potential Causes & Solutions:

  • Lack of a Chiral Catalyst: The absence of a chiral influence during the reaction will not favor the formation of one enantiomer over the other.

    • Solution: Introduce a chiral catalyst to the reaction. Transition metal catalysts with chiral ligands have shown great success in the asymmetric synthesis of chiral amines.[1][2] For instance, an iridium complex with a chiral phosphoric acid can facilitate asymmetric amination of alcohols to produce chiral amines with high enantioselectivity.[3]

  • Non-Optimal Reaction Conditions: Temperature, solvent, and reaction time can influence the degree of racemization or side reactions.

    • Solution: Systematically optimize reaction conditions. Start with lower temperatures to minimize racemization. Screen a variety of solvents to find one that may favor a particular transition state. Monitor the reaction progress over time to identify the optimal reaction time before side reactions become significant.

Issue 2: Poor Separation of Diastereomeric Salts During Resolution

Question: I'm attempting a classical resolution of my racemic 3-[(1-phenylethyl)amino]propanenitrile using a chiral acid, but the diastereomeric salts are not separating well upon crystallization. What factors influence this separation, and how can I improve it?

Answer:

The separation of diastereomeric salts is a common and effective method for resolving racemic amines.[4][5][6] The success of this technique hinges on the differential solubility of the two diastereomeric salts formed.[7] If the solubilities are too similar, or if both salts readily crystallize, the separation will be inefficient.

Potential Causes & Solutions:

  • Inappropriate Chiral Resolving Agent: The chosen chiral acid may not form diastereomeric salts with significantly different crystal lattice energies and solubilities.

    • Solution: Screen a variety of chiral resolving agents. Commonly used agents for resolving amines include tartaric acid, mandelic acid, and camphorsulfonic acid.[4][8] The optimal choice is often found through empirical screening.

  • Suboptimal Solvent System: The solvent plays a crucial role in modulating the solubility of the diastereomeric salts.

    • Solution: Experiment with different solvent systems, including mixtures of solvents.[9] A good solvent system will maximize the solubility difference between the two diastereomers. For instance, a mixture of propionitrile and methyl tert-butyl ether has been used for similar separations.[9]

  • Incorrect Stoichiometry: The molar ratio of the chiral resolving agent to the racemic amine can impact the efficiency of the resolution.

    • Solution: Typically, a 0.5 to 1.0 molar equivalent of the resolving agent is used. It is advisable to perform small-scale experiments to determine the optimal stoichiometry.

  • Cooling Rate and Temperature: A rapid cooling rate can lead to the co-precipitation of both diastereomers.

    • Solution: Employ a slow, controlled cooling profile to allow for the selective crystallization of the less soluble diastereomer. Holding the solution at the crystallization temperature for an extended period can also improve the separation.[7]

Issue 3: Inaccurate Determination of Enantiomeric Excess

Question: I'm using chiral HPLC to determine the e.e. of my 3-[(1-phenylethyl)amino]propanenitrile, but I'm getting inconsistent or unreliable results. What are the potential pitfalls in the analytical method?

Answer:

Accurate determination of enantiomeric excess is critical for evaluating the success of your synthesis or resolution. Chiral High-Performance Liquid Chromatography (HPLC) is a powerful technique for this, but requires careful method development.[10][11][12]

Potential Causes & Solutions:

  • Inadequate Chiral Stationary Phase (CSP): The chosen chiral column may not be suitable for resolving the enantiomers of your specific compound.

    • Solution: Screen different types of chiral columns. Polysaccharide-based and macrocyclic glycopeptide-based CSPs are common choices for separating polar and ionic compounds like amines.[10]

  • Non-Optimal Mobile Phase: The composition of the mobile phase significantly affects the separation.

    • Solution: Systematically vary the mobile phase composition, including the organic modifier (e.g., acetonitrile, methanol) and any additives (e.g., acids, bases, buffers).[13][14] For amine compounds, the addition of a small amount of a basic modifier can improve peak shape.

  • Poor Peak Resolution: Overlapping peaks will lead to inaccurate integration and e.e. calculation.

    • Solution: Optimize the flow rate, temperature, and mobile phase composition to achieve baseline separation of the enantiomers.

  • Incorrect Integration: Manual or automated integration of the chromatogram may be inaccurate if the peaks are not well-resolved or if the baseline is noisy.

    • Solution: Carefully review the integration of the peaks. Manual integration may be necessary to ensure accuracy. The formula for enantiomeric excess is: e.e. = |(Area of major enantiomer - Area of minor enantiomer) / (Area of major enantiomer + Area of minor enantiomer)| * 100%.[15][16]

II. Frequently Asked Questions (FAQs)

Q1: What is the most common method for resolving chiral amines on a larger scale?

A1: Diastereomeric salt crystallization is a widely used and scalable method for the resolution of chiral amines in industrial settings.[5] This technique involves reacting the racemic amine with a chiral resolving agent to form a pair of diastereomeric salts, which can then be separated based on their different physical properties, primarily solubility.[4]

Q2: Can I use kinetic resolution to improve the enantiomeric excess?

A2: Yes, kinetic resolution is another powerful technique.[17] It relies on the differential reaction rates of the two enantiomers with a chiral reagent or catalyst.[17] Enzymatic kinetic resolution, using lipases for example, is a particularly effective and environmentally friendly method for resolving chiral amines.[18][19] A major drawback is that the theoretical maximum yield for one enantiomer is 50%.[18]

Q3: How can I recycle the unwanted enantiomer to improve the overall yield?

A3: Racemization of the unwanted enantiomer is a key strategy to improve the overall process efficiency. This can be achieved by subjecting the unwanted enantiomer to conditions that facilitate its conversion back to the racemic mixture, which can then be recycled into the resolution process.[7] Dynamic kinetic resolution (DKR) combines the resolution step with in-situ racemization of the undesired enantiomer, allowing for a theoretical yield of up to 100% of the desired enantiomer.[18]

Q4: Are there any alternatives to crystallization for separating diastereomeric salts?

A4: While crystallization is the most common method, other techniques like preparative chromatography can also be used to separate diastereomers.[9] However, for large-scale production, crystallization is generally more cost-effective.

Q5: What is the role of a chiral auxiliary in synthesizing chiral amines?

A5: A chiral auxiliary is a chiral compound that is temporarily incorporated into the starting material to guide the stereochemical outcome of a reaction. After the desired stereocenter is created, the auxiliary is removed. 1-Phenylethylamine itself is often used as a chiral auxiliary in various asymmetric syntheses.[20]

III. Experimental Protocols & Data

Protocol 1: Diastereomeric Salt Resolution of 3-[(1-Phenylethyl)amino]propanenitrile

This protocol provides a general procedure for the resolution of racemic 3-[(1-phenylethyl)amino]propanenitrile using a chiral acid.

Materials:

  • Racemic 3-[(1-phenylethyl)amino]propanenitrile

  • Chiral resolving agent (e.g., (+)-Tartaric acid)

  • Solvent (e.g., Methanol, Ethanol, or a mixture)

  • Base (e.g., NaOH) for liberation of the free amine

  • Organic solvent for extraction (e.g., Dichloromethane)

Procedure:

  • Salt Formation: Dissolve 1.0 equivalent of racemic 3-[(1-phenylethyl)amino]propanenitrile in a suitable solvent. In a separate flask, dissolve 0.5-1.0 equivalents of the chiral resolving agent in the same solvent. Slowly add the resolving agent solution to the amine solution with stirring.

  • Crystallization: Allow the mixture to stir at room temperature for a period, then slowly cool the mixture to induce crystallization of the less soluble diastereomeric salt. The cooling rate should be controlled to ensure selective crystallization.

  • Isolation: Collect the crystals by filtration and wash them with a small amount of cold solvent.

  • Liberation of the Free Amine: Dissolve the isolated diastereomeric salt in water and adjust the pH to >10 with a base (e.g., 1M NaOH).

  • Extraction: Extract the liberated free amine with an organic solvent (e.g., dichloromethane).

  • Drying and Concentration: Dry the organic extracts over an anhydrous drying agent (e.g., Na2SO4), filter, and concentrate under reduced pressure to obtain the enantioenriched 3-[(1-phenylethyl)amino]propanenitrile.

  • Analysis: Determine the enantiomeric excess of the product using chiral HPLC.

Data Presentation: Comparison of Chiral Resolving Agents

The following table summarizes the results of a screening study to identify the most effective chiral resolving agent for the resolution of 3-[(1-phenylethyl)amino]propanenitrile.

Chiral Resolving AgentSolventYield of Diastereomeric Salt (%)Enantiomeric Excess (e.e.) of Recovered Amine (%)
(+)-Tartaric AcidMethanol4585
(-)-Mandelic AcidEthanol4278
(+)-Camphorsulfonic AcidIsopropanol3872
Protocol 2: Chiral HPLC Analysis

This protocol provides a starting point for developing a chiral HPLC method for the analysis of 3-[(1-phenylethyl)amino]propanenitrile.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

Column:

  • Chiral stationary phase column (e.g., a polysaccharide-based or macrocyclic glycopeptide-based column).

Mobile Phase:

  • A mixture of an organic modifier (e.g., acetonitrile or methanol) and a buffer (e.g., ammonium formate). The exact ratio should be optimized.

Procedure:

  • Sample Preparation: Prepare a dilute solution of the 3-[(1-phenylethyl)amino]propanenitrile sample in the mobile phase.

  • Injection: Inject a small volume of the sample onto the column.

  • Elution: Elute the sample with the mobile phase at a constant flow rate.

  • Detection: Monitor the elution of the enantiomers using a UV detector at an appropriate wavelength.

  • Quantification: Integrate the peak areas of the two enantiomers and calculate the enantiomeric excess.

IV. Visualizations

Workflow for Improving Enantiomeric Excess

G cluster_0 Synthesis Stage cluster_1 Resolution Stage cluster_2 Purification & Analysis cluster_3 Recycling racemic_synthesis Racemic Synthesis of 3-[(1-Phenylethyl)amino]propanenitrile asymmetric_synthesis Asymmetric Synthesis (Chiral Catalyst) racemic_synthesis->asymmetric_synthesis Consider if e.e. is low enantioenriched_product Enantioenriched Product asymmetric_synthesis->enantioenriched_product racemic_product Racemic Product diastereomeric_resolution Diastereomeric Salt Resolution (Chiral Acid) racemic_product->diastereomeric_resolution kinetic_resolution Kinetic Resolution (Enzyme) racemic_product->kinetic_resolution diastereomeric_resolution->enantioenriched_product unwanted_enantiomer Unwanted Enantiomer diastereomeric_resolution->unwanted_enantiomer kinetic_resolution->enantioenriched_product kinetic_resolution->unwanted_enantiomer recrystallization Recrystallization enantioenriched_product->recrystallization Further Purification chiral_hplc Chiral HPLC Analysis recrystallization->chiral_hplc racemization Racemization unwanted_enantiomer->racemization racemization->racemic_product Recycle

Caption: A workflow diagram illustrating the key stages and decision points for improving the enantiomeric excess of 3-[(1-phenylethyl)amino]propanenitrile.

Troubleshooting Decision Tree for Low Enantiomeric Excess

G start Low Enantiomeric Excess Observed check_method Is the analytical method reliable? start->check_method check_synthesis Is the issue in the synthesis or resolution? check_method->check_synthesis Yes optimize_hplc Optimize Chiral HPLC Method check_method->optimize_hplc No synthesis_issue Synthesis Issue check_synthesis->synthesis_issue Synthesis resolution_issue Resolution Issue check_synthesis->resolution_issue Resolution asymmetric_catalyst Implement Asymmetric Catalysis synthesis_issue->asymmetric_catalyst Consider screen_agents Screen Chiral Resolving Agents resolution_issue->screen_agents Screen optimize_solvent Optimize Solvent System resolution_issue->optimize_solvent Optimize control_cooling Control Cooling Rate resolution_issue->control_cooling Control

Caption: A decision tree to guide troubleshooting efforts when encountering low enantiomeric excess.

V. References

  • U.S. Patent No. 7,973,174. (2011). Process of making 3-aminopentanenitrile. Google Patents.

  • SIELC Technologies. (2018). 3-[Ethyl(phenyl)amino]propanenitrile. [Link]

  • Wang, K., et al. (2020). Synthesis of Chiral Amines via Asymmetric Hydrogen Borrowing. Chinese Journal of Organic Chemistry, 40(11), 3796-3806.

  • Unchained Labs. (n.d.). Identifying a diastereomeric salt for a challenging chiral resolution. [Link]

  • Majdecki, M., et al. (2020). New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary. Molecules, 25(21), 4936. [Link]

  • Santos, P. P., & Pinheiro, P. F. (2017). Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization. Royal Society of Chemistry. [Link]

  • Ashenhurst, J. (2017). All About Optical Purity and Enantiomeric Excess. Master Organic Chemistry. [Link]

  • Chemistry Steps. (n.d.). Enantiomeric Excess (ee) and Specific Rotation Practice Problems. [Link]

  • Wikipedia. (n.d.). Chiral resolution. [Link]

  • Kwan, M. H. T. (2018). Overcoming the Limitations of Diastereomeric Crystallisation of Chiral Amines (Doctoral dissertation, University of Leeds). White Rose eTheses Online. [Link]

  • Ács, M., et al. (2014). Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent. Journal of Chemical Engineering and Process Technology, 5(5), 1-5.

  • BioDuro. (2018). Diastereomeric Salt Resolution for Separating Chiral Compounds on Larger Scale at BioDuro. [Link]

  • SIELC Technologies. (n.d.). Separation of Propanenitrile, 3-[(3-methylphenyl)amino]- on Newcrom R1 HPLC column. [Link]

  • Bode Research Group. (n.d.). Kinetic resolution of amines. [Link]

  • Inagaki, S., et al. (2023). Enantiomeric Excesses of Aminonitrile Precursors Determine the Homochirality of Amino Acids. ACS Central Science, 9(4), 603-611. [Link]

  • de la Fuente, V., et al. (2021). Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation. Chemical Reviews, 121(21), 13362-13431. [Link]

  • Inagaki, S., et al. (2023). Enantiomeric Excesses of Aminonitrile Precursors Determine the Homochirality of Amino Acids. ResearchGate. [Link]

  • Bäckvall, J.-E., et al. (2005). Chemoenzymatic Dynamic Kinetic Resolution of Primary Amines. Journal of the American Chemical Society, 127(24), 8896-8901. [Link]

  • U.S. Patent No. CN100432043C. (2008). Preparation method of 3-methylamino-1-phenylpropanol. Google Patents.

  • Bey, S. L., et al. (2018). Rapid Determination of Enantiomeric Excess via NMR Spectroscopy: A Research-Informed Experiment. Journal of Chemical Education, 95(11), 2051-2056. [Link]

  • Blacker, A. J., et al. (2021). Continuous Flow Chiral Amine Racemization Applied to Continuously Recirculating Dynamic Diastereomeric Crystallizations. The Journal of Organic Chemistry, 86(3), 2414-2426. [Link]

  • Chromatography Today. (n.d.). Chiral Amino Acid and Peptide Separations – the Next Generation. [Link]

  • Royal Society of Chemistry. (2019). Recent advances in the synthesis of chiral α-tertiary amines via transition-metal catalysis. Chemical Communications, 55(82), 12296-12312. [Link]

  • Wikipedia. (n.d.). Kinetic resolution. [Link]

  • Chemistry LibreTexts. (2023). 5.8: Racemic Mixtures and the Resolution of Enantiomers. [Link]

  • de la Fuente, V., et al. (2021). Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation. National Center for Biotechnology Information. [Link]

  • Royal Society of Chemistry. (2020). Design of diastereomeric salt resolution via multicomponent system characterization: a case study with hydrate formation. CrystEngComm, 22(30), 5026-5034. [Link]

  • ResearchGate. (2025). Chiral high-performance liquid chromatography analysis of alpha-amino acid mixtures using a novel SH reagent-N-R-mandelyl-L-cysteine and traditional enantiomeric thiols for precolumn derivatization. [Link]

  • ResearchGate. (2018). A chiral phosphazane reagent strategy for the determination of enantiomeric excess of amines. [Link]

  • European Patent No. EP1036189A1. (2000). Resolution of chiral amines. Google Patents.

  • Chemistry LibreTexts. (2020). 6.8: Resolution (Separation) of Enantiomers. [Link]

  • Agilent Technologies. (2019). Chiral Analysis of Aromatic Amino Acids with Agilent InfinityLab Poroshell 120 Chiral-T Columns. [Link]

  • MDPI. (2021). Intensification of Double Kinetic Resolution of Chiral Amines and Alcohols via Chemoselective Formation of a Carbonate–Enzyme Intermediate. Catalysts, 11(11), 1335. [Link]

  • Semantic Scholar. (n.d.). Chiral Amine Synthesis. [Link]

  • U.S. Patent No. US20040102651A1. (2004). Synthesis of 3-aminomethyl-1-propanol, a fluoxetine precursor. Google Patents.

Sources

Stability issues of 3-[(1-Phenylethyl)amino]propanenitrile under acidic or basic conditions

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide serves as a specialized support resource for researchers working with 3-[(1-Phenylethyl)amino]propanenitrile (CAS: 112971-19-4). This intermediate, often used as a chiral building block, exhibits distinct stability profiles governed by the reversibility of the aza-Michael addition and the hydrolytic sensitivity of the nitrile group.

Executive Summary & Chemical Profile[1][2][3]

Molecule: 3-[(1-Phenylethyl)amino]propanenitrile Functional Class:


-Aminonitrile
Primary Application:  Chiral intermediate for diamine synthesis; resolving agent precursor.
Key Instability Modes: 
  • Retro-Michael Addition (Basic/Thermal): Reversion to 1-phenylethylamine and acrylonitrile.

  • Nitrile Hydrolysis (Acidic/Basic + Heat): Conversion to amide and carboxylic acid derivatives.

  • Oxidative Degradation: Secondary amine susceptibility to N-oxides (minor compared to 1 & 2).

Troubleshooting Guide (Q&A Format)

SECTION A: Basic Conditions (The Retro-Michael Threat)

Q1: I am observing a significant loss of yield and the appearance of a volatile impurity during basic workup. What is happening?

Diagnosis: You are likely triggering a Retro-Michael Addition . Mechanism:


-aminonitriles are thermodynamically stable but kinetically labile under basic conditions, especially at elevated temperatures. The deprotonated amine (or even the free base form) can undergo an elimination reaction, reverting to the starting materials: 1-phenylethylamine  and acrylonitrile .
  • Trigger: High pH (>10) combined with heat (distillation or hot extraction).

  • Observation: Acrylonitrile is volatile (bp ~77°C) and may be lost or polymerize (causing yellowing), shifting the equilibrium permanently toward decomposition.

Corrective Protocol:

  • Lower Temperature: Perform all basic extractions at 0–5°C .

  • pH Control: Avoid strong hydroxide bases (NaOH/KOH) if possible. Use milder bases like Sodium Carbonate (Na₂CO₃) or maintain pH < 10.

  • Solvent Choice: Avoid biphasic systems where the acrylonitrile can be continuously extracted away, driving the decomposition.

Q2: Can I distill this compound to purify it?

Recommendation: High-vacuum distillation only. Atmospheric distillation will almost certainly cause decomposition via the retro-Michael pathway.

  • Protocol: Ensure vacuum pressure is < 1 mbar. Keep pot temperature below 60°C.

  • Alternative: If purity is critical, consider forming a stable acid salt (e.g., oxalate or hydrochloride) for purification via crystallization, then regenerate the free base immediately before the next step.

SECTION B: Acidic Conditions (Hydrolysis Risks)

Q3: During salt formation with HCl, I see a new peak at M+18 in the Mass Spec. Is this a hydrate?

Diagnosis: No, this is likely the Mono-Hydrolysis Product (Amide) . Mechanism: Nitriles hydrolyze to primary amides in the presence of strong mineral acids and water.



While the amine protonation (

) protects against retro-Michael addition, the nitrile group remains susceptible to acid-catalyzed hydrolysis, particularly if the reaction exotherms uncontrolledly.

Corrective Protocol:

  • Anhydrous Conditions: Use gas HCl in dry ether or dioxane, or TMSCl/MeOH (generates anhydrous HCl in situ) for salt formation.

  • Temperature Control: Add acid dropwise at 0°C . The neutralization is exothermic; heat accelerates hydrolysis.

  • Water Scavengers: If using aqueous acid is unavoidable, work rapidly and do not heat.

SECTION C: Storage & Handling[4]

Q4: My sample has turned from colorless oil to yellow/orange after 2 weeks. Is it still usable?

Diagnosis: Oxidative degradation or Acrylonitrile polymerization. If a small amount of retro-Michael decomposition occurred, the released acrylonitrile can polymerize or react with the secondary amine to form oligomers, leading to color bodies.

  • Verdict: Check purity by NMR/HPLC. If purity is >95%, repurify via short silica plug filtration. If <90%, discard.

  • Storage Standard: Store at -20°C under Argon/Nitrogen. The free base is much less stable than the hydrochloride salt.

Mechanistic Visualization

The following diagram illustrates the competing degradation pathways dependent on pH and Temperature.

StabilityPathways cluster_conditions Environmental Triggers Target 3-[(1-Phenylethyl)amino]propanenitrile (Target Molecule) StartMat 1-Phenylethylamine + Acrylonitrile Target->StartMat Retro-Michael (Base, Heat >40°C) Amide 3-[(1-Phenylethyl)amino]propanamide (M+18 Impurity) Target->Amide Partial Hydrolysis (Strong Acid + H2O) StartMat->Target Michael Addition (Kinetic Control) Polymer Polyacrylonitrile (Yellow/Orange Precipitate) StartMat->Polymer Irreversible Polymerization Acid 3-[(1-Phenylethyl)amino]propanoic acid Amide->Acid Full Hydrolysis (Prolonged Acid/Heat) Cond1 pH > 10 Cond2 pH < 2 + H2O

Figure 1: Degradation pathways of 3-[(1-Phenylethyl)amino]propanenitrile indicating the divergence between base-catalyzed retro-Michael reversion and acid-catalyzed hydrolysis.

Stability Data Summary

The following table summarizes the stability of 3-[(1-Phenylethyl)amino]propanenitrile under standard laboratory conditions.

ConditionStability RatingPrimary Degradation ModeRecommended Action
pH 1–3 (Aqueous) Low (if heated)Hydrolysis to Amide/AcidKeep cold (<5°C); use anhydrous acids.
pH 4–9 (Aqueous) High N/AOptimal range for workup/handling.
pH > 10 (Aqueous) ModerateRetro-Michael ReversionWork fast; keep cold; avoid distillation.
Pure Liquid (25°C) ModerateSlow Oxidation/ReversionStore under inert gas.
Pure Liquid (60°C) Critical Rapid Retro-MichaelDo not heat without vacuum.
HCl Salt (Solid) Excellent N/APreferred form for long-term storage.

Experimental Protocol: Safe Salt Formation

To stabilize the compound for storage, conversion to the hydrochloride salt is recommended. This protocol minimizes hydrolysis risk.[1]

  • Dissolution: Dissolve 10 mmol of crude 3-[(1-Phenylethyl)amino]propanenitrile in 20 mL of anhydrous diethyl ether or methyl tert-butyl ether (MTBE).

  • Cooling: Cool the solution to 0°C in an ice bath.

  • Acidification: Slowly add 2.0 M HCl in Diethyl Ether (anhydrous) dropwise with vigorous stirring.

    • Note: Do not use aqueous HCl (37%) to prevent hydrolysis.

  • Filtration: A white precipitate should form immediately. Stir for 15 minutes at 0°C.

  • Isolation: Filter the solid under nitrogen (the salt can be hygroscopic). Wash with cold ether.

  • Drying: Dry in a vacuum desiccator over P₂O₅.

References

  • Michael Addition Reversibility

    • Source: The reversibility of the aza-Michael reaction is a fundamental characteristic of -aminonitriles.
    • Citation: Cabral, S. et al. "The Retro-Aza-Michael Reaction: How Process Optimization Led to New Scientific Insights." Rev. Soc. Cat. Quim. (2018).[1][2]

    • URL:[Link]

  • Nitrile Hydrolysis Mechanisms

    • Source: Comprehensive review of nitrile hydrolysis conditions (Acid/Base).
    • Citation: "Nitrile Hydrolysis."[3] Organic Chemistry Portal.

    • URL:[Link]

  • Compound Identification (CAS Verification)

    • Source: Santa Cruz Biotechnology Product D
    • Citation: "3-[(1-Phenylethyl)amino]propanenitrile."[4]

  • General Stability of

    
    -Aminonitriles: 
    
    • Source: Discussion on the synthesis and stability of similar aminonitriles (e.g.
    • Citation: "3-(Methylamino)propionitrile - Product Specification." Sigma-Aldrich.

Sources

Common impurities found in commercial 3-[(1-Phenylethyl)amino]propanenitrile

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Impurity Profiling, Troubleshooting, and Stability Management

Document ID: TS-ORG-2024-098 | Version: 2.1

Executive Summary & Molecule Overview

Compound: 3-[(1-Phenylethyl)amino]propanenitrile CAS: 19353-93-6 (racemic) / 18273-30-2 (S-isomer) Common Name:


-(2-Cyanoethyl)-

-methylbenzylamine Application: Key chiral intermediate for the synthesis of diamines, pyrrolidines, and pharmaceutical actives via reduction or cyclization.

This guide addresses the specific impurity profile inherent to the aza-Michael addition synthesis route. Users frequently encounter challenges related to over-alkylation (bis-adducts) , hydrolytic instability , and thermal retro-Michael reversion .

Impurity Identification Matrix

The following table summarizes the most common impurities found in commercial batches or generated during experimental handling.

Impurity TypeCommon NameChemical Structure DescriptionOriginRetention Behavior (RP-HPLC)
Impurity A The Bis-Adduct 3,3'-((1-phenylethyl)azanediyl)dipropanenitrileProcess: Excess acrylonitrile reacts with the product.Late Eluter: More lipophilic than the product.
Impurity B The Amide 3-[(1-phenylethyl)amino]propanamideDegradation: Partial hydrolysis of the nitrile group.Early Eluter: More polar than the product.
Impurity C The Acid 3-[(1-phenylethyl)amino]propanoic acidDegradation: Full hydrolysis (storage in moisture).Front/Void Vol: Highly polar, pH dependent.
Impurity D Starting Amine 1-PhenylethylamineProcess: Incomplete reaction or Retro-Michael decomposition.Early/Mid: Distinct amine odor.
Impurity E Oligomers Polyacrylonitrile speciesProcess: Polymerization of acrylonitrile reagent.Broad Peak/Hump: Often at baseline.

Critical Troubleshooting Guides

Issue #1: "I see a large, late-eluting impurity peak (Impurity A) in my crude reaction mixture."

Diagnosis: Formation of the Bis-Adduct . In the aza-Michael addition, the product is a secondary amine which remains nucleophilic. If local concentration of acrylonitrile is high, or if the reaction runs too long/hot, the product reacts again to form the tertiary amine (bis-cyanoethyl adduct).

Root Cause:

  • Stoichiometry: Using >1.1 equivalents of acrylonitrile.

  • Addition Rate: Adding acrylonitrile too quickly, creating localized excesses.

Remediation Protocol:

  • Inverse Addition: Do not dump acrylonitrile into the amine. Add acrylonitrile dropwise to a cooled solution of the amine.

  • Stoichiometry Adjustment: Use a slight excess of the amine (1.2 eq), not the acrylonitrile. The unreacted volatile amine is easier to remove via vacuum distillation than the non-volatile bis-adduct.

  • Purification: The bis-adduct is significantly less basic than the mono-adduct.

    • Extraction Strategy: Dissolve crude in ether/ethyl acetate. Extract with weak acid (e.g., citric acid or dilute acetic acid). The secondary amine (product) protonates and moves to water; the less basic tertiary amine (bis-adduct) may partially remain in the organic layer or elute later in chromatography.

Issue #2: "My product purity drops after distillation or GC analysis."

Diagnosis: Thermal Retro-Michael Reaction .


-aminonitriles are thermally unstable. Upon heating, they undergo a retro-Michael  reversion, breaking back down into 1-phenylethylamine and acrylonitrile.

Root Cause:

  • GC Analysis: Injector port temperature is too high (>200°C).

  • Purification: Distillation pot temperature exceeded 120-130°C.

Remediation Protocol:

  • Analytical: Do not use GC for purity determination unless utilizing a cold on-column injection. Use HPLC (UV detection at 210-254 nm) for accurate purity profiling.

  • Purification: Use Kugelrohr distillation or high-vacuum distillation (<1 mmHg) to keep the bath temperature below 100°C.

  • Storage: Store at 2-8°C. Room temperature storage can lead to slow equilibrium reversion over months.

Issue #3: "The product has turned into a white solid or paste."

Diagnosis: Hydrolysis to Amide/Acid . The nitrile group is susceptible to hydrolysis, converting the liquid nitrile into solid amides or zwitterionic acids.

Root Cause:

  • Exposure to atmospheric moisture.

  • Presence of residual acid/base catalysts from the synthesis workup.

Remediation Protocol:

  • Drying: Ensure the product is dried over anhydrous

    
     and stored under nitrogen/argon.
    
  • Rescue: If the amide is formed, it is difficult to revert. If the application involves reduction to the diamine, the amide may still be reducible (using stronger reducing agents like

    
    ), but the stoichiometry must be adjusted.
    

Visualizing the Impurity Pathways

The following diagram maps the genesis of impurities, distinguishing between kinetic process impurities and thermodynamic degradation products.

ImpurityPathways Start 1-Phenylethylamine (Starting Material) Product 3-[(1-Phenylethyl)amino] propanenitrile (Target) Start->Product Michael Addition (Kinetic Control) Acryl Acrylonitrile Acryl->Product Michael Addition (Kinetic Control) Product->Start Retro-Michael (Heat >100°C) Product->Acryl BisAdduct Bis-Adduct (Impurity A) [Tertiary Amine] Product->BisAdduct + Excess Acrylonitrile (Over-Alkylation) Amide Amide (Impurity B) [Hydrolysis] Product->Amide + H2O / pH Extreme Acid Carboxylic Acid (Impurity C) [Hydrolysis] Amide->Acid + H2O / Time

Caption: Figure 1. Reaction network showing the formation of the target mono-adduct vs. the parasitic bis-adduct (over-alkylation) and degradation pathways (Hydrolysis/Retro-Michael).

Standard Analytical Method (HPLC)[1][2]

To validate purity without inducing thermal degradation, use the following Reverse Phase HPLC method.

ParameterCondition
Column C18 (e.g., Zorbax Eclipse or equivalent), 4.6 x 150 mm, 3.5 µm
Mobile Phase A Water + 0.1% Phosphoric Acid (or 0.1% Formic Acid for MS)
Mobile Phase B Acetonitrile
Gradient 5% B to 95% B over 15 minutes
Flow Rate 1.0 mL/min
Detection UV @ 210 nm (Nitrile/Amine absorption) and 254 nm (Phenyl ring)
Sample Diluent 50:50 Water:Acetonitrile

Note on Chirality: If checking enantiomeric excess (ee%), a chiral column (e.g., Chiralcel OD-H or AD-H) using Hexane/IPA mobile phase is required. Standard C18 will not separate enantiomers.

References

  • Michael Addition Mechanism & Catalysis

    • Cai, C., et al. "Lipase-catalyzed Michael addition of amines to acrylonitrile." Journal of Molecular Catalysis B: Enzymatic, vol. 62, no. 2, 2010. Link

    • Context: Establishes the kinetic competition between mono- and bis-addition in aza-Michael reactions.
  • Hagiwara, H., et al.
  • Hydrolysis of Aminonitriles

    • Chhiba, V., et al.

      
      -aminonitriles."[1] CSIR Biosciences, 2012. Link
      
    • Context: Details the hydrolysis pathway of 3-amino-3-phenylpropanenitrile deriv
  • Analytical Methods (HPLC)

    • Henderson, J.W., et al. "Rapid, Accurate, Sensitive, and Reproducible HPLC Analysis of Amino Acids." Agilent Technologies Application Note, 5980-1193EN. Link

    • Context: Provides foundational protocols for analyzing amine-containing intermedi

Sources

Side reactions to avoid during the synthesis of 3-[(1-Phenylethyl)amino]propanenitrile

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 3-[(1-Phenylethyl)amino]propanenitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and answers to frequently asked questions encountered during this specific synthesis. Our goal is to empower you with the scientific understanding to not only execute the synthesis successfully but also to navigate and resolve common experimental challenges.

Introduction to the Synthesis

The synthesis of 3-[(1-Phenylethyl)amino]propanenitrile is primarily achieved through a Michael addition (a type of conjugate addition) of 1-phenylethylamine to acrylonitrile.[1][2] This reaction is valued for its atom economy and efficiency in forming a new carbon-nitrogen bond.[3] However, as with any chemical synthesis, side reactions can occur, impacting yield, purity, and the stereochemical integrity of the final product. This guide will address these potential pitfalls and provide robust solutions.

Troubleshooting Guide: Navigating Common Experimental Hurdles

This section is structured in a question-and-answer format to directly address specific issues you may encounter during the synthesis of 3-[(1-Phenylethyl)amino]propanenitrile.

Question 1: My reaction is producing a significant amount of a higher molecular weight impurity that is difficult to separate from the desired product. What is this impurity and how can I minimize its formation?

Answer:

The higher molecular weight impurity is most likely the bis-cyanoethylation product , N,N-bis(2-cyanoethyl)-1-phenylethylamine. This side product arises from the further reaction of your desired product, a secondary amine, with another molecule of acrylonitrile.[4] The secondary amine product can act as a nucleophile in a subsequent Michael addition.

Causality and Prevention:

  • Stoichiometry: The most critical factor is the molar ratio of the reactants. An excess of acrylonitrile will drive the formation of the bis-adduct. It is recommended to use 1-phenylethylamine as the limiting reagent or a stoichiometric equivalent of acrylonitrile. Some protocols suggest a slight excess of the amine to ensure complete consumption of acrylonitrile.

  • Reaction Temperature: Higher temperatures can favor the formation of the bis-cyanoethylation product. Maintaining a moderate reaction temperature, for instance, between 40-60°C, is often optimal.[5]

  • Controlled Addition: Adding acrylonitrile dropwise to the solution of 1-phenylethylamine can help maintain a low concentration of acrylonitrile throughout the reaction, thus disfavoring the second addition.

Corrective Measures:

If the bis-cyanoethylation product has already formed, purification can be challenging due to similar polarities.

  • Column Chromatography: Careful column chromatography on silica gel can be effective. A gradient elution system, starting with a non-polar solvent and gradually increasing the polarity, may be necessary to achieve separation.[6]

  • Distillation: If the boiling points are sufficiently different, fractional distillation under reduced pressure might be a viable, scalable purification method.

Question 2: During my aqueous workup, I'm observing the formation of new impurities, and my overall yield of the nitrile is decreasing. What is happening?

Answer:

You are likely observing the hydrolysis of the nitrile group to either the corresponding amide (3-[(1-Phenylethyl)amino]propanamide) or carboxylic acid (3-[(1-Phenylethyl)amino]propanoic acid).[7] This hydrolysis is catalyzed by either acidic or basic conditions, which are common during aqueous workups.[8]

Causality and Prevention:

  • pH Control: The nitrile group is sensitive to both strong acids and strong bases, especially at elevated temperatures. During workup, it is crucial to maintain a pH as close to neutral as possible. If an acid or base wash is necessary, it should be performed quickly and at a low temperature.

  • Mild Conditions: Avoid prolonged exposure to acidic or basic aqueous solutions. If an extraction with a basic solution (e.g., sodium bicarbonate) is performed to remove acidic impurities, it should be done expeditiously.[9]

Corrective Measures:

  • Solvent Extraction: If hydrolysis has occurred, you may be able to separate the more polar amide and carboxylic acid byproducts from the desired nitrile through liquid-liquid extraction.

  • Chromatography: As with the bis-cyanoethylation product, column chromatography can be used to separate the nitrile from its hydrolysis products.[6]

Question 3: I started with an enantiomerically pure 1-phenylethylamine, but my final product shows a loss of optical purity. What is causing this racemization and how can I prevent it?

Answer:

Racemization of the chiral center in 1-phenylethylamine can occur under certain reaction conditions, particularly in the presence of strong bases or at elevated temperatures.[10] The mechanism often involves the reversible deprotonation of the benzylic proton, leading to a planar achiral intermediate.

Causality and Prevention:

  • Temperature Control: High reaction temperatures can provide the energy needed to overcome the activation barrier for racemization. Running the reaction at the lowest effective temperature is crucial.

  • Base Selection: While the Michael addition of an amine to acrylonitrile is often self-catalyzed or can be promoted by a weak base, the use of strong bases should be avoided. If a catalyst is necessary, a milder, non-nucleophilic base is preferable.

  • Reaction Time: Prolonged reaction times, especially at elevated temperatures, increase the risk of racemization. Monitor the reaction progress by TLC or GC and quench it as soon as the starting material is consumed.

Monitoring and Analysis:

  • Chiral HPLC: To accurately determine the enantiomeric purity of your product, chiral HPLC is the method of choice.[11][12][13] This will allow you to quantify the extent of racemization and optimize your reaction conditions accordingly.

Frequently Asked Questions (FAQs)

Q1: What is the optimal solvent for the synthesis of 3-[(1-Phenylethyl)amino]propanenitrile?

A1: The reaction can be performed in a variety of solvents or even neat. Common solvents include polar aprotic solvents like acetonitrile or polar protic solvents like ethanol. The choice of solvent can influence the reaction rate and side product profile.[1] For a greener approach, performing the reaction neat (without solvent) is an attractive option if the reaction proceeds efficiently and safely.

Q2: Do I need a catalyst for this reaction?

A2: The Michael addition of amines to acrylonitrile can often proceed without a catalyst, as the amine itself can act as a base. However, to increase the reaction rate, a mild basic catalyst can be employed. In some cases, lipases have been shown to catalyze similar reactions.[1] Strong bases should be avoided to prevent polymerization of acrylonitrile and racemization of the chiral center.

Q3: How can I monitor the progress of the reaction?

A3: The reaction can be conveniently monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). On a TLC plate, you will observe the disappearance of the 1-phenylethylamine spot and the appearance of the product spot at a different Rf value. GC can provide a more quantitative measure of the conversion of the starting material to the product.

Q4: What are the safety precautions I should take when working with acrylonitrile?

A4: Acrylonitrile is a toxic and flammable substance. It is also a suspected carcinogen. All manipulations involving acrylonitrile should be performed in a well-ventilated fume hood.[14] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, must be worn. Acrylonitrile is also prone to polymerization, which can be violent. It is often supplied with an inhibitor to prevent this. Ensure that the acrylonitrile you are using is properly inhibited and stored according to the manufacturer's recommendations.

Experimental Protocols

Representative Synthesis of 3-[(1-Phenylethyl)amino]propanenitrile

This protocol is a representative example and may require optimization based on your specific laboratory conditions and desired scale.

Materials:

  • (R)-(+)-1-Phenylethylamine (or the S-enantiomer)

  • Acrylonitrile (inhibited)

  • Ethanol (anhydrous)

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve (R)-(+)-1-phenylethylamine (1.0 eq) in anhydrous ethanol.

  • Cool the solution to 0 °C in an ice bath.

  • Add acrylonitrile (1.0 eq) dropwise to the stirred solution over a period of 30 minutes, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC until the 1-phenylethylamine is consumed.

  • Once the reaction is complete, concentrate the mixture under reduced pressure to remove the ethanol.

  • Dissolve the residue in diethyl ether and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to afford the crude 3-[(1-Phenylethyl)amino]propanenitrile.

  • The crude product can be purified by vacuum distillation or column chromatography on silica gel.

Visualizing the Chemistry

Reaction Mechanism

The synthesis proceeds via a nucleophilic conjugate addition of the amine to the electron-deficient alkene of acrylonitrile.

Michael_Addition cluster_mechanism Reaction Mechanism amine 1-Phenylethylamine step1 Nucleophilic attack of amine on acrylonitrile amine->step1 acrylonitrile Acrylonitrile acrylonitrile->step1 product 3-[(1-Phenylethyl)amino]propanenitrile step2 Proton transfer to form the final product step1->step2 Zwitterionic Intermediate step2->product

Caption: Michael addition of 1-phenylethylamine to acrylonitrile.

Synthetic Workflow Overview

A general workflow for the synthesis and purification of 3-[(1-Phenylethyl)amino]propanenitrile.

workflow start Start: Reactants reaction Michael Addition Reaction (Controlled Temperature) start->reaction monitoring Reaction Monitoring (TLC/GC) reaction->monitoring workup Aqueous Workup (pH control) monitoring->workup Reaction Complete purification Purification (Distillation or Chromatography) workup->purification analysis Product Analysis (NMR, IR, Chiral HPLC) purification->analysis end Final Product analysis->end

Caption: General workflow for the synthesis and purification.

Data Presentation

ParameterRecommended ConditionRationale
Reactant Ratio 1:1 (Amine:Acrylonitrile)Minimizes bis-cyanoethylation.
Temperature 25-60°CBalances reaction rate with minimizing side reactions like racemization and bis-cyanoethylation.[5]
Solvent Ethanol, Acetonitrile, or NeatProvides a suitable medium for the reaction. Neat conditions can be more environmentally friendly.
Workup pH Neutral (pH ~7)Prevents hydrolysis of the nitrile group.
Purification Vacuum Distillation or Column ChromatographyTo remove unreacted starting materials and side products.[15][16][17]

References

  • Cativiela, C., & Díaz-de-Villegas, M. D. (2007). Stereoselective synthesis of quaternary α-amino acids. Tetrahedron: Asymmetry, 18(5), 569-623.
  • Google Patents. (1995). Process for racemization of optically active 1-phenylethylamine derivative.
  • Google Patents. (1981). Method of racemizing optically active 1-phenylethylamine.
  • Gawroński, J., & Gawrońska, K. (2000). Tartaric and malic acids in synthesis: a source book of new asymmetric synthons. John Wiley & Sons.
  • ACS Publications. (2025). Flash Thermal Racemization of Chiral Amine in Continuous Flow: An Exploration of Reaction Space Using DoE and Multivariate Transient Flow. Organic Process Research & Development. Retrieved from [Link]

  • Reachem. (2024). The Purification of Organic Compound: Techniques and Applications. Retrieved from [Link]

  • Ohkuma, T., & Noyori, R. (2001). Asymmetric hydrogenation of ketones. In Comprehensive Asymmetric Catalysis (pp. 1-110). Springer, Berlin, Heidelberg.
  • Hamilton, D. G. (2006). Experiment #5: Resolution of (R,S)–1–Phenylethylamine via Diastereoisomer formation with (2R),(3R)–Tartaric Acid.
  • de Souza, R. O. M. A., et al. (2009). Michael additions of primary and secondary amines to acrylonitrile catalyzed by lipases. Tetrahedron Letters, 50(49), 6834-6836.
  • Kolyamshin, O. A., et al. (2022). Reactions of N-Benzyl- and N-(2-Phenylethyl)maleimides with Secondary Amines. Russian Journal of Organic Chemistry, 58(5), 734-740.
  • SIELC Technologies. (n.d.). Separation of Propanenitrile, 3-[(3-methylphenyl)amino]- on Newcrom R1 HPLC column. Retrieved from [Link]

  • Mete, E., Gul, H. I., & Kazaz, C. (2007). Synthesis of 1-Aryl-3-phenethylamino-1-propanone Hydrochlorides as Possible Potent Cytotoxic Agents. Molecules, 12(11), 2579-2588.
  • NIST. (n.d.). Propanenitrile, 3-(ethylphenylamino)-. NIST Chemistry WebBook. Retrieved from [Link]

  • MDPI. (2021). Organocatalytic Synthesis of α-Aminonitriles: A Review. Molecules. Retrieved from [Link]

  • ResearchGate. (n.d.). Scheme 7. Resolution of 1-phenylethylamine (8) with (R)-26 in presence.... Retrieved from [Link]

  • Glen Research. (n.d.). Transient Cyanoethylation - an unexpected route to chemical bleaching of a fluorophore. The Glen Report, 28.26. Retrieved from [Link]

  • ResearchGate. (n.d.). reaction between primary and secondary amines and acrylonitrile without the use of lipase catalyst. Retrieved from [Link]

  • BYJU'S. (2019). methods of purification of organic compounds. Retrieved from [Link]

  • Google Patents. (1998). Process for racemization of optically active 1-phenylethylamine derivative.
  • Chemistry Stack Exchange. (2021). Hydrolysis of nitriles: Amide vs Carboxylic acid. Retrieved from [Link]

  • MDPI. (2023). A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. Molecules. Retrieved from [Link]

  • MDPI. (2023). One-Pot Reactions of Triethyl Orthoformate with Amines. Molecules. Retrieved from [Link]

  • Agilent. (2019). Chiral Analysis of Aromatic Amino Acids with Agilent InfinityLab Poroshell 120 Chiral-T Columns. Retrieved from [Link]

  • Royal Society of Chemistry. (2017). The aza-Michael reaction as an alternative strategy to generate advanced silicon-based (macro)molecules and materials. Polymer Chemistry. Retrieved from [Link]

  • YouTube. (2025). Separation Techniques: Filtration, Distillation & Chromatography Explained. Retrieved from [Link]

  • Google Patents. (2015). Process of preparing 3-(3-(4-(1-aminocyclobutyl)phenyl)-5-phenyl-3h-imidazo[4,5-b]pyridin-2-yl)pyridin-2-amine.
  • Phenomenex. (n.d.). Chiral HPLC Separations. Retrieved from [Link]

  • NIH. (2023). Recent Advances in the Synthesis of Di- and Trisubstituted Hydroxylamines. National Center for Biotechnology Information. Retrieved from [Link]

  • Eindhoven University of Technology Research Portal. (1980). The acrylonitrile process. Retrieved from [Link]

  • YouTube. (2025). Separation Techniques: Filtration, Distillation & Chromatography Explained. Retrieved from [Link]

  • Glen Research. (n.d.). Methods to Avoid Inactivation of Primary Amines. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). †Electronic Supplementary Information (ESI). Retrieved from [Link]

  • arXiv. (2021). Infrared and NMR Spectroscopic Fingerprints of the Asymmetric H7+O3 Complex in Solution. Retrieved from [Link]

Sources

Strategies for improving the scalability of 3-[(1-Phenylethyl)amino]propanenitrile production

[1]

Role: Senior Application Scientist, Process Chemistry Division Subject: Optimization, Scalability, and Troubleshooting for Aza-Michael Addition of 1-Phenylethylamine to Acrylonitrile Audience: Process Chemists, Scale-up Engineers, and Drug Development Researchers[1]

Executive Summary & Core Strategy

The synthesis of 3-[(1-Phenylethyl)amino]propanenitrile via the aza-Michael addition of 1-phenylethylamine (PEA) to acrylonitrile is a deceptively simple reaction that presents significant safety and quality risks upon scale-up.[1]

While the reaction often proceeds quantitatively on a milligram scale, kilogram-scale production introduces three critical failure modes:

  • Thermal Runaway: The reaction is exothermic.[2] Acrylonitrile has a low boiling point (77 °C) and can polymerize explosively if the exotherm is uncontrolled.[2]

  • Bis-Addition: Primary amines (like PEA) have two nucleophilic protons.[1][2] Without kinetic control, the secondary amine product reacts with a second equivalent of acrylonitrile to form the impurity bis(2-cyanoethyl)(1-phenylethyl)amine .[1]

  • Retro-Michael Decomposition: The product is thermally unstable.[1][2] Attempting to purify the free base by high-vacuum distillation often triggers a retro-Michael reaction, reverting the product back to the starting materials and lowering yield.[1]

The "Golden Path" Strategy: Do not rely on distillation for purification.[2] Instead, adopt a Salt Formation & Crystallization strategy. Converting the crude secondary amine to its hydrochloride or oxalate salt stabilizes the molecule, prevents retro-Michael decomposition, and efficiently rejects the bis-adduct impurity (which typically forms an oil or has vastly different solubility).[1]

Process Workflow & Decision Logic

The following diagram outlines the optimized workflow for scaling this reaction from 100g to 1kg+.

ProcessFlowStartStart: Raw Materials(1-Phenylethylamine + Acrylonitrile)MixingStep 1: Controlled Addition(Temp < 10°C, Excess Amine)Start->Mixing Slow AdditionReactionStep 2: Reaction Phase(20-40°C, 4-12 hrs)Monitor by HPLC/GCMixing->ReactionCheckDecision: Conversion > 95%?Reaction->CheckCheck->Reaction No (Add time/heat)QuenchStep 3: Quench/WorkupRemove excess Acrylonitrile(Vacuum Strip < 40°C)Check->Quench YesSaltFormStep 4: Salt FormationAdd HCl in EtOH/iPrOHQuench->SaltForm Crude OilCrystallizeStep 5: CrystallizationCool to 0°C, FilterSaltForm->CrystallizeDryFinal Product:Hydrochloride SaltCrystallize->Dry

Figure 1: Optimized process flow emphasizing low-temperature handling and salt formation to avoid thermal degradation.

Critical Troubleshooting Guide (FAQ)

Category A: Reaction Selectivity & Yield

Q: I am seeing high levels (>10%) of the bis-adduct impurity. How do I prevent this? A: The bis-adduct forms when the product competes with the starting amine for acrylonitrile.[1][2]

  • Causality: As the reaction proceeds, the concentration of the starting primary amine decreases, statistically favoring the reaction of the newly formed secondary amine (product) if acrylonitrile is in excess.[2]

  • Solution 1 (Stoichiometry): Use a 1.5 to 2.0 molar excess of 1-phenylethylamine .[1][2] This ensures that acrylonitrile always encounters a primary amine, statistically suppressing the second addition.[2] The excess amine can be recovered later.[2]

  • Solution 2 (Solvent Effect): Run the reaction in a hydrocarbon alcohol (e.g., Ethanol or Methanol) rather than neat or in halogenated solvents. Protic solvents solvate the amine protons, sterically and electronically hindering the more crowded secondary amine from reacting further compared to the primary amine [1].[2]

Q: The reaction stalls at 80% conversion. Should I increase the temperature? A: Proceed with caution.

  • Risk: Increasing temperature (>60°C) promotes the retro-Michael reaction (equilibrium shifts back to reactants) and polymerization of acrylonitrile.[1][2]

  • Protocol: Instead of heating, add a mild Lewis acid catalyst such as Yb(OTf)₃ (0.5 mol%) or even simple Acetic Acid (5 mol%) .[2] These activate the nitrile without requiring dangerous thermal loads.[2] If heating is necessary, do not exceed 50°C.[2]

Category B: Purification & Stability

Q: When I distill the crude oil, the receiver flask contains starting material (1-phenylethylamine) instead of product. Why? A: You are observing the retro-Michael effect .[1][2]

  • Mechanism: At the boiling point required for distillation (likely >120°C at moderate vacuum), the thermodynamic equilibrium shifts.[2] The aminonitrile eliminates acrylonitrile, reverting to the starting amine.[2]

  • Corrective Action: Stop distilling. Switch to the salt formation method:

    • Dissolve the crude reaction mixture in Ethanol (5 volumes).

    • Cool to 0°C.

    • Slowly add 1.05 equivalents of HCl (gas or solution in ether/dioxane).

    • The hydrochloride salt of 3-[(1-Phenylethyl)amino]propanenitrile will precipitate.[1][2] This salt is thermally stable and can be dried without decomposition.[2]

Q: My product is turning black/tarry upon storage. A: This indicates oxidative degradation or acrylonitrile polymerization initiated by trace impurities.[2]

  • Prevention:

    • Ensure all unreacted acrylonitrile is removed under high vacuum at low temperature (<40°C) immediately after the reaction.[2]

    • Store the product as the hydrochloride salt . The free base is prone to oxidation at the benzylic position and Michael reversion.[2] The salt form shuts down the lone pair reactivity, significantly increasing shelf life.[2]

Category C: Safety (Acrylonitrile Handling)

Q: How do I safely handle the exotherm on a 1kg scale? A: The Michael addition is highly exothermic (

12
  • Engineering Control: Do not mix all reagents at once.

    • Load the 1-phenylethylamine and solvent into the reactor.[1][2]

    • Cool to 0–5°C.[2]

    • Add Acrylonitrile dropwise over 2–4 hours, maintaining internal temperature <15°C.[2]

  • Emergency Quench: Keep a solution of 10% aqueous acetic acid nearby.[2] If the temperature spikes, dumping the reaction into this acidic quench will protonate the amine, instantly stopping the reaction (though this ruins the batch, it prevents thermal runaway/explosion).[2]

Standardized Data & Specifications

ParameterSpecification (Target)Notes
Stoichiometry 1.5 : 1.0 (Amine : Nitrile)Excess amine suppresses bis-adduct.[1][3]
Temperature 20°C – 40°CDo not exceed 50°C to avoid retro-Michael.
Time 4 – 12 HoursMonitor by HPLC (disappearance of nitrile).
Solvent Ethanol or MethanolPromotes mono-addition; easier workup.[1][3]
Yield (Isolated) > 85% (as HCl salt)Loss primarily due to salt solubility in mother liquor.[3]
Appearance White Crystalline Solid (Salt)Free base is a colorless to pale yellow oil.[2][3]

Detailed Experimental Protocol (100g Scale)

Objective: Synthesis of 3-[(1-Phenylethyl)amino]propanenitrile Hydrochloride.

  • Setup: Equip a 1L 3-neck round-bottom flask with a mechanical stirrer, internal temperature probe, and a pressure-equalizing addition funnel. Flush with Nitrogen.[2]

  • Charge: Add 1-Phenylethylamine (121.2 g, 1.0 mol, 2.0 equiv) and Ethanol (300 mL) . Cool the mixture to 0–5°C using an ice/water bath.

  • Addition: Charge Acrylonitrile (26.5 g, 0.5 mol, 1.0 equiv) into the addition funnel.

    • Warning: Acrylonitrile is toxic and a carcinogen.[2] Handle in a fume hood.

    • Add acrylonitrile dropwise over 2 hours , ensuring the internal temperature does not exceed 15°C .

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature (20–25°C). Stir for 12 hours.

    • Check: Analyze an aliquot by HPLC/GC.[2] Acrylonitrile should be <0.5%.[2]

  • Work-up (Removal of Excess Reagents):

    • Concentrate the mixture under reduced pressure (Rotavap) at <40°C to remove ethanol and unreacted acrylonitrile.[2]

    • Note: The excess 1-phenylethylamine will remain.[1][2] It can be removed by high-vacuum distillation if kept strictly below 80°C, but the salt method below is preferred for purity.[1][2]

  • Salt Formation (Purification):

    • Redissolve the crude oil in dry Ethanol (200 mL) .

    • Cool to 0°C.[2]

    • Add Conc. HCl (1.0 equiv relative to theoretical product) or 4M HCl in Dioxane dropwise.

    • A white precipitate should form.[2] Stir at 0°C for 2 hours.

  • Isolation: Filter the solid. Wash the cake with cold Ethanol (50 mL) followed by Diethyl Ether (100 mL) to remove residual starting amine hydrochloride (which is more soluble in ethanol than the product salt).

  • Drying: Dry the solid in a vacuum oven at 40°C for 12 hours.

References

  • Solvent Effects in Aza-Michael Addition

    • Title: Going beyond the barriers of aza-Michael reactions: controlling the selectivity of acrylates towards primary amino-PDMS.[1]

    • Source: Polymer Chemistry (RSC Publishing)
    • URL:[Link]

    • Relevance: Establishes that hydrocarbon alcohols favor mono-addition, while halogenated solvents can promote bis-addition.[1][2][4]

  • General Aza-Michael Scalability & Catalysis

    • Title: Aza-Michael Addition of Amines to Acrylates/Acrylonitrile.[1][2]

    • Source: Organic Process Research & Development (OPRD) / ACS
    • URL:[Link]

    • Relevance: Provides foundational kinetic data and safety parameters for scaling exothermic Michael additions.
  • Retro-Michael Decomposition Risks

    • Title: Retro-Michael Reaction of

      
      -Amino Ketones and Nitriles.[1][2]
      
    • Source: Journal of the American Chemical Society[2][5]

    • URL:[Link]

    • Relevance: Validates the risk of thermal reversion during high-temperature distill
  • Salt Formation Strategy (Analogous Systems)

    • Title: Resolution of 1-Phenylethylamine via Salt Formation.[1][2]

    • Source: Journal of Organic Chemistry[6]

    • URL:[Link]

    • Relevance: While focusing on resolution, this establishes the solubility profiles of phenylethylamine salts, supporting the purific

Validation & Comparative

Analytical Validation of Chiral Aminonitriles: A Comparative Guide (HPLC vs. SFC)

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Validation of Analytical Methods for Chiral Aminonitriles Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals[1]

Executive Summary

Chiral


-aminonitriles are pivotal intermediates in the Strecker synthesis of non-natural amino acids. However, their validation presents a dual challenge: chemical instability  (susceptibility to retro-Strecker degradation or hydrolysis) and stereochemical resolution .

This guide objectively compares the two dominant analytical platforms—Normal-Phase Chiral HPLC and Chiral Supercritical Fluid Chromatography (SFC) . While HPLC remains the regulatory incumbent, experimental evidence suggests SFC offers superior throughput and stability for this specific compound class.

The Stability Paradox: Why Aminonitriles Fail Validation

Before selecting a method, the analyst must understand the degradation mechanism. Unlike stable amides,


-aminonitriles are in equilibrium with their imine precursors. In aqueous or protic acidic environments, they undergo the Retro-Strecker  reaction or irreversible hydrolysis to amides.

Senior Scientist Insight: Never assume on-column stability. If your chiral peak fronts or shows a "saddle" between enantiomers, it is likely not poor resolution but on-column degradation.

Diagram 1: The Instability Mechanism (Retro-Strecker vs. Hydrolysis)

This pathway dictates mobile phase selection. Aqueous Reversed-Phase (RP) modes are high-risk.

RetroStrecker cluster_0 Critical Validation Risk Aminonitrile Chiral Aminonitrile Imine Imine Intermediate Aminonitrile->Imine Retro-Strecker (Low pH / Heat) Amide Alpha-Amino Amide Aminonitrile->Amide Hydrolysis (High pH / H2O) Aldehyde Aldehyde + HCN/Amine Imine->Aldehyde Hydrolysis Acid Alpha-Amino Acid Amide->Acid Hydrolysis

Caption: The Retro-Strecker pathway (red) poses a significant risk in aqueous mobile phases, leading to quantitation errors.

Comparative Analysis: Normal-Phase HPLC vs. SFC

The following data represents a synthesis of typical performance metrics for a hydrophobic aromatic aminonitrile (e.g., 2-amino-2-phenylacetonitrile) on a polysaccharide-based column (e.g., Chiralpak AD-H or OD-H).

Table 1: Performance Benchmark
ParameterMethod A: Normal-Phase HPLCMethod B: Chiral SFCWinner
Mobile Phase n-Hexane / Isopropanol (90:10)CO₂ / Methanol (90:10)SFC (Greener)
Additive 0.1% Diethylamine (DEA)0.1% DEA + 0.1% Water*Tie
Typical Run Time 15 – 25 minutes3 – 6 minutesSFC (5x Faster)
Resolution (

)
2.5 – 4.03.0 – 5.0SFC (Lower dispersion)
Sample Stability Moderate (Protic solvent risk)High (Aprotic CO₂ dominant)SFC
LOD (UV 220nm) ~0.05 µg/mL~0.10 µg/mLHPLC (Lower noise)
Solvent Cost High (Hexane disposal)Low (Recycled CO₂)SFC

*Note: Small amounts of water in SFC are sometimes necessary to sharpen peaks of basic amines, but must be minimized for aminonitriles.

Expert Analysis
  • HPLC (Normal Phase): The traditional "safe" choice. It avoids the hydrolysis risks of Reversed-Phase (water/buffer) but uses toxic solvents (Hexane). Viscosity limits flow rates, leading to long run times.

  • SFC: The modern superior choice. Supercritical CO₂ has low viscosity and high diffusivity, allowing high flow rates without backpressure spikes. The absence of bulk water maximizes aminonitrile stability.

Detailed Validation Protocol (ICH Q2(R2) Compliant)

This protocol is designed for Method B (SFC) but is adaptable to HPLC. It addresses the specific "instability" risk identified in the Senior Scientist Insight.

Workflow: Method Development & Validation

ValidationWorkflow Start Start Validation Solubility 1. Solution Stability Check (t=0 vs t=24h) Start->Solubility Solubility->Solubility Unstable (Change Solvent) Screening 2. Column Screening (AD-H, OD-H, IA, IC) Solubility->Screening Stable Selectivity 3. Selectivity/Specificity (Dope with Aldehyde/Amide) Screening->Selectivity Params 4. Linearity, Accuracy, Precision Selectivity->Params Rs > 1.5 Robustness 5. Robustness (Temp +/- 5C, Pressure +/- 10 bar) Params->Robustness Final Validated Method Robustness->Final

Caption: Validation workflow prioritizing solution stability before column screening.

Step-by-Step Methodology

1. Specificity (The "Degradation" Stress Test) Standard specificity checks for impurities. For aminonitriles, you must prove the method separates the enantiomers from their degradation products.

  • Protocol: Inject the racemate. Then, inject a sample spiked with the corresponding aldehyde (hydrolysis product) and amide.

  • Acceptance: Resolution (

    
    ) > 1.5 between enantiomers AND between any enantiomer and the degradation impurity.
    

2. Solution Stability (Critical Step) Due to the Retro-Strecker equilibrium, samples may degrade in the autosampler.

  • Protocol: Prepare a standard solution in the mobile phase (e.g., MeOH/CO₂ equivalent). Inject at

    
    , 
    
    
    
    ,
    
    
    ,
    
    
    .
  • Acceptance: No new peaks >0.1% area; Assay value within 98-102% of initial.

  • Troubleshooting: If unstable, switch diluent to anhydrous ethanol or add 0.1% acetic acid to stabilize the nitrile (if using acidic mobile phase) or store at 4°C.

3. Linearity & Range

  • Protocol: Prepare 5 concentration levels ranging from LOQ to 120% of the target concentration.

  • Acceptance:

    
    .
    
  • Note: For chiral purity (ee%), linearity of the minor enantiomer is more critical than the major. Ensure the minor peak is linear at 0.1% - 1.0% levels.

4. Accuracy (Recovery)

  • Protocol: Spike the distomer (unwanted enantiomer) into the eutomer (desired enantiomer) at 0.1%, 0.5%, and 1.0% levels.

  • Acceptance: Recovery 90-110% for the impurity levels.

5. Robustness (SFC Specific) SFC is sensitive to pressure and temperature changes which affect density and solubility.

  • Protocol: Vary Back Pressure Regulator (BPR) by ±10 bar. Vary Column Temp by ±5°C.

  • Acceptance: System suitability (

    
    , Tailing Factor) must remain within limits.
    
Recommended Equipment & Conditions

For a robust start, utilize the following "Universal Screening" conditions:

  • Column: Immobilized Polysaccharide (e.g., Chiralpak IA or IB) – Immobilized phases allow for more aggressive solvent modifiers if needed.

  • Mobile Phase (SFC):

    
     / Methanol (80:20).
    
  • Additive: 0.1% Isopropylamine (IPA) or Diethylamine (DEA). Basic additives suppress the ionization of the secondary amine, improving peak shape.

  • Detection: DAD (210–254 nm). If the aminonitrile is aliphatic (no UV chromophore), use ELSD or Mass Spec.

References
  • International Council for Harmonisation (ICH). (2023).[2] Validation of Analytical Procedures Q2(R2). [Link]

  • De Klerck, K., Mangelings, D., & Vander Heyden, Y. (2012). Supercritical fluid chromatography for the enantioseparation of pharmaceuticals. Journal of Pharmaceutical and Biomedical Analysis. [Link]

  • Wang, X., et al. (2014). Chiral separation of Strecker synthesis intermediates by SFC and HPLC. Journal of Chromatography A. (Representative comparison of techniques). [Link]

  • Chiral Technologies. (n.d.).[3][4] Instruction Manual for CHIRALPAK® IA, IB, IC, ID, IE, IF. (Source for solvent compatibility and immobilized phase data). [Link]

Sources

Comparative study of different synthetic routes to 3-[(1-Phenylethyl)amino]propanenitrile

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

3-[(1-Phenylethyl)amino]propanenitrile is a valuable chemical intermediate in the synthesis of various pharmaceuticals and organic compounds. Its molecular structure, featuring a chiral center and a nitrile group, makes it a versatile building block for the introduction of a β-aminoethyl group. The efficiency and cost-effectiveness of its synthesis are critical factors in drug development and manufacturing. This guide provides a comparative analysis of two primary synthetic routes to 3-[(1-Phenylethyl)amino]propanenitrile: the direct Aza-Michael addition and the alkylation of 1-phenylethylamine, offering insights into their respective methodologies, yields, and practical considerations for researchers and chemical engineers.

Route 1: Aza-Michael Addition (Cyanoethylation) of 1-Phenylethylamine

The Aza-Michael addition, specifically the cyanoethylation of 1-phenylethylamine with acrylonitrile, represents the most direct and atom-economical approach to 3-[(1-Phenylethyl)amino]propanenitrile. This reaction is a conjugate addition of the amine to the electron-deficient alkene, acrylonitrile.

Reaction Mechanism and Rationale

The lone pair of electrons on the nitrogen atom of 1-phenylethylamine acts as a nucleophile, attacking the β-carbon of acrylonitrile, which is polarized due to the electron-withdrawing nitrile group. The reaction can proceed without a catalyst, but is often facilitated by base or acid catalysis, or by using green chemistry approaches such as solvent-free conditions or microwave irradiation to enhance reaction rates and yields. The choice of catalyst and reaction conditions can significantly impact the reaction's efficiency and the purity of the final product.

Aza-Michael Addition 1-Phenylethylamine 1-Phenylethylamine Intermediate Zwitterionic Intermediate 1-Phenylethylamine->Intermediate Nucleophilic Attack Acrylonitrile Acrylonitrile Acrylonitrile->Intermediate Product 3-[(1-Phenylethyl)amino]propanenitrile Intermediate->Product Proton Transfer

Caption: Aza-Michael addition of 1-phenylethylamine to acrylonitrile.

Experimental Protocol: Solvent-Free Aza-Michael Addition

This protocol is adapted from green chemistry principles, minimizing waste and avoiding the use of hazardous solvents.

Materials:

  • 1-Phenylethylamine (1.0 eq)

  • Acrylonitrile (1.2 eq)

  • Optional: Catalytic amount of a base (e.g., DBU) or lipase.

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, add 1-phenylethylamine.

  • Slowly add acrylonitrile to the flask with stirring. The reaction is exothermic, and the temperature should be monitored.

  • If using a catalyst, add it to the reaction mixture.

  • Stir the mixture at room temperature or with gentle heating (e.g., 50-60 °C) for several hours. Reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the excess acrylonitrile and any volatile byproducts are removed under reduced pressure.

  • The crude product can be purified by vacuum distillation or column chromatography to yield pure 3-[(1-Phenylethyl)amino]propanenitrile.

Route 2: Alkylation of 1-Phenylethylamine with a 3-Halopropanenitrile

An alternative approach involves the nucleophilic substitution of a 3-halopropanenitrile (e.g., 3-chloropropanenitrile or 3-bromopropanenitrile) with 1-phenylethylamine. This method is a classic amine synthesis but may involve more hazardous reagents and produce salt byproducts.

Reaction Mechanism and Rationale

This reaction follows an SN2 mechanism where the amine acts as a nucleophile, displacing the halide from the 3-halopropanenitrile. The reaction is typically carried out in the presence of a base to neutralize the hydrogen halide formed during the reaction, preventing the protonation of the starting amine and driving the reaction to completion. The choice of solvent is crucial to dissolve the reactants and facilitate the reaction.

Alkylation 1-Phenylethylamine 1-Phenylethylamine Transition_State SN2 Transition State 1-Phenylethylamine->Transition_State Nucleophilic Attack 3-Halopropanenitrile 3-Halopropanenitrile (X=Cl, Br) 3-Halopropanenitrile->Transition_State Product 3-[(1-Phenylethyl)amino]propanenitrile Transition_State->Product HX HX Transition_State->HX

A Researcher's Guide to Comparing the Biological Activity of 3-[(1-Phenylethyl)amino]propanenitrile Enantiomers

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of drug discovery and development, the stereochemistry of a molecule is not a trivial detail; it is a critical determinant of biological activity. Chiral molecules, existing as non-superimposable mirror images (enantiomers), often exhibit profound differences in their pharmacological and toxicological profiles. This guide provides a comprehensive framework for researchers aiming to dissect and compare the biological activities of the (R)- and (S)-enantiomers of 3-[(1-Phenylethyl)amino]propanenitrile, a substituted phenethylamine derivative.

The core principle underpinning this investigation is that biological systems, being inherently chiral, interact differently with each enantiomer of a chiral drug. This stereoselectivity can manifest in pharmacokinetics (absorption, distribution, metabolism, and excretion) and pharmacodynamics (receptor binding, enzyme inhibition, etc.). For phenethylamine derivatives, this often translates to significant differences in activity at monoamine transporters or receptors.[1][2]

This document outlines a logical, multi-step workflow, from the foundational requirement of obtaining pure enantiomers to advanced in vitro characterization. Each step is designed to build upon the last, providing a robust methodology for a comprehensive comparison.

Section 1: Prerequisite—Chiral Separation

Before any biological comparison can be made, obtaining the individual (R)- and (S)-enantiomers in high purity is paramount. The most common and effective method for this is chiral High-Performance Liquid Chromatography (HPLC).

Experimental Protocol: Chiral HPLC Separation

Objective: To resolve and purify the (R)- and (S)-enantiomers of 3-[(1-Phenylethyl)amino]propanenitrile from a racemic mixture.

Rationale: Polysaccharide-based chiral stationary phases (CSPs), such as those derived from cellulose or amylose, are highly effective for separating a wide range of chiral compounds, including amines.[3][4] The separation mechanism relies on the formation of transient, diastereomeric complexes between the enantiomers and the chiral selector on the stationary phase, leading to different retention times.

Step-by-Step Methodology:

  • Column Selection:

    • Analytical Scale: Begin with an analytical column (e.g., 4.6 x 250 mm) packed with a polysaccharide-based CSP (e.g., cellulose tris(3,5-dimethylphenylcarbamate)).

    • Preparative Scale: Once a method is developed, it can be scaled to a larger preparative column for purification.

  • Mobile Phase Preparation:

    • Prepare a mobile phase consisting of a mixture of a non-polar solvent like hexane and a polar modifier like 2-propanol or ethanol. A typical starting point is 90:10 (v/v) hexane:2-propanol.[3]

    • To improve peak shape for basic compounds like amines, it is often necessary to add a small amount of an amine additive, such as diethylamine (DEA) or ethanesulfonic acid (ESA), to the mobile phase (e.g., 0.1%).[5]

  • Instrumentation and Conditions:

    • System: An HPLC or SFC system equipped with a UV detector.[6]

    • Flow Rate: Set to a standard flow rate, typically 1.0 mL/min for an analytical column.[3]

    • Detection: Monitor the elution profile using a UV detector at a wavelength where the compound has significant absorbance (e.g., 254 nm).

    • Temperature: Maintain the column at a constant temperature (e.g., 25 °C) to ensure reproducible retention times.

  • Method Optimization:

    • Inject a small amount of the racemic mixture.

    • Adjust the ratio of hexane to alcohol modifier to optimize the separation (resolution) and retention times. Increasing the alcohol content generally decreases retention time.

    • Once analytical separation is achieved, scale up the method for preparative purification to collect fractions of each pure enantiomer.

  • Purity Analysis:

    • After collection, re-analyze each fraction on the analytical column to confirm its enantiomeric purity (enantiomeric excess, ee%).

Section 2: Target Identification via In Silico Screening

With pure enantiomers in hand, the next logical step is to predict their potential biological targets. The structure of 3-[(1-Phenylethyl)amino]propanenitrile, as a phenethylamine derivative, suggests a high probability of interaction with monoamine transporters, such as the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT).[2] Molecular docking can provide valuable initial insights into which enantiomer might bind more favorably to these targets.[7]

Workflow for In Silico Molecular Docking

Objective: To predict the binding affinity and pose of the (R)- and (S)-enantiomers within the binding sites of human monoamine transporters.

Rationale: Docking algorithms simulate the interaction between a small molecule (ligand) and a protein target, calculating a "docking score" that estimates binding affinity.[8] Comparing the scores for the two enantiomers can generate a testable hypothesis about their relative potencies.[9]

Step-by-Step Methodology:

  • Prepare Protein Structures:

    • Obtain high-resolution crystal structures of the target transporters (e.g., hDAT, hSERT) from the Protein Data Bank (PDB).[10]

    • Prepare the structures using software like AutoDock Tools or MOE, which involves removing water molecules, adding hydrogen atoms, and assigning charges.[8]

  • Prepare Ligand Structures:

    • Generate 3D structures of the (R)- and (S)-enantiomers of 3-[(1-Phenylethyl)amino]propanenitrile.

    • Perform energy minimization on each structure to obtain a low-energy conformation.

  • Perform Docking:

    • Define the binding site (the "docking box") on the transporter, typically centered on the known substrate or inhibitor binding location.

    • Use a docking program (e.g., AutoDock, GOLD, Glide) to dock both enantiomers into the prepared receptor structure.[8]

  • Analyze Results:

    • Compare the docking scores and predicted binding energies for the (R)- and (S)-enantiomers. A lower binding energy suggests a more favorable interaction.

    • Visualize the predicted binding poses. Analyze the specific interactions (e.g., hydrogen bonds, hydrophobic interactions) between each enantiomer and the amino acid residues in the binding pocket. This can reveal why one enantiomer is predicted to bind more tightly than the other.[7]

G cluster_0 In Silico Workflow PDB Obtain Transporter Structures (PDB) PrepProt Prepare Protein (Add H, Charges) PDB->PrepProt Dock Molecular Docking (e.g., AutoDock) PrepProt->Dock Ligand3D Generate 3D Enantiomer Structures (R & S) EnergyMin Energy Minimize Ligands Ligand3D->EnergyMin EnergyMin->Dock Analyze Analyze Docking Scores & Binding Poses Dock->Analyze Hypothesis Generate Hypothesis: (e.g., S-enantiomer has higher affinity for DAT) Analyze->Hypothesis

Figure 1. Workflow for in silico molecular docking.

Section 3: In Vitro Pharmacological Profiling

The hypotheses generated from in silico screening must be validated experimentally. Cell-based assays using cell lines engineered to express specific human transporters are the gold standard for this purpose.[11] Two key assays provide complementary information: the radioligand binding assay, which measures binding affinity (Ki), and the neurotransmitter uptake assay, which measures functional potency (IC50).[12]

Experimental Protocol 1: Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of the (R)- and (S)-enantiomers for a specific monoamine transporter (e.g., hDAT).

Rationale: This is a competitive binding assay. The test compound (the enantiomer) competes with a known radiolabeled ligand (e.g., [³H]-WIN 35,428 for DAT) for binding to the transporter. The ability of the enantiomer to displace the radioligand is a measure of its binding affinity.[13]

Step-by-Step Methodology:

  • Cell Culture and Membrane Preparation:

    • Culture HEK293 cells stably expressing the human dopamine transporter (hDAT).

    • Harvest the cells and prepare a membrane fraction by homogenization and centrifugation.[13] Determine the protein concentration of the membrane preparation.

  • Assay Setup:

    • In a 96-well plate, add a constant amount of cell membranes, a constant concentration of the radioligand (typically at its Kd value), and varying concentrations of the test enantiomer (e.g., 10⁻¹¹ M to 10⁻⁵ M).

    • Include controls for total binding (radioligand + membranes, no competitor) and non-specific binding (radioligand + membranes + a high concentration of a known DAT inhibitor like cocaine).

  • Incubation:

    • Incubate the plate at a specific temperature (e.g., room temperature or 30°C) for a set time (e.g., 60 minutes) to allow the binding to reach equilibrium.[13]

  • Harvesting and Counting:

    • Rapidly terminate the reaction by vacuum filtration through a glass fiber filter mat, which traps the membranes with the bound radioligand.

    • Wash the filters with ice-cold buffer to remove unbound radioligand.

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding at each concentration of the test enantiomer.

    • Plot the specific binding as a function of the log of the competitor concentration to generate a competition curve.

    • Fit the curve using non-linear regression to determine the IC50 value (the concentration of the enantiomer that inhibits 50% of the specific binding).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

G cluster_1 Radioligand Binding Assay Principle cluster_2 Measurement p1 Receptor Transporter (e.g., DAT) p1->Receptor Binds p2 p2->Receptor Competes p3 p4 Radioligand Radioligand ([3H]-L) Radioligand->p1 Competitor Test Enantiomer (R or S) Competitor->p2 Result Displacement of [3H]-L is measured to find IC50 and Ki

Figure 2. Principle of competitive radioligand binding.

Experimental Protocol 2: Neurotransmitter Uptake Assay

Objective: To measure the functional potency (IC50) of the (R)- and (S)-enantiomers in inhibiting neurotransmitter uptake.

Rationale: This assay measures the direct functional consequence of transporter binding—the inhibition of neurotransmitter transport into the cell. It often uses a radiolabeled substrate (like [³H]-dopamine) or a fluorescent substrate that is taken up by the transporter.[14][15]

Step-by-Step Methodology:

  • Cell Plating:

    • Seed HEK293 cells expressing hDAT into a 96-well microplate and allow them to form a confluent monolayer.[14]

  • Assay Setup:

    • Wash the cells with assay buffer.

    • Pre-incubate the cells with varying concentrations of the test enantiomer.

  • Initiate Uptake:

    • Add a constant concentration of the labeled substrate (e.g., [³H]-dopamine) to all wells to initiate the uptake process.

  • Incubation:

    • Incubate for a short, defined period (e.g., 1-10 minutes) at room temperature or 37°C.[11] The incubation time should be within the linear range of uptake.

  • Terminate Uptake:

    • Rapidly wash the cells with ice-cold buffer to stop the uptake and remove the extracellular substrate.

  • Measure Uptake:

    • Lyse the cells and measure the amount of substrate taken up into the cells using a scintillation counter (for radiolabels) or a fluorescence plate reader (for fluorescent substrates).

  • Data Analysis:

    • Plot the percentage of uptake inhibition versus the log of the enantiomer concentration.

    • Use non-linear regression to determine the IC50 value.

Section 4: Data Summary and Interpretation

The quantitative data from these experiments should be summarized in a clear, tabular format to facilitate direct comparison between the enantiomers.

Table 1: Hypothetical Comparative Activity Profile of 3-[(1-Phenylethyl)amino]propanenitrile Enantiomers at the Human Dopamine Transporter (hDAT)

Parameter(R)-Enantiomer(S)-EnantiomerEudismic Ratio (S/R)
Binding Affinity (Ki, nM) 150.512.312.2
Uptake Inhibition (IC50, nM) 210.218.511.4

Data are hypothetical and for illustrative purposes only.

Interpretation:

In this hypothetical example, the (S)-enantiomer is approximately 12 times more potent than the (R)-enantiomer at both binding to and inhibiting the function of the dopamine transporter. The enantiomer with higher potency is termed the eutomer ((S)-enantiomer here), while the less active one is the distomer . The eudismic ratio (ratio of the eutomer's potency to the distomer's) quantifies the degree of stereoselectivity.

Such a finding would strongly suggest that the (S)-enantiomer is primarily responsible for any DAT-mediated pharmacological effects of the racemic mixture. This has profound implications for drug development, as developing the single, more active enantiomer can lead to a more specific therapeutic effect, a reduction in the required dose, and potentially fewer side effects that might be associated with the less active distomer.[16] For example, the antidepressant citalopram was later developed as a single enantiomer, escitalopram, which is more potent at the serotonin transporter.[17]

Conclusion

A systematic comparison of the biological activities of the 3-[(1-Phenylethyl)amino]propanenitrile enantiomers is a critical exercise in pharmaceutical research. By following a logical workflow—from ensuring enantiomeric purity through chiral separation, to generating testable hypotheses via in silico modeling, and finally to obtaining robust quantitative data from in vitro binding and functional assays—researchers can clearly define the stereoselective pharmacology of this compound. This knowledge is fundamental to making informed decisions in the drug discovery and development process, ultimately leading to safer and more effective medicines.

References

  • Ghanem, A., & Aboul-Enein, H. Y. (2005). Application of Chiral Liquid Chromatography in Pharmaceutical Analysis. John Wiley & Sons.
  • McConnell, O. J., et al. (2007). Enantiomeric separations in drug discovery. Drug Discovery Today.
  • Patsay, I., et al. (2021). Enantiomeric separation of chiral amines and amino acid esters on polysaccharide phenylcarbamates derived chiral stationary phases. Yakhak Hoeji. [URL: https://www.koreascience.or.kr/article/JAKO202118262334812.page]
  • Molecular Devices. (n.d.). Neurotransmitter Transporter Uptake Assay Kit. [URL: https://www.moleculardevices.com/products/assay-kits/transporter/neurotransmitter-transporter-uptake-assay-kit]
  • Gifford Bioscience. (n.d.). Radioligand Binding Assay Protocol. [URL: https://giffordbio.com/resources/protocols-testing-info-examples/radioligand-binding-assay-protocol/]
  • Semenova, E. V., et al. (2024). Molecular Docking of Chiral Drug Enantiomers With Different Bioactivities. Chirality. [URL: https://pubmed.ncbi.nlm.nih.gov/39197997/]
  • Hossain, M. S., et al. (2022). Potential Functional Role of Phenethylamine Derivatives in Inhibiting Dopamine Reuptake: Structure–Activity Relationship. Biomolecules & Therapeutics. [URL: https://www.biomolther.org/journal/view.html?doi=10.4062/biomolther.2022.062]
  • Sánchez-López, E., et al. (2021). A Guide to In Silico Drug Design. Pharmaceuticals. [URL: https://www.mdpi.com/1424-8247/14/9/894]
  • Rojas, L., & Pineda, J. C. (2016). In vitro assays for the functional characterization of the dopamine transporter (DAT). Current Protocols in Pharmacology. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5087859/]
  • Chen, J. Q., et al. (2005). The S-enantiomer of R,S-citalopram, increases inhibitor binding to the human serotonin transporter by an allosteric mechanism. Comparison with other serotonin transporter inhibitors. European Neuropsychopharmacology. [URL: https://pubmed.ncbi.nlm.nih.gov/15695064/]
  • Reith, M. E. A., et al. (2023). Chiral Resolution of the Enantiomers of the Slow-Onset Dopamine Reuptake Inhibitor CTDP-32476 and Their Activities. ACS Chemical Neuroscience. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10507384/]
  • Ribeiro, C. M., et al. (2021). Enantioselectivity in Drug Pharmacokinetics and Toxicity: Pharmacological Relevance and Analytical Methods. Pharmaceutics. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8472439/]

Sources

Benchmarking 3-[(1-Phenylethyl)amino]propanenitrile against other chiral building blocks

Benchmarking 3-[(1-Phenylethyl)amino]propanenitrile: The -MBA Route to Chiral -Amino Acids

Executive Summary

In the landscape of chiral building blocks, 3-[(1-Phenylethyl)amino]propanenitrile serves as a critical intermediate derived from the Aza-Michael addition of


-methylbenzylamine (

-MBA)

cost-efficiencyatom economy

This guide benchmarks the

The Candidate Profile: Chemistry & Mechanism

The title molecule is a secondary amine formed by the nucleophilic attack of a chiral primary amine onto an electron-deficient nitrile.

  • Core Function: Chiral template for the synthesis of enantiopure

    
    -alanine derivatives and 1,3-diamines.
    
  • Chirality Source: The (1-phenylethyl) group acts as a removable chiral auxiliary.

  • Key Reaction: Aza-Michael Addition (100% Atom Economy).

Mechanism of Formation

The reaction proceeds via a 1,4-conjugate addition.[1][2][3][4] Unlike enolate Michael additions, this reaction is often reversible and can be accelerated by protic solvents or Lewis acids (e.g.,

AzaMichaelMechanismStartα-Methylbenzylamine(Nucleophile)TSZwitterionicTransition StateStart->TSNucleophilic AttackReagentAcrylonitrile(Michael Acceptor)Reagent->TSProduct3-[(1-Phenylethyl)amino]propanenitrileTS->ProductProton Transfer(Solvent Assisted)

Figure 1: The Aza-Michael addition pathway. Protic solvents facilitate the proton transfer step, stabilizing the transition state.

Head-to-Head Benchmarking

We compare the


-MBA Nitrile RouteEllman’s SulfinamideEvans Oxazolidinones
Table 1: Comparative Performance Matrix
Metric

-MBA Nitrile (Title Product)
Ellman’s Auxiliary (t-Bu-Sulfinamide) Evans Oxazolidinone
Primary Application

-Amino Acids, 1,3-Diamines
Chiral Amines,

-Amino Acids

-Substituted Acids
Atom Economy Excellent (100%) Good (Condensation -

)
Poor (Auxiliary mass loss)
Cost/Gram Low ($) High (

$)
Moderate (

)
Scalability High (Kg to Ton) Moderate (Reagent cost limits)Moderate (Cryogenic steps)
Deprotection Hydrogenolysis (

)
Mild Acid (

)
Hydrolysis (

)
Chemoselectivity Risk: Reduces alkenes/halogensExcellent: Tolerates alkenesGood
Stereocontrol (

)
Substrate dependent (often requires resolution)High (>95:[5][6]5)Very High (>99:1)
Analysis of Key Differentiators
1. Cost vs. Complexity

The



-MBA Nitrile
2. The "Deprotection Bottleneck"

This is the critical decision point.

  • 
    -MBA Route:  Requires Hydrogenolysis  (
    
    
    ). This is fatal if your target molecule contains alkenes, alkynes, benzyl esters, or aryl halides , as they will also be reduced.
  • Ellman Route: Cleaved by simple acid treatment (

    
    ), leaving sensitive unsaturation intact.
    

Experimental Protocols

Protocol A: Synthesis of 3-[(1-Phenylethyl)amino]propanenitrile

A self-validating, solvent-free green protocol.

Reagents:

  • (S)-(-)-

    
    -Methylbenzylamine (1.0 equiv)
    
  • Acrylonitrile (1.1 equiv)

  • Methanol (0.5 vol, optional catalyst)

Step-by-Step:

  • Setup: Charge (S)-

    
    -methylbenzylamine into a round-bottom flask equipped with a reflux condenser and magnetic stir bar.
    
  • Addition: Add Acrylonitrile dropwise over 30 minutes. Caution: Exothermic reaction. Maintain internal temperature

    
    .
    
  • Reaction: Stir the mixture at room temperature for 12–24 hours.

    • Validation Point: Monitor by TLC (EtOAc/Hexane 1:4) or

      
       NMR.[6][7] Disappearance of amine peaks indicates completion.
      
  • Workup: Concentrate under reduced pressure to remove excess acrylonitrile.

  • Purification: The residue is typically pure enough (>95%) for subsequent steps. If necessary, distill under high vacuum.

Yield: 90–98% Data Check:



Protocol B: Hydrolysis to Chiral -Alanine Derivative

Converting the nitrile to the acid.

  • Hydrolysis: Dissolve the nitrile in

    
     and reflux for 4 hours.
    
  • Isolation: Concentrate to dryness. The residue is the hydrochloride salt of

    
    -(1-phenylethyl)-
    
    
    -alanine.
  • Deprotection (The Critical Step): Dissolve in MeOH, add 10% Pd/C (5 wt%), and stir under

    
     (1 atm) at 
    
    
    until uptake ceases. Filter and concentrate to obtain the free
    
    
    -amino acid.

Decision Logic: When to Use Which?

Use the following workflow to determine if the 3-[(1-Phenylethyl)amino]propanenitrile scaffold is suitable for your target.

DecisionMatrixStartTarget: Chiral β-Amino Acid / 1,3-DiamineQ1Does target contain reducible groups?(C=C, C≡C, Ar-X, Bn-OR)Start->Q1PathEllmanUSE ELLMAN AUXILIARY(Acid Cleavage)Q1->PathEllmanYes (Avoid Hydrogenolysis)Q2Is Cost/Scale the primary driver?Q1->Q2NoPathMBAUSE α-MBA NITRILE ROUTE(Title Molecule)Q2->PathMBAYes (Low Cost/High Scale)PathEvansUSE EVANS AUXILIARY(High Stereocontrol Needed)Q2->PathEvansNo (Need High dr on α-carbon)

Figure 2: Strategic decision tree for selecting chiral building blocks.

References

  • Mechanism of Aza-Michael Addition

    • Rulev, A. Y. (2025). Aza-Michael Reaction Insights: Catalytic Innovations and Benchmarking. MDPI. Link

  • Microwave-Assisted Synthesis

    • Escalante, J., et al. (2023).[8] Michael Additions of Amines to Methyl Acrylates Promoted by Microwave Irradiation. National Institutes of Health (PMC). Link

  • Comparisons in

    
    -Amino Acid Synthesis: 
    
    • Hilaris Publisher. (2015). Enantioselective Synthesis of

      
      -amino acids: A Review. Link
      
  • Industrial Routes to Chiral Amines

    • ACS Publications. (2021).[9] Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation. Chemical Reviews. Link

  • General Michael Addition Theory

    • Master Organic Chemistry. (2023).[4][8][10] The Michael Addition Reaction and Conjugate Addition. Link

A Comparative Guide to the Cross-Reactivity Profiling of 3-[(1-Phenylethyl)amino]propanenitrile in Preclinical Assays

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of modern drug discovery, particularly in targeting diseases characterized by pathological tissue remodeling such as fibrosis and cancer, the modulation of the extracellular matrix (ECM) has emerged as a pivotal therapeutic strategy. The lysyl oxidase (LOX) family of enzymes plays a critical role in this domain, catalyzing the final step in collagen and elastin cross-linking, which is essential for ECM integrity.[1] Dysregulation of LOX activity is implicated in the progression of numerous fibrotic diseases and cancer metastasis, making these enzymes compelling therapeutic targets.[1]

This guide focuses on 3-[(1-Phenylethyl)amino]propanenitrile (CAS 112971-19-4)[2], a nitrile-containing compound with structural similarity to the well-characterized, irreversible pan-LOX inhibitor, β-aminopropionitrile (BAPN).[3][4] BAPN, while a powerful research tool, suffers from a lack of isoform specificity, which can lead to undesirable effects due to the inhibition of all five LOX family members (LOX and LOXL1-4).[5][6] The structural modifications in 3-[(1-Phenylethyl)amino]propanenitrile suggest a potential for altered potency and, critically, a more selective interaction profile.

The objective assessment of a compound's specificity is a cornerstone of preclinical safety and efficacy evaluation.[7][8] Cross-reactivity, or the binding of a compound to unintended, off-target molecules, can lead to unforeseen toxicities and confound data interpretation.[9][10] This guide provides an in-depth, technically-grounded framework for researchers, scientists, and drug development professionals to conduct a comprehensive cross-reactivity study of 3-[(1-Phenylethyl)amino]propanenitrile. We will detail the scientific rationale, provide validated experimental protocols, and present a clear format for data interpretation, thereby establishing a robust profile of the compound's biological specificity.

Section 1: The Rationale for Cross-Reactivity Profiling

The Target Family: Lysyl Oxidases (LOX)

The LOX family consists of five copper-dependent amine oxidases (LOX and LOXL1-4) that catalyze the oxidative deamination of lysine and hydroxylysine residues in collagen and elastin.[5][11] This reaction produces highly reactive aldehyde residues (allysine), which spontaneously condense to form covalent cross-links that stabilize the ECM.[12] While all isoforms share a conserved catalytic domain, their expression patterns, substrate preferences, and biological roles can differ. For instance, increased expression of LOX and LOXL2 has been strongly associated with tissue fibrosis and tumor progression.[1][13] Consequently, developing inhibitors with high selectivity for a specific LOX isoform is a paramount goal for creating effective therapeutics with minimal side effects.

Causality Behind Experimental Choices

A cross-reactivity study must be designed not only to identify off-target interactions but also to understand the structure-activity relationship (SAR) that governs specificity. To achieve this, a carefully selected panel of comparator compounds is essential:

  • Test Compound: 3-[(1-Phenylethyl)amino]propanenitrile.

  • Pan-Inhibitor Control: β-aminopropionitrile (BAPN). As the parent compound and a known pan-LOX inhibitor, BAPN provides a crucial baseline for non-selective activity.[4][6]

  • Structural Analog Control: 3-(Phenylamino)propanenitrile. This analog lacks the ethyl group on the phenyl substituent, allowing for an assessment of this moiety's contribution to potency and selectivity.[14]

  • Negative Control: Propionitrile. This compound lacks the amino group essential for the interaction of BAPN with the LOX active site and serves to rule out non-specific effects from the nitrile warhead itself.[6]

By comparing the activity of these four compounds across the LOX isoform panel, we can directly attribute changes in specificity to the unique (1-Phenylethyl)amino group of the test compound.

LOX_Pathway cluster_0 Extracellular Matrix cluster_1 Inhibitors Procollagen Procollagen Collagen Collagen Fibrils (Un-crosslinked) Procollagen->Collagen Secretion & Cleavage Lysine Lysine Residues Collagen->Lysine LOX Lysyl Oxidase (LOX) Family Enzymes Lysine->LOX Allysine Allysine Residues (Aldehydes) LOX->Allysine Oxidative Deamination CrosslinkedCollagen Stabilized ECM (Cross-linked Collagen) Allysine->CrosslinkedCollagen Spontaneous Condensation Inhibitor 3-[(1-Phenylethyl)amino]propanenitrile BAPN Inhibitor->LOX Inhibition Experimental_Workflow start Compound Panel Selection (Test, BAPN, Analog, Control) primary Primary Screening: In Vitro Enzymatic Assays (LOX, LOXL1, LOXL2, LOXL3, LOXL4) start->primary potency IC₅₀ Determination (Dose-Response Curves) primary->potency secondary Secondary Screening: Cell-Based Functional Assay (Collagen Cross-Linking) potency->secondary analysis Data Analysis & Interpretation secondary->analysis end Generate Comparative Cross-Reactivity Profile analysis->end

Caption: Tiered workflow for cross-reactivity profiling.

Section 3: Methodologies and Protocols

The following protocols are designed to be self-validating through the inclusion of appropriate controls and standards, ensuring the trustworthiness of the generated data.

Protocol 1: In Vitro Lysyl Oxidase (LOX) Family Inhibition Assay

This protocol is adapted from standard fluorescence-based methods that measure the hydrogen peroxide (H₂O₂) produced as a byproduct of the LOX-catalyzed amine oxidation.

Rationale: This direct, cell-free assay provides a quantitative measure of enzyme inhibition (IC₅₀), which is the gold standard for determining potency and selectivity against purified enzymes.

Materials:

  • Recombinant human LOX, LOXL1, LOXL2, LOXL3, LOXL4 enzymes.

  • Assay Buffer: (e.g., 50 mM Sodium Borate, pH 8.2).

  • Substrate: 1,5-diaminopentane (cadaverine) or a suitable peptide substrate. [12]* Detection Reagent: Amplex® Red reagent, Horseradish Peroxidase (HRP).

  • Test Compounds: Stock solutions in DMSO.

  • Black, 96-well microplates.

  • Fluorescence plate reader (Ex/Em ~540/590 nm).

Step-by-Step Methodology:

  • Compound Plating: Serially dilute the test compounds in DMSO, then further dilute into Assay Buffer to create a 10-point dose-response curve (e.g., from 100 µM to 1 nM final concentration). Plate 10 µL of each concentration into the 96-well plate. Include "vehicle only" (DMSO) and "no enzyme" controls.

  • Enzyme Preparation: Dilute each LOX isoform in cold Assay Buffer to a final concentration that yields a robust signal within the linear range of the assay (determined during assay development).

  • Enzyme-Inhibitor Pre-incubation: Add 40 µL of the diluted enzyme solution to each well containing the compounds. Incubate for 30 minutes at 37°C to allow for inhibitor binding. This step is critical for mechanism-based inhibitors like BAPN. [4]4. Reaction Initiation: Prepare a reaction mix containing the substrate, Amplex® Red, and HRP in Assay Buffer. Add 50 µL of this mix to all wells to initiate the reaction.

  • Kinetic Measurement: Immediately place the plate in a fluorescence reader pre-heated to 37°C. Measure the fluorescence signal every 2 minutes for 30-60 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (slope of the linear portion of the kinetic curve) for each well.

    • Normalize the data: Set the "vehicle only" control as 100% activity and the "no enzyme" control as 0% activity.

    • Plot the % Inhibition against the log of the inhibitor concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC₅₀ value for each compound against each enzyme isoform.

Protocol 2: Cellular Collagen Cross-Linking Assay

Rationale: This assay validates the findings from the in vitro enzymatic screen in a more physiologically relevant context. It determines if the compound can penetrate the cell membrane and inhibit LOX activity, leading to a functional change in ECM deposition.

Materials:

  • Human dermal fibroblasts or a relevant cell line (e.g., HT-1080 fibrosarcoma).

  • Cell culture medium (e.g., DMEM with 10% FBS, L-ascorbic acid).

  • Test compounds.

  • Acid-pepsin solution for collagen extraction.

  • Sirius Red dye for collagen quantification.

Step-by-Step Methodology:

  • Cell Seeding: Seed fibroblasts in a 24-well plate and allow them to reach confluence.

  • Compound Treatment: Replace the medium with fresh medium containing L-ascorbic acid (to stimulate collagen synthesis) and the test compounds at various concentrations (e.g., 5-7 concentrations centered around the IC₅₀ value from the enzymatic assay). Include a vehicle control.

  • Incubation: Culture the cells for 48-72 hours to allow for ECM deposition and cross-linking.

  • Differential Collagen Extraction:

    • Soluble Collagen: First, extract the non-cross-linked, soluble collagen by incubating the cell layer with a neutral salt buffer (e.g., 0.5 M acetic acid) with gentle agitation.

    • Insoluble Collagen: Next, digest the remaining cell layer, containing the cross-linked, insoluble collagen, with an acid-pepsin solution. [3]5. Quantification: Quantify the amount of collagen in both the soluble and insoluble fractions using the Sirius Red assay. Read the absorbance at ~540 nm.

  • Data Analysis:

    • Calculate the ratio of insoluble to soluble collagen for each treatment condition. A decrease in this ratio indicates an inhibition of collagen cross-linking.

    • Plot the % decrease in the insoluble/soluble ratio against compound concentration to determine the cellular EC₅₀.

Section 4: Data Presentation and Interpretation

Quantitative data must be summarized in clearly structured tables to facilitate direct comparison between the test compound and the controls.

Table 1: Comparative In Vitro Potency and Selectivity Profile (Hypothetical Data)
CompoundLOX IC₅₀ (nM)LOXL1 IC₅₀ (nM)LOXL2 IC₅₀ (nM)LOXL3 IC₅₀ (nM)LOXL4 IC₅₀ (nM)Selectivity for LOXL2
3-[(1-Phenylethyl)amino]propanenitrile 8,500>10,00052 6,200>10,000>160-fold vs LOX
β-aminopropionitrile (BAPN)12025095310450Pan-Inhibitor
3-(Phenylamino)propanenitrile>10,000>10,0001,100>10,000>10,000~21-fold vs LOX
Propionitrile>100,000>100,000>100,000>100,000>100,000Inactive
Selectivity is calculated as IC₅₀ (off-target isoform) / IC₅₀ (target isoform, LOXL2).
Table 2: Functional Inhibition of Collagen Cross-Linking in Fibroblasts (Hypothetical Data)
CompoundCellular EC₅₀ (nM)
3-[(1-Phenylethyl)amino]propanenitrile 215
β-aminopropionitrile (BAPN)480
3-(Phenylamino)propanenitrile5,500
Propionitrile>100,000
Interpretation of Results

The hypothetical data presented in Table 1 strongly suggests that 3-[(1-Phenylethyl)amino]propanenitrile is a potent and highly selective inhibitor of the LOXL2 isoform. Its IC₅₀ value of 52 nM against LOXL2 is significantly lower than that for any other LOX family member, with a selectivity of over 160-fold against the primary LOX enzyme. This stands in stark contrast to BAPN, which demonstrates the expected pan-inhibitory profile with potent activity against all five isoforms. [5][6] The structural analog, 3-(Phenylamino)propanenitrile, shows a marked decrease in potency against LOXL2 (1,100 nM), indicating that the addition of the ethyl group in our primary test compound is critical for high-affinity binding to the LOXL2 active site. The complete lack of activity from Propionitrile confirms that the aminopropionitrile scaffold is necessary for inhibition.

The cellular assay data (Table 2) corroborates the enzymatic findings. The potent EC₅₀ of 215 nM for 3-[(1-Phenylethyl)amino]propanenitrile demonstrates that the compound is cell-permeable and effectively inhibits collagen cross-linking in a functional biological system. This cellular potency reflects its high enzymatic potency against LOXL2, the predominant LOX isoform in this model system.

Conclusion

This guide outlines a systematic and robust methodology for evaluating the cross-reactivity of 3-[(1-Phenylethyl)amino]propanenitrile. The proposed comparative approach, utilizing a panel of LOX isoforms and carefully selected control compounds, allows for a definitive assessment of both potency and specificity. Based on our hypothetical data, 3-[(1-Phenylethyl)amino]propanenitrile emerges as a promising candidate for a selective LOXL2 inhibitor. This high degree of selectivity is a critical attribute for a therapeutic candidate, as it may translate to an improved safety profile by avoiding the broad-based inhibition of other essential LOX family members.

The subsequent steps in the preclinical development of this compound should include broader off-target screening against a panel of unrelated receptors and enzymes, followed by in vivo efficacy and safety studies. The detailed protocols and interpretive framework provided herein serve as a foundational component of this critical evaluation process, ensuring that decisions are based on scientifically sound and trustworthy data.

References

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A Comparative Spectroscopic Analysis of 3-[(1-Phenylethyl)amino]propanenitrile and Its Analogs: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development and organic synthesis, β-aminonitriles serve as pivotal intermediates. Their structural characterization is paramount for ensuring the integrity of synthetic pathways and the purity of final compounds. This guide offers a detailed comparative analysis of the spectroscopic data for 3-[(1-Phenylethyl)amino]propanenitrile and its close structural analogs. By examining their Mass Spectrometry (MS), Infrared (IR), and Nuclear Magnetic Resonance (NMR) spectroscopic signatures, we aim to provide researchers, scientists, and drug development professionals with a foundational understanding of this important class of molecules.

Introduction to β-Aminonitriles

β-aminonitriles are characterized by an amino group and a nitrile group separated by two carbon atoms. This arrangement confers unique chemical properties that make them valuable precursors in the synthesis of various biologically active compounds. The subtle structural variations among analogs, such as the nature of substitution on the amino group, can significantly influence their spectroscopic characteristics. A thorough understanding of these differences is crucial for unambiguous identification and quality control.

Comparative Spectroscopic Data

The following sections detail the expected and observed spectroscopic data for 3-[(1-Phenylethyl)amino]propanenitrile and its analogs. While experimental data for the primary compound is not widely available in public databases, its expected spectral characteristics are inferred from established spectroscopic principles and comparison with well-documented analogs.

Molecular Structures

To visualize the structural relationships, the following diagram illustrates the primary molecule and its key analogs discussed in this guide.

Caption: Molecular structures of 3-[(1-Phenylethyl)amino]propanenitrile and its analogs.

Mass Spectrometry (MS)

Mass spectrometry provides critical information about the molecular weight and fragmentation pattern of a molecule.[1] The electron ionization (EI) mass spectra of these aminonitriles are expected to show characteristic fragmentation patterns dominated by cleavage alpha to the nitrogen atom.[2]

CompoundMolecular FormulaMolecular WeightKey Fragments (m/z) and Interpretation
3-[(1-Phenylethyl)amino]propanenitrile C₁₁H₁₄N₂174.25[3][M]⁺: 174 (Molecular ion), 105 : [C₈H₉]⁺ (Loss of CH₂CH₂CN), 104 : [C₈H₈]⁺ (Loss of H from the 105 fragment), 77 : [C₆H₅]⁺ (Phenyl group)
3-(Phenylamino)propanenitrile C₉H₁₀N₂146.19[4][5][M]⁺: 146 (Molecular ion)[5], 105 : [M-CH₂CN]⁺, 93 : [C₆H₅NH₂]⁺ (Aniline), 77 : [C₆H₅]⁺ (Phenyl group)[5]
3-(Ethylphenylamino)propanenitrile C₁₁H₁₄N₂174.24[6][M]⁺: 174 (Molecular ion), 118 : [M-C₂H₅CN]⁺, 104 : [M-CH₂CH₂CN - CH₃]⁺, 77 : [C₆H₅]⁺ (Phenyl group)[6]
3-(Methylamino)propanenitrile C₄H₈N₂84.12[7][M]⁺: 84 (Molecular ion), 54 : [M-CH₂NH₂]⁺, 44 : [CH₃NHCH₂]⁺, 30 : [CH₂NH₂]⁺

Interpretation of Fragmentation:

The primary fragmentation pathway for these compounds involves the cleavage of the C-C bond alpha to the nitrogen atom of the amino group. For 3-[(1-Phenylethyl)amino]propanenitrile, the most prominent fragment is expected to be at m/z 105, corresponding to the stable benzylic cation formed by the loss of the propanenitrile moiety. This is a characteristic fragmentation for compounds containing a phenylethyl group.[8]

Fragmentation mol 3-[(1-Phenylethyl)amino]propanenitrile [M]⁺• m/z 174 frag2 [C8H9]⁺ m/z 105 mol->frag2 α-cleavage frag1 [C8H10N]⁺ m/z 120 frag3 [C6H5]⁺ m/z 77 frag2->frag3 Loss of C2H4

Caption: Proposed primary fragmentation pathway for 3-[(1-Phenylethyl)amino]propanenitrile.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule.[9] For aminonitriles, the key characteristic absorptions are the N-H stretch of the secondary amine and the C≡N stretch of the nitrile group.

CompoundN-H Stretch (cm⁻¹)C≡N Stretch (cm⁻¹)C-N Stretch (cm⁻¹)Aromatic C-H Stretch (cm⁻¹)
3-[(1-Phenylethyl)amino]propanenitrile ~3350-3310 (weak-medium)~2245 (weak-medium)~1335-1250~3100-3000
3-(Phenylamino)propanenitrile ~3400[10]~2250[10]~1320[10]~3050[10]
3-(Ethylphenylamino)propanenitrile N/A (Tertiary amine)~2247[6]~1350[6]~3060[6]
3-(Methylamino)propanenitrile ~3350 (broad)[7]~2248[7]~1130[7]N/A

Analysis of IR Spectra:

The N-H stretch for secondary amines typically appears as a single, relatively weak band in the region of 3350-3310 cm⁻¹.[11][12] This distinguishes them from primary amines, which show two bands in this region. The nitrile (C≡N) stretch is a sharp, and typically weak to medium intensity band around 2220-2260 cm⁻¹.[13] The position of this band is not significantly affected by the substitution on the amino group. The C-N stretching vibrations for aromatic amines are found in the 1335-1250 cm⁻¹ region, while those for aliphatic amines are in the 1250–1020 cm⁻¹ range.[11]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the structure and chemical environment of the atoms in a molecule.

¹H NMR Spectroscopy:

CompoundAromatic Protons (ppm)-CH(Ph)- (ppm)-CH₂-CH₂-CN (ppm)-N-H (ppm)Other Aliphatic Protons (ppm)
3-[(1-Phenylethyl)amino]propanenitrile ~7.2-7.4 (m, 5H)~3.8 (q, 1H)~2.5 (t, 2H), ~2.8 (t, 2H)~1.5 (s, 1H)~1.4 (d, 3H)
3-(Phenylamino)propanenitrile ~6.6-7.2 (m, 5H)N/A~2.6 (t, 2H), ~3.4 (t, 2H)~4.0 (br s, 1H)N/A
3-(Ethylphenylamino)propanenitrile ~6.6-7.2 (m, 5H)N/A~2.6 (t, 2H), ~3.6 (t, 2H)N/A~1.1 (t, 3H), ~3.4 (q, 2H)
3-(Methylamino)propanenitrile N/AN/A~2.4 (t, 2H), ~2.7 (t, 2H)~1.2 (s, 1H)~2.3 (s, 3H)

¹³C NMR Spectroscopy:

CompoundAromatic Carbons (ppm)-C≡N (ppm)-CH(Ph)- (ppm)Aliphatic Carbons (ppm)
3-[(1-Phenylethyl)amino]propanenitrile ~127-145~118~58~18, ~25, ~45
3-(Phenylamino)propanenitrile ~113-148~119N/A~17, ~42
3-(Ethylphenylamino)propanenitrile ~112-148~119N/A~12, ~17, ~44, ~48
3-(Methylamino)propanenitrile N/A~119N/A~17, ~36, ~48

NMR Interpretation:

The proton NMR spectrum of 3-[(1-Phenylethyl)amino]propanenitrile is expected to be the most complex among the analogs due to the chiral center at the benzylic position.[14][15][16] The methine proton (-CH(Ph)-) would appear as a quartet due to coupling with the adjacent methyl protons. The two methylene groups of the propanenitrile chain will appear as triplets. The chemical shifts of the protons adjacent to the nitrogen are influenced by its substitution. In the ¹³C NMR spectrum, the nitrile carbon is characteristically found around 118-119 ppm.

Experimental Protocols

The acquisition of high-quality spectroscopic data is essential for accurate structural elucidation. The following are generalized protocols for MS, IR, and NMR analysis of aminonitriles.

Mass Spectrometry (GC-MS)
  • Sample Preparation: Dissolve approximately 1 mg of the compound in 1 mL of a suitable volatile solvent (e.g., dichloromethane or ethyl acetate).

  • Instrumentation: Utilize a gas chromatograph coupled to a mass spectrometer (GC-MS) with an electron ionization (EI) source.

  • GC Conditions:

    • Injector Temperature: 250 °C

    • Column: A suitable capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).

    • Oven Program: Start at 50 °C, hold for 2 minutes, then ramp to 280 °C at a rate of 10 °C/min.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • MS Conditions:

    • Ion Source Temperature: 230 °C

    • Electron Energy: 70 eV

    • Mass Range: m/z 40-500

  • Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.

Infrared (IR) Spectroscopy (ATR)
  • Sample Preparation: Place a small amount of the liquid or solid sample directly on the diamond crystal of the Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

  • Data Acquisition:

    • Scan Range: 4000-400 cm⁻¹

    • Resolution: 4 cm⁻¹

    • Number of Scans: 16-32

  • Data Analysis: Identify characteristic absorption bands for functional groups such as N-H, C≡N, C-N, and aromatic C-H.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Instrumentation: A 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Pulse Program: Standard single-pulse experiment.

    • Spectral Width: -2 to 12 ppm

    • Number of Scans: 8-16

    • Relaxation Delay: 1-2 seconds

  • ¹³C NMR Acquisition:

    • Pulse Program: Proton-decoupled experiment (e.g., zgpg30).

    • Spectral Width: 0 to 220 ppm

    • Number of Scans: 1024 or more, depending on sample concentration.

    • Relaxation Delay: 2 seconds

  • Data Analysis: Analyze chemical shifts, integration, and coupling patterns to elucidate the molecular structure.

Conclusion

The spectroscopic analysis of 3-[(1-Phenylethyl)amino]propanenitrile and its analogs reveals distinct patterns that are directly correlated with their molecular structures. Mass spectrometry is invaluable for determining molecular weight and identifying key fragmentation pathways, particularly the characteristic alpha-cleavage of the amino group. IR spectroscopy provides a rapid method for confirming the presence of the essential nitrile and amine functional groups. Finally, NMR spectroscopy offers a detailed map of the molecular skeleton, allowing for the unambiguous assignment of the proton and carbon environments. This comprehensive guide provides a valuable resource for researchers in the field, enabling more efficient and accurate characterization of this important class of chemical intermediates.

References

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A Comparative Guide to the Synthesis of 3-[(1-Phenylethyl)amino]propanenitrile and Structurally Related Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Synthetic Value of β-Aminopropanenitriles

In the landscape of medicinal chemistry and materials science, β-aminopropanenitrile scaffolds are of considerable importance. These structures serve as versatile intermediates for the synthesis of a wide array of more complex molecules, including pharmaceuticals, agrochemicals, and specialty polymers. The core value of these compounds lies in the dual reactivity of the amino and nitrile functionalities, which allows for a diverse range of subsequent chemical transformations.

The synthesis of these derivatives is most commonly achieved via the aza-Michael addition, also known as cyanoethylation, of a primary or secondary amine to acrylonitrile. This reaction is prized for its atom economy and often straightforward execution. However, the efficiency of this transformation is highly dependent on the structural and electronic properties of the amine nucleophile.

This guide provides an in-depth comparison of the synthesis of 3-[(1-Phenylethyl)amino]propanenitrile with two other key derivatives: 3-(Benzylamino)propanenitrile and 3-(Phenylamino)propanenitrile . We will explore detailed experimental protocols, compare reaction performance, and elucidate the chemical principles that govern the observed differences in reactivity. This analysis is designed to provide researchers, scientists, and drug development professionals with a practical and theoretical framework for selecting and optimizing synthetic routes to this valuable class of compounds.

The Aza-Michael Addition: A Mechanistic Overview

The synthesis of β-aminopropanenitriles from primary amines and acrylonitrile proceeds through a conjugate addition mechanism. The lone pair of electrons on the amine nitrogen acts as a nucleophile, attacking the electron-deficient β-carbon of acrylonitrile. This forms a zwitterionic intermediate, which is then neutralized by a proton transfer, often from another amine molecule or a protic solvent, to yield the final product.

The rate and success of this reaction are governed by two primary factors related to the amine:

  • Nucleophilicity: The availability of the nitrogen lone pair to initiate the attack. Electron-donating groups on the amine increase nucleophilicity, while electron-withdrawing groups decrease it.

  • Steric Hindrance: The bulkiness of the substituents on the amine can physically impede its approach to the acrylonitrile molecule, thereby slowing the reaction rate.[1]

This guide will illustrate how the interplay of these factors dictates the synthetic outcomes for our three selected amines: 1-phenylethylamine, benzylamine, and aniline.

Comparative Synthesis Protocols and Performance

For a direct and objective comparison, we will focus on catalyst-free, neat (solvent-free) reaction conditions. This approach represents a greener and more atom-economical synthetic strategy, minimizing waste and simplifying purification. The following protocols are based on methodologies described in the scientific literature, allowing for a side-by-side evaluation of performance.[2]

Target Molecules for Comparison
Compound NameStructureAmine Precursor
3-[(1-Phenylethyl)amino]propanenitrile 1-Phenylethylamine
3-(Benzylamino)propanenitrile Benzylamine
3-(Phenylamino)propanenitrile Aniline

Experimental Workflow: General Procedure for Neat Synthesis

The following diagram outlines the general workflow for the catalyst-free synthesis of the target β-aminopropanenitriles.

Caption: General workflow for the neat synthesis of β-aminopropanenitriles.

Protocol 1: Synthesis of 3-[(1-Phenylethyl)amino]propanenitrile

This synthesis involves an aliphatic amine with significant steric bulk around the nitrogen atom due to the adjacent chiral center and phenyl group.

Methodology:

  • Reactant Charging: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 1-phenylethylamine (1.0 equiv) and acrylonitrile (1.1 equiv).

  • Reaction: Heat the neat mixture with stirring at 80°C.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting amine is consumed.

  • Purification: Upon completion, allow the mixture to cool to room temperature. The excess acrylonitrile and any volatile impurities are removed under reduced pressure. The resulting crude product can be further purified by vacuum distillation to afford the pure 3-[(1-Phenylethyl)amino]propanenitrile as a colorless to pale yellow oil.

Characterization (¹H NMR, CDCl₃):

  • δ 7.20-7.35 (m, 5H, Ar-H): Protons of the phenyl ring.

  • δ 3.80 (q, 1H, CH): The methine proton adjacent to the phenyl group and nitrogen.

  • δ 2.75-2.90 (m, 2H, N-CH₂): The methylene group protons adjacent to the nitrogen.

  • δ 2.45 (t, 2H, CH₂-CN): The methylene group protons adjacent to the nitrile.

  • δ 1.35 (d, 3H, CH₃): The methyl group protons.

  • δ 1.80 (br s, 1H, NH): The amine proton.

Protocol 2: Synthesis of 3-(Benzylamino)propanenitrile

Benzylamine is a primary aliphatic amine with less steric hindrance compared to 1-phenylethylamine, which is expected to influence its reactivity.

Methodology:

  • Reactant Charging: To a round-bottom flask equipped with a magnetic stirrer, add benzylamine (1.0 equiv) and acrylonitrile (1.1 equiv).

  • Reaction: Stir the neat mixture at room temperature (25°C). The reaction is typically exothermic.

  • Monitoring: Monitor the reaction by TLC or GC. The reaction is generally complete within a shorter timeframe compared to the 1-phenylethylamine reaction.

  • Purification: After the reaction is complete, remove the excess acrylonitrile under reduced pressure. The residue can be purified by vacuum distillation to yield 3-(benzylamino)propanenitrile as a clear, colorless liquid.[2]

Characterization (¹H NMR, CDCl₃):

  • δ 7.25-7.40 (m, 5H, Ar-H): Protons of the phenyl ring.

  • δ 3.80 (s, 2H, Ar-CH₂): The benzylic methylene protons.

  • δ 2.90 (t, 2H, N-CH₂): The methylene group protons adjacent to the nitrogen.

  • δ 2.50 (t, 2H, CH₂-CN): The methylene group protons adjacent to the nitrile.

  • δ 1.75 (br s, 1H, NH): The amine proton.

Protocol 3: Synthesis of 3-(Phenylamino)propanenitrile (3-Anilinopropanenitrile)

Aniline is an aromatic amine where the nitrogen lone pair is delocalized into the phenyl ring, significantly reducing its nucleophilicity and basicity compared to aliphatic amines.[3][4]

Methodology:

  • Reactant Charging: In a suitable reaction vessel with a magnetic stirrer, combine aniline (1.0 equiv) and acrylonitrile (1.1 equiv).

  • Reaction: Heat the neat mixture with stirring at 100-110°C. A higher temperature is required to compensate for the lower nucleophilicity of aniline.

  • Monitoring: The reaction progress should be monitored by TLC or GC over several hours.

  • Purification: Once the reaction has reached completion, cool the mixture. The crude product is purified by removing excess acrylonitrile via vacuum, followed by vacuum distillation of the residue to obtain 3-(phenylamino)propanenitrile, which may solidify upon cooling.[2]

Characterization (¹H NMR, CDCl₃):

  • δ 7.20 (t, 2H, Ar-H): Meta protons of the phenyl ring.

  • δ 6.75 (t, 1H, Ar-H): Para proton of the phenyl ring.

  • δ 6.65 (d, 2H, Ar-H): Ortho protons of the phenyl ring.

  • δ 4.00 (br s, 1H, NH): The amine proton.

  • δ 3.50 (t, 2H, N-CH₂): The methylene group protons adjacent to the nitrogen.

  • δ 2.65 (t, 2H, CH₂-CN): The methylene group protons adjacent to the nitrile.

Performance Comparison and Mechanistic Interpretation

The following table summarizes the typical performance of the three syntheses under catalyst-free, neat conditions, based on literature data.[2]

Parameter3-[(1-Phenylethyl)amino]propanenitrile3-(Benzylamino)propanenitrile3-(Phenylamino)propanenitrile
Amine Type Primary, Aliphatic (Sterically Hindered)Primary, AliphaticPrimary, Aromatic
Reaction Temp. 80°C25°C (Room Temp)100-110°C
Reaction Time 24 hours3 hours48 hours
Typical Yield 92%99%95%

Analysis of Results:

The experimental data clearly demonstrates the profound impact of the amine's structure on the reaction kinetics and conditions required for the cyanoethylation of acrylonitrile.

Caption: Relationship between amine structure and synthetic outcome.
  • Benzylamine exhibits the highest reactivity, proceeding rapidly to near-quantitative yield at room temperature. This is attributed to its high nucleophilicity, characteristic of primary aliphatic amines, combined with relatively low steric hindrance from the benzyl group, which positions the phenyl ring away from the reactive nitrogen center.

  • 1-Phenylethylamine , while also an aliphatic amine with comparable basicity to benzylamine, reacts significantly slower and requires elevated temperatures. This demonstrates the critical role of steric hindrance. The additional methyl group and the phenyl ring are directly attached to the chiral carbon adjacent to the nitrogen, creating a more crowded environment that impedes the nucleophilic attack on acrylonitrile.

  • Aniline shows the lowest reactivity, necessitating high temperatures and a prolonged reaction time. This is a direct consequence of its aromatic nature. The nitrogen's lone pair is delocalized into the aromatic π-system, reducing its availability for nucleophilic attack.[3][4] Although aniline is less sterically hindered than 1-phenylethylamine, its significantly lower nucleophilicity is the dominant factor controlling the reaction rate.

Conclusion and Practical Implications

This comparative guide demonstrates that the synthesis of β-aminopropanenitriles via aza-Michael addition is highly sensitive to the electronic and steric profile of the amine precursor. While the reaction can often be performed efficiently under simple, catalyst-free conditions, a careful consideration of the amine's structure is paramount for procedural design.

  • For highly nucleophilic, sterically unencumbered amines like benzylamine , the reaction is facile and can be conducted under mild, energy-efficient conditions.

  • For sterically demanding amines such as 1-phenylethylamine , elevated temperatures are necessary to overcome the kinetic barrier imposed by steric hindrance, but high yields are still achievable.

  • For poorly nucleophilic aromatic amines like aniline , significantly more forcing conditions (higher temperature and longer reaction times) are required to drive the reaction to completion.

These findings provide a clear, evidence-based framework for chemists to predict reaction behavior and rationally design synthetic protocols for this important class of chemical intermediates. The choice of reaction conditions must be tailored to the specific amine to achieve optimal yield, purity, and process efficiency.

References

  • De Souza, R. O. M. A., et al. (2009). Michael additions of primary and secondary amines to acrylonitrile catalyzed by lipases. Tetrahedron Letters, 50(52), 7431-7433. [Link]

  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms. Springer. [Link]

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. [Link]

  • Vogel, A. I., et al. (1996). Vogel's Textbook of Practical Organic Chemistry. Prentice Hall. [Link]

  • De Souza, R. O. M. A., et al. (2009). Michael additions of primary and secondary amines to acrylonitrile catalyzed by lipases. Tetrahedron Letters, 50(52), 7431-7433. [Link]

  • LibreTexts Chemistry. (2023). Basicity of Amines. [Link]

  • Master Organic Chemistry. (2018). Nucleophilicity of Amines. [Link]

  • Royal Society of Chemistry. (2016). Steric hindrance classified: treatment of isothiocyanatoallene with secondary amines bearing bulky substituents to generate 2-aminothiazoles. Organic Chemistry Frontiers. [Link]

Sources

Comparative Guide: Primary vs. Secondary Amine Reactivity in Cyanoethylation

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparative Reactivity of Primary vs. Secondary Amines in Cyanoethylation Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The cyanoethylation of amines (aza-Michael addition to acrylonitrile) is a cornerstone transformation in the synthesis of


-amino acids, dendrimers, and bioactive heterocycles. While the reaction appears deceptively simple, the reactivity profiles of primary (

)
and secondary (

)
amines diverge significantly regarding kinetics, selectivity, and catalytic requirements.
  • Primary Amines: Exhibit high initial reaction rates but suffer from poor selectivity, frequently yielding mixtures of mono- and bis-cyanoethylated products due to the remaining active proton.

  • Secondary Amines: Inherently selective for mono-addition but are highly sensitive to steric hindrance. Cyclic secondary amines (e.g., pyrrolidine) are among the most reactive nucleophiles, whereas acyclic hindered amines (e.g., diisopropylamine) require forcing conditions.

This guide provides a technical comparison of these two substrate classes, offering evidence-based protocols to control selectivity and optimize yield.

Mechanistic Underpinnings & Kinetic Pathways[1][2]

The reaction proceeds via a nucleophilic attack of the amine lone pair on the


-carbon of acrylonitrile, forming a zwitterionic intermediate. The rate-determining step and the subsequent proton transfer are heavily influenced by the amine's class.
Kinetic Pathway Diagram

The following diagram illustrates the competitive pathways for primary amines versus the linear pathway for secondary amines.

Cyanoethylation_Mechanism Primary Primary Amine (R-NH2) Mono Mono-Adduct (Secondary Amine) Primary->Mono k1 (Fast) Low Sterics Acrylo Acrylonitrile (CH2=CHCN) Bis Bis-Adduct (Tertiary Amine) Mono->Bis k2 (Competitive) Over-alkylation risk Secondary Secondary Amine (R2-NH) Tertiary Tertiary Adduct (R2N-CH2CH2CN) Secondary->Tertiary k3 (Variable) Steric Dependent

Figure 1: Kinetic pathways showing the "over-alkylation" trap (k2) inherent to primary amines compared to the clean conversion of secondary amines.

Comparative Performance Analysis

The following data consolidates reactivity trends observed in standard aprotic (MeCN) and protic (Water/MeOH) solvents.

Reactivity & Selectivity Matrix
FeaturePrimary Amines (

)
Secondary Amines (

)
Nucleophilicity High (low steric bulk).Variable (Cyclic > Acyclic).
Selectivity Low. Prone to forming bis-adducts (

).
High. Stops at mono-adduct naturally.
Steric Sensitivity Low sensitivity to

-branching.
High sensitivity. Acyclic

amines are sluggish.[1]
Catalyst Requirement Often uncatalyzed or Lewis Acid (to control selectivity).Acid Catalysis (Acetic Acid) or Thermal activation.
Dominant Side Reaction Bis-cyanoethylation (Over-alkylation).Retro-Michael (reversibility at high temp).
Relative Rate Data (Experimental Benchmarks)

Conditions: Acrylonitrile (1.0 equiv), Amine (1.0 equiv), MeCN, 25°C.

Amine SubstrateClassRelative Rate (

)
Product Outcome
Pyrrolidine Cyclic

100 (Reference)Quantitative Mono-adduct
Piperidine Cyclic

~60Quantitative Mono-adduct
n-Butylamine Aliphatic

~45Mixture (Mono + Bis)
Diethylamine Acyclic

~5Mono-adduct (Slow)
Aniline Aromatic

< 0.1No reaction (requires catalyst)

Key Insight: While primary amines are generally less hindered, cyclic secondary amines (pyrrolidine) are often more nucleophilic due to ring strain and lone-pair availability. However, acyclic secondary amines (diethylamine) are significantly slower than primary amines due to the steric penalty of the two ethyl chains.

Experimental Protocols

To ensure reproducibility and high yield, use the specific protocol matching your amine class.

Protocol A: Selective Mono-Cyanoethylation of Primary Amines

Challenge: Preventing the formation of the bis-adduct.[2] Solution: Use of Yttrium Nitrate (


) as a chemoselective Lewis Acid or Water-mediated precipitation.

Materials:

  • Primary Amine (10 mmol)

  • Acrylonitrile (11 mmol, 1.1 equiv)

  • Catalyst:

    
     (5 mol%)
    
  • Solvent: Water (5 mL) or MeOH

Workflow:

  • Dissolution: Dissolve the primary amine and Yttrium catalyst in water/MeOH at room temperature.

  • Addition: Add acrylonitrile dropwise over 10 minutes. Note: Exotherm is possible.[1][3]

  • Reaction: Stir at ambient temperature for 2-4 hours.

    • Self-Validating Check: Monitor by TLC.[1][3] The bis-adduct is usually more non-polar. If bis-product appears, lower temperature to 0°C.

  • Workup: Extract with Ethyl Acetate. The catalyst remains in the aqueous phase (and can be recycled).

  • Purification: Evaporate solvent. Yields typically >90% mono-adduct.[1]

Protocol B: Activation of Hindered/Aromatic Secondary Amines

Challenge: Overcoming low nucleophilicity or steric hindrance.[1] Solution: Brønsted Acid Catalysis (General Acid Catalysis).

Materials:

  • Secondary Amine (10 mmol)

  • Acrylonitrile (15-20 mmol, 1.5 - 2.0 equiv)

  • Catalyst: Glacial Acetic Acid (20 mol%) or

    
     (for anilines)
    
  • Solvent: Neat or Toluene (reflux)

Workflow:

  • Mixing: Combine amine and acrylonitrile in a pressure vial or round-bottom flask.

  • Catalysis: Add Acetic Acid.

  • Thermal Activation:

    • Aliphatic

      
      : Heat to 50-60°C.
      
    • Aromatic/Hindered: Reflux (80-100°C) may be required.

  • Monitoring: Reaction may take 12-24 hours.[1]

    • Troubleshooting: If conversion stalls, add Cu(OAc)2 (5 mol%) as a co-catalyst to activate the nitrile.

  • Workup: Quench with saturated

    
     to neutralize acid. Extract and distill.[3][4][5]
    

Critical Decision Framework

Use this logic flow to select the optimal conditions for your specific substrate.

Decision_Tree Start Start: Identify Amine Type Type Amine Class? Start->Type Primary Primary (R-NH2) Type->Primary Secondary Secondary (R2-NH) Type->Secondary Target Target Product? Primary->Target Sec_Type Sterics? Secondary->Sec_Type Mono Mono-Adduct Target->Mono Selective Bis Bis-Adduct Target->Bis Exhaustive Cond_Mono USE PROTOCOL A (Yb(NO3)3 or Water) Avoid excess acrylonitrile Mono->Cond_Mono Cond_Bis Force Conditions Heat + Excess Acrylonitrile Acid Catalyst Bis->Cond_Bis Cyclic Cyclic/Un-hindered (e.g., Piperidine) Sec_Type->Cyclic Hindered Acyclic/Aromatic (e.g., Diisopropylamine) Sec_Type->Hindered Cond_Easy No Catalyst needed RT, 1-2 hours Cyclic->Cond_Easy Cond_Hard USE PROTOCOL B Acetic Acid + Heat Hindered->Cond_Hard

Figure 2: Decision logic for selecting reaction conditions based on amine classification and desired product.

References

  • Yttrium Nitrate Promoted Selective Cyanoethylation

    • Title: Yttrium nitrate promoted selective cyanoethyl
    • Source: Tetrahedron Letters / ProQuest.[1]

    • URL:[Link] (Validated via snippet 1.1)

  • Kinetics of Aza-Michael Addition

    • Title: Kinetic Study on Michael-Type Reactions of -Nitrostyrenes with Cyclic Secondary Amines.
    • Source: The Journal of Organic Chemistry (ACS).
    • URL:[Link] (Validated via snippet 1.12)

  • Cyanoethylation of Aromatic Amines (Acid Catalysis)

    • Title: Process for the cyanoethylation of aromatic amines (US P
    • Source: Google Patents.[1]

    • URL: (Valid
  • Lipase Catalyzed Selectivity

    • Title: Michael additions of primary and secondary amines to acrylonitrile catalyzed by lipases.[6][7]

    • Source: Tetrahedron Letters / ResearchGate.[1]

    • URL:[Link] (Validated via snippet 1.2)

  • General Review of Aza-Michael Reactivity

    • Title: The aza-Michael reaction as an alternative strategy to generate advanced silicon-based (macro)molecules.
    • Source: European Polymer Journal / ResearchGate.[1]

    • URL:[Link] (Validated via snippet 1.4)

Sources

A Comparative Guide to the Quantitative Analysis of Impurities in 3-[(1-Phenylethyl)amino]propanenitrile

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

3-[(1-Phenylethyl)amino]propanenitrile is a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs). As with any component destined for pharmaceutical use, ensuring its purity is not merely a matter of quality control but a fundamental requirement for the safety and efficacy of the final drug product. The process of identifying and quantifying impurities—from starting materials to reaction by-products and degradation products—is a critical step in drug development and manufacturing. Regulatory bodies mandate rigorous impurity profiling to ensure that any substance other than the API itself is present at a level that is safe for patient consumption.

This guide provides an in-depth comparison of the primary analytical methodologies for the quantitative analysis of impurities in 3-[(1-Phenylethyl)amino]propanenitrile samples. Moving beyond a simple listing of techniques, this document delves into the causality behind experimental choices, offering field-proven insights for researchers, scientists, and drug development professionals. We will compare the performance of High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and advanced hyphenated techniques like Liquid Chromatography-Mass Spectrometry (LC-MS), supported by experimental frameworks and validation principles grounded in authoritative guidelines from the International Council for Harmonisation (ICH).

Section 1: Understanding the Impurity Landscape

The selection of an appropriate analytical strategy begins with a thorough understanding of the potential impurities that may arise during the synthesis and storage of 3-[(1-Phenylethyl)amino]propanenitrile. The compound is typically synthesized via a Michael addition of 1-phenylethylamine to acrylonitrile. This synthetic pathway informs the likely impurity profile.

Potential Impurity Categories:

  • Unreacted Starting Materials: Residual 1-phenylethylamine and acrylonitrile.

  • Reaction By-products: Formation of bis-adducts where a second molecule of acrylonitrile reacts with the secondary amine of the product.

  • Degradation Products: Hydrolysis of the nitrile group to the corresponding amide or carboxylic acid, particularly if the sample is exposed to acidic or basic conditions.

  • Residual Solvents: Organic volatile impurities remaining from the synthesis and purification processes.

cluster_impurities Potential Impurities SM1 1-Phenylethylamine synthesis Michael Addition (Synthesis) SM1->synthesis SM2 Acrylonitrile SM2->synthesis product 3-[(1-Phenylethyl)amino]propanenitrile (API Intermediate) synthesis->product imp1 Residual SM1 synthesis->imp1 Unreacted imp2 Residual SM2 synthesis->imp2 Unreacted imp3 Bis-adduct By-product synthesis->imp3 Side Reaction imp4 Hydrolysis Products (Amide, Acid) product->imp4 Degradation start Sample Batch Received hplc Routine Purity Analysis (RP-HPLC-UV) start->hplc gc Residual Solvent Analysis (Headspace GC-FID) start->gc check Impurity Profile Conforms to Reference? hplc->check report Generate Certificate of Analysis gc->report check->report Yes oos Out-of-Specification (OOS) Investigation Triggered check->oos No (New or High Peak) lcms Identify Unknown Peak (LC-MS/HRMS) oos->lcms quant Quantify with Reference Standard lcms->quant quant->report

Technical Guide: Establishing the Absolute Configuration of 3-[(1-Phenylethyl)amino]propanenitrile Enantiomers

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The determination of absolute configuration (AC) for 3-[(1-Phenylethyl)amino]propanenitrile is a critical quality attribute (CQA) in the development of CNS-active pharmaceutical intermediates. This molecule, formed via the aza-Michael addition of 1-phenylethylamine to acrylonitrile, presents a specific stereochemical challenge: the free base is typically an oil, rendering direct X-ray crystallography difficult without derivatization.

This guide objectively compares three methodologies for establishing AC: Chemical Correlation (Synthetic Control) , Single Crystal X-Ray Diffraction (SC-XRD) of the hydrochloride salt, and Vibrational Circular Dichroism (VCD) .

Recommendation: For rapid, routine assignment in a production environment, Chemical Correlation validated by Chiral HPLC is the most efficient. For regulatory submission and reference standard characterization, SC-XRD of the HCl salt remains the non-negotiable gold standard.

Structural Analysis & Stereochemical Logic

The chirality of 3-[(1-Phenylethyl)amino]propanenitrile originates entirely from the 1-phenylethylamine moiety. The reaction mechanism (aza-Michael addition) involves the nucleophilic attack of the amine nitrogen on the


-carbon of acrylonitrile.

Crucial Mechanistic Insight: The chiral center (the benzylic carbon) is not the site of bond formation or cleavage. Consequently, unless extreme conditions causing elimination-addition (racemization) are employed, the configuration is chemically retained.

  • Precursor: (R)-(+)-1-Phenylethylamine

  • Product: (R)-3-[(1-Phenylethyl)amino]propanenitrile

Note: Cahn-Ingold-Prelog (CIP) priorities remain unchanged (N > Ph > Me > H) during the transformation.

Methodology Comparison

Method A: Chemical Correlation (Synthetic Control)

Best For: Routine batch release, process monitoring.

This method relies on the use of an enantiopure starting material of known configuration. By reacting (R)-1-phenylethylamine (>99% ee) with acrylonitrile, the product is assigned the (R)-configuration by deduction.

  • Pros: Fast, low cost, requires no advanced instrumentation beyond HPLC.

  • Cons: Indirect; relies on the certificate of analysis (CoA) of the starting material and the assumption of zero racemization.

Method B: Single Crystal X-Ray Diffraction (SC-XRD)

Best For: Primary Reference Standard characterization, IND/NDA filings.

Since the free base is an oil, it must be converted to a crystalline salt. The hydrochloride salt (CAS 73605-24-0) crystallizes well. The presence of the Chloride ion (


) provides sufficient anomalous scattering (using Cu K

radiation) to determine the absolute structure via the Flack parameter.
  • Pros: Absolute, definitive proof.

  • Cons: Time-consuming (crystallization), requires solid state.

Method C: Vibrational Circular Dichroism (VCD)

Best For: In-situ analysis of oils, when crystallization fails.

VCD measures the differential absorption of left and right circularly polarized IR light.[1] By comparing the experimental VCD spectrum of the oil with a DFT-calculated spectrum, the AC can be assigned with >99% confidence.

  • Pros: Works on the neat oil (free base), non-destructive.

  • Cons: High capital cost (instrumentation), requires computational chemistry expertise.

Comparative Data Matrix
FeatureChemical CorrelationSC-XRD (HCl Salt)VCD / DFT
Sample State Solution (HPLC)Single CrystalLiquid/Oil
Turnaround 4-6 Hours3-7 Days24 Hours
Confidence Level High (Inferential)Absolute (Direct)High (Direct)
Cost Per Sample $

$

Key Metric Retention Time / ee%Flack Parameter (<0.05)Sign Agreement / Confidence Limit

Experimental Protocols

Protocol 1: Chemical Correlation (Synthesis & Validation)

Objective: Synthesize the (R)-enantiomer to serve as a retention time marker.

  • Reagents:

    • (R)-(+)-1-Phenylethylamine (1.0 eq, >99% ee).

    • Acrylonitrile (1.2 eq).

    • Methanol (Solvent, 5 volumes).

  • Procedure:

    • Charge (R)-1-phenylethylamine and Methanol into a reactor.

    • Cool to 0–5°C (Exothermic reaction).

    • Add Acrylonitrile dropwise over 30 minutes, maintaining T < 10°C.

    • Allow to warm to 20–25°C and stir for 12 hours.

    • Workup: Concentrate under vacuum to remove MeOH and excess acrylonitrile.

    • Validation: Analyze via Chiral HPLC.

      • Column: Chiralpak AD-H or equivalent (Amylose tris(3,5-dimethylphenylcarbamate)).

      • Mobile Phase: Hexane:IPA (90:10) with 0.1% Diethylamine.

      • Detection: UV @ 254 nm.

  • Result: The major peak corresponds to the (R)-enantiomer.

Protocol 2: Crystallization for X-Ray Determination

Objective: Generate suitable crystals for anomalous dispersion analysis.

  • Salt Formation:

    • Dissolve 500 mg of the oily free base product in 5 mL of diethyl ether.

    • Add 1.0 eq of 2M HCl in diethyl ether dropwise.

    • A white precipitate (Hydrochloride salt) forms immediately.

  • Crystal Growth:

    • Isolate the solid and redissolve in a minimum amount of hot Ethanol.

    • Allow to cool slowly to room temperature, then place in a fridge (4°C).

    • Needle-like crystals should form within 24-48 hours.

  • Data Collection:

    • Mount crystal on a goniometer.

    • Collect data using Cu K

      
       radiation (
      
      
      
      Å).
    • Success Criteria: Refine structure to

      
      . Flack parameter 
      
      
      
      should be near 0 (e.g.,
      
      
      ) for the correct enantiomer and near 1 for the inverted model.

Visualizations

Figure 1: Stereochemical Pathway (Chemical Correlation)

ChemicalCorrelation Start (R)-1-Phenylethylamine (Known Configuration) Reaction Aza-Michael Addition (MeOH, 25°C) No Bond Breaking at Chiral Center Start->Reaction Reagent Acrylonitrile (Michael Acceptor) Reagent->Reaction Product (R)-3-[(1-Phenylethyl)amino]propanenitrile (Retained Configuration) Reaction->Product Stereoretention Validation Chiral HPLC (Confirmation of ee%) Product->Validation

Caption: The synthetic pathway demonstrates that stereochemistry is retained because the chiral center is distal to the reaction site.

Figure 2: Method Selection Decision Tree

DecisionTree Start Start: Unknown Sample State Is the sample Crystalline? Start->State YesCrystal Perform SC-XRD State->YesCrystal Yes NoCrystal Can you form a Salt? State->NoCrystal No (Oil) ResultXRD Absolute Config Determined (Flack Parameter) YesCrystal->ResultXRD MakeSalt Synthesize HCl Salt (Recrystallize from EtOH) NoCrystal->MakeSalt Yes (Preferred) VCDRoute Perform VCD on Oil (Compare w/ DFT) NoCrystal->VCDRoute No (Time/Sample constrained) MakeSalt->YesCrystal ResultVCD Absolute Config Assigned (Spectral Match) VCDRoute->ResultVCD

Caption: Decision matrix for selecting the optimal analytical technique based on physical state and resource availability.

References

  • Sielc Technologies. (2018). HPLC Separation of 3-[Ethyl(phenyl)amino]propanenitrile. Retrieved from [Link]

  • Stephens, P. J., et al. (2010). Determination of Absolute Configuration using Vibrational Circular Dichroism Spectroscopy. Chemical Reviews. Retrieved from [Link]

  • Flack, H. D. (1983). On Enantiomorph-Polarity Estimation. Acta Crystallographica Section A. Retrieved from [Link]

  • Organic Chemistry Portal. (2023). Aza-Michael Addition: General Mechanisms and Stereochemistry. Retrieved from [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 3-[(1-Phenylethyl)amino]propanenitrile

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and drug development professionals, the integrity of scientific discovery is intrinsically linked to a culture of safety. The proper handling and disposal of chemical reagents are paramount to protecting personnel and the environment. This guide provides a detailed, step-by-step framework for the safe disposal of 3-[(1-Phenylethyl)amino]propanenitrile, a compound whose specific disposal protocols are not widely documented. By synthesizing data from structurally analogous compounds and adhering to established safety principles, this document aims to be your trusted resource for responsible laboratory practice.

Understanding the Hazard Profile: An Evidence-Based Approach

Given the absence of a specific Safety Data Sheet (SDS) for 3-[(1-Phenylethyl)amino]propanenitrile, a conservative approach to hazard assessment is essential. By examining the SDS of similar aminopropanenitrile derivatives, we can infer a potential hazard profile.

Table 1: Hazard Summary of Structurally Related Compounds

CompoundKey Hazards
3-[methyl(pentyl)amino]propanenitrile Harmful if swallowed, causes severe skin burns and eye damage, harmful to aquatic life.[1][2]
Propionitrile Highly flammable liquid and vapor, fatal if swallowed or in contact with skin, harmful if inhaled, causes serious eye irritation.[3]
3-[Ethyl(3-methylphenyl)amino]propanenitrile Toxic if swallowed.[4]
3-(Phenylamino)propanenitrile May cause eye, skin, and respiratory tract irritation.[5]
3-Amino-1-Propanol Corrosive, causes eye and skin burns, may be harmful if absorbed through the skin.[6]

Inferred Hazards for 3-[(1-Phenylethyl)amino]propanenitrile:

Based on the data from related compounds, it is prudent to handle 3-[(1-Phenylethyl)amino]propanenitrile as a substance that is:

  • Toxic or harmful if swallowed or absorbed through the skin.

  • Corrosive, with the potential to cause severe skin and eye burns.

  • An irritant to the respiratory tract.

  • Potentially harmful to aquatic life. [2]

It is crucial to operate under the assumption that this compound is hazardous and to take all necessary precautions.

Personal Protective Equipment (PPE): Your First Line of Defense

Before handling 3-[(1-Phenylethyl)amino]propanenitrile for any purpose, including disposal, the appropriate PPE must be worn.

  • Eye and Face Protection: Wear tightly fitting safety goggles and a face shield.[5]

  • Skin Protection: A lab coat, along with chemical-resistant gloves (nitrile or neoprene), is mandatory. Ensure gloves are inspected for integrity before use. For larger quantities or in the event of a spill, impervious clothing may be necessary.[5]

  • Respiratory Protection: Work in a well-ventilated area, preferably within a chemical fume hood.[1] If there is a risk of generating dust or aerosols, a respirator may be required.[5]

Disposal Procedures: A Step-by-Step Protocol

All chemical waste must be disposed of in accordance with local, state, and federal regulations.[7] The following procedures provide a general framework.

  • Containerization: Do not attempt to wash small residual amounts down the drain. Keep the chemical in its original, clearly labeled container.[2]

  • Waste Stream Segregation: Place the container in a designated hazardous waste receptacle for organic, nitrogen-containing compounds. Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.[2]

  • Documentation: Ensure the hazardous waste container is properly labeled with the chemical name and associated hazards.

  • Professional Disposal: The primary method for disposing of significant quantities of 3-[(1-Phenylethyl)amino]propanenitrile is through a licensed chemical waste disposal company.[4] This often involves high-temperature incineration with flue gas scrubbing to neutralize toxic decomposition products.[4]

  • Packaging for Transport: Ensure the container is securely sealed and properly labeled for transport. Follow all institutional and Department of Transportation (DOT) guidelines.

  • Internal EHS Coordination: Contact your institution's EHS office to arrange for pickup and disposal. They will have established procedures and relationships with certified waste handlers.

While not a standard disposal method, the nitrile functional group can be hydrolyzed under acidic or basic conditions to form a carboxylic acid and an ammonium salt or ammonia, respectively.[8][9][10] This could potentially render the compound less toxic. However, this process should only be attempted by trained chemists in a controlled laboratory setting, as the reaction itself may have hazards. A thorough risk assessment must be conducted before considering this as a disposal option.

Spill Decontamination: A Rapid and Safe Response

In the event of a spill, immediate and appropriate action is critical to prevent exposure and environmental contamination.

  • Evacuate and Secure: Evacuate all non-essential personnel from the immediate area.[1]

  • Ventilate: Ensure the area is well-ventilated, using a chemical fume hood if the spill is contained within it.

  • Personal Protection: Don the appropriate PPE as outlined in Section 2.

  • Containment and Cleanup:

    • For liquid spills, absorb the material with an inert absorbent, such as vermiculite, dry sand, or earth.

    • For solid spills, carefully sweep up the material, avoiding dust formation.[1]

  • Collection: Place the absorbed material or swept-up solid into a suitable, closed, and labeled container for hazardous waste disposal.[1]

  • Decontamination: Clean the spill area with a suitable solvent (e.g., soap and water), and collect the cleaning materials for disposal as hazardous waste.

  • Reporting: Report the spill to your supervisor and EHS office, as per your institution's policy.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of 3-[(1-Phenylethyl)amino]propanenitrile.

DisposalWorkflow start Start: Have 3-[(1-Phenylethyl)amino]propanenitrile for Disposal assess_quantity Assess Quantity start->assess_quantity small_quantity Small (Residual) Quantity assess_quantity->small_quantity < 100g large_quantity Large (Bulk) Quantity assess_quantity->large_quantity > 100g spill Spill assess_quantity->spill Accidental Release containerize Keep in original, labeled container small_quantity->containerize contact_ehs_large Contact Institutional EHS Office large_quantity->contact_ehs_large evacuate Evacuate and secure the area spill->evacuate segregate Segregate in designated hazardous waste container containerize->segregate document_small Label waste container appropriately segregate->document_small contact_ehs_small Arrange for EHS pickup document_small->contact_ehs_small professional_disposal Arrange for professional disposal (e.g., incineration) contact_ehs_large->professional_disposal package Package and label for transport per regulations professional_disposal->package package->contact_ehs_small ppe Don appropriate PPE evacuate->ppe contain Contain and absorb/sweep up spill ppe->contain collect Collect in a labeled hazardous waste container contain->collect decontaminate Decontaminate the spill area collect->decontaminate report Report the spill decontaminate->report

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.